3-Bromo-2-chloro-5-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABUHZFENICAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674465 | |
| Record name | 3-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-44-6 | |
| Record name | 3-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chloro-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2-chloro-5-methoxypyridine chemical properties
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methoxypyridine for Advanced Chemical Synthesis
Executive Summary: this compound is a highly functionalized heterocyclic building block of significant interest to researchers in pharmaceutical and materials science. Its unique arrangement of two distinct halogen atoms and a methoxy group on a pyridine scaffold offers a platform for predictable and regioselective transformations. This guide provides a comprehensive analysis of its chemical properties, reactivity, and synthetic utility, grounded in established principles of organic chemistry. We delve into the causality behind its selective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering field-proven protocols and strategic insights for its application in complex molecule synthesis.
Core Physicochemical and Spectroscopic Profile
This compound is a solid at room temperature, possessing a distinct combination of substituents that dictate its physical properties and reactivity. Its molecular structure presents a valuable tool for medicinal chemists, allowing for precise, stepwise modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1033202-44-6 | [1] |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C, Inert atmosphere | [4] |
Spectroscopic Characterization: The structural identity of this compound can be unequivocally confirmed through standard spectroscopic methods. While a specific experimental spectrum for this exact isomer is not widely published, the expected profile can be reliably predicted based on established principles and data from analogous structures.
-
¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. These would appear as doublets due to coupling with each other. A sharp singlet around 3.9-4.0 ppm would correspond to the three protons of the methoxy group.
-
¹³C NMR: The carbon spectrum will display six unique signals. The carbon atoms attached to the halogens (C2 and C3) will be significantly influenced by their electronegativity. The methoxy-substituted carbon (C5) will appear downfield, and the methoxy carbon itself will be observed in the typical range of 55-60 ppm.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with prominent peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
Synthesis of this compound
The synthesis of polysubstituted pyridines often requires a multi-step approach, leveraging established methodologies for pyridine ring functionalization. A common strategy for preparing 3-bromo-5-methoxy-pyridines involves the bromination of a methoxypyridine precursor. For the target molecule, a plausible route involves the selective bromination of 2-chloro-5-methoxypyridine.
Exemplary Synthesis Protocol: Bromination of 2-chloro-5-methoxypyridine
This protocol is adapted from established procedures for the bromination of activated pyridine rings. The methoxy group at C5 is an ortho-, para-director, activating the ring for electrophilic substitution. The C3 position is sterically accessible and electronically favored for bromination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-methoxypyridine (1.0 eq) and sodium acetate (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.
-
Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Regioselectivity: A Strategic Analysis
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. This orthogonality allows for selective functionalization, making it a cornerstone for building molecular complexity in a controlled manner.
Caption: Regioselective reaction pathways of this compound.
Palladium-Catalyzed Cross-Coupling at the C3-Position
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the reaction is initiated by the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst.[5][6] The C-Br bond is weaker and therefore more reactive than the C-Cl bond, allowing for highly selective functionalization at the C3 position.[7][8]
This protocol describes a typical procedure for coupling an arylboronic acid at the C3-position, a foundational method for creating C-C bonds.[9][10][11][12]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂/SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
This reaction is a powerful tool for forming C-N bonds, crucial in pharmaceutical chemistry.[6][13][14][15] The choice of a bulky, electron-rich phosphine ligand is critical, especially for heteroaryl halides, as it facilitates the reductive elimination step.[16]
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary, 1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos or RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous Toluene or Dioxane
Step-by-Step Methodology:
-
Inert Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and heat to 80-110°C for 12-24 hours, with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-withdrawing nature of the pyridine nitrogen atom activates the α-positions (C2 and C6) towards nucleophilic attack.[5] Consequently, the chlorine atom at the C2 position is susceptible to displacement by strong nucleophiles via an addition-elimination (SNAr) mechanism.[7][17][18][19] This reactivity is complementary to the cross-coupling at C3, allowing for a second, distinct functionalization.
This protocol details the substitution of the C2-chlorine with a sulfur nucleophile, a common transformation for accessing valuable 2-thiopyridine motifs.[17][18]
Materials:
-
This compound (1.0 mmol)
-
Thiol (e.g., benzyl thiol) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 mmol)
-
Anhydrous DMF or DMSO
Step-by-Step Methodology:
-
Nucleophile Preparation: In a dry flask under an inert atmosphere, add the anhydrous solvent and the base. If using NaH, cool to 0°C. Slowly add the thiol and stir for 15-20 minutes to form the thiolate.
-
Substrate Addition: Add a solution of this compound in the same solvent to the thiolate mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80°C) if necessary. Stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into water.
-
Extraction: Extract the product with ethyl acetate or another suitable organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Applications in Drug Discovery and Materials Science
The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse substituents at specific positions, as enabled by intermediates like this compound, is crucial for structure-activity relationship (SAR) studies. This compound serves as a key starting material for synthesizing molecules for various applications:
-
Pharmaceutical Development: It is a building block for creating compounds with potential applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[3][20][21]
-
Agrochemicals: The pyridine ring is a common feature in herbicides and fungicides. This intermediate allows for the targeted synthesis of new, more effective crop protection agents.[3][20][22][23]
-
Material Science: The functionalized pyridine structure can be incorporated into polymers and coatings to enhance their thermal stability, durability, and electronic properties.[3][20]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.
Table 2: GHS Hazard Information
| Hazard | Code | Description |
| Pictogram | GHS07 | |
| Signal Word | Warning | |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[24]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be kept under an inert atmosphere to prevent degradation.[4]
References
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (PMC).
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE. LookChem.
- 3-Bromo-5-chloro-2-methoxy-pyridine. J&K Scientific.
- CAS 884494-66-0 DataBase. ChemicalBook.
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Bromo-5-chloro-2-methoxy-pyridine. Chem-Impex.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- This compound. BLD Pharm.
- Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- 3-Bromo-5-methoxypyridine. Chem-Impex.
- 5-Bromo-2-chloro-3-methoxypyridine. PubChem.
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
- 3-Bromo-5-chloro-2-methoxypyridine, 5G. Labscoop.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. 1033202-44-6|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 884494-66-0 | CAS DataBase [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jk-sci.com [jk-sci.com]
- 21. chemimpex.com [chemimpex.com]
- 22. nbinno.com [nbinno.com]
- 23. nbinno.com [nbinno.com]
- 24. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
3-Bromo-2-chloro-5-methoxypyridine CAS number and details
An In-Depth Technical Guide to 3-Bromo-5-chloro-2-methoxypyridine: Synthesis, Applications, and Experimental Protocols
Foreword by the Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Halogenated pyridines, with their tunable reactivity and inherent biological relevance, represent a cornerstone of many discovery programs. This guide focuses on 3-Bromo-5-chloro-2-methoxypyridine , a versatile intermediate whose unique substitution pattern offers a powerful tool for medicinal and process chemists. While the user's initial query mentioned "3-Bromo-2-chloro-5-methoxypyridine" (for which a CAS number of 1033202-44-6 has been noted[1]), the preponderance of available technical data points to a closely related and widely utilized isomer, 3-Bromo-5-chloro-2-methoxypyridine (CAS Number: 102830-75-1 ). This document will therefore concentrate on the latter, providing a comprehensive overview of its properties, synthesis, and applications, grounded in established scientific principles and practical, field-proven insights. Our objective is to not only present protocols but to elucidate the underlying chemical logic, empowering researchers to leverage this reagent to its fullest potential.
Core Chemical Identity and Physicochemical Properties
3-Bromo-5-chloro-2-methoxypyridine is a substituted pyridine ring featuring bromine, chlorine, and methoxy functional groups.[2] This specific arrangement of a reactive bromine atom, a modulating chlorine atom, and an electron-donating methoxy group provides a unique profile for synthetic transformations.[2] The compound typically appears as a white to yellow crystalline powder.[3][4]
Table 1: Physicochemical Data for 3-Bromo-5-chloro-2-methoxypyridine (CAS: 102830-75-1)
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrClNO | [5] |
| Molecular Weight | 222.47 g/mol | [4][5] |
| Melting Point | 49.0 to 53.0 °C | [5][6] |
| Boiling Point | 215.8 ± 35.0 °C (Predicted) | [6][7] |
| Density | 1.650 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Solubility | Soluble in Chloroform | [5][6][7] |
| Appearance | White to Almost white powder to crystal | [3][4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3][5][6][7] |
| InChI Key | AYEVELLBDURPJW-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of halogenated methoxypyridines often involves nucleophilic aromatic substitution on a di-halogenated precursor. While a direct synthesis protocol for 3-Bromo-5-chloro-2-methoxypyridine is not detailed in the provided results, a common and illustrative method is the reaction of a dihalopyridine with sodium methoxide. The following protocol for a similar compound, 3-bromo-5-methoxypyridine, demonstrates the core principles.[8]
Protocol 1: Representative Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of 3-bromo-5-methoxypyridine and is presented for illustrative purposes.[8]
Objective: To synthesize a methoxypyridine derivative from a dihalogenated precursor through nucleophilic aromatic substitution.
Causality: The reaction leverages the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents, which activates the ring for nucleophilic attack. Sodium methoxide serves as a potent nucleophile to displace one of the halogens. The choice of solvent (e.g., DMF) facilitates the dissolution of the reagents and provides a suitable medium for the reaction.
Methodology:
-
Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., Nitrogen or Argon), cautiously add sodium metal pellets (1.05 equivalents) to anhydrous methanol. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely.
-
Reaction Setup: In a separate, dry reaction vessel, dissolve the starting material (e.g., 3,5-dibromopyridine or a bromo-chloropyridine analog) (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Nucleophilic Substitution: Add the freshly prepared sodium methoxide solution to the solution of the dihalopyridine.
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 70-90 °C) with vigorous stirring.[8] Monitor the reaction's progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly pouring it into ice water. c. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.[8] d. Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product. f. Purify the residue using column chromatography on silica gel to obtain the final, pure product.
Key Applications in Research and Development
The true value of 3-Bromo-5-chloro-2-methoxypyridine lies in its role as a versatile intermediate for constructing more complex molecules.[2][9] The differential reactivity of the C-Br versus the C-Cl bond allows for selective functionalization, making it a highly sought-after building block in several key industries.[2]
Pharmaceutical Development
This compound serves as a critical scaffold for the synthesis of novel pharmaceutical agents.[10] The pyridine core is a common feature in many biologically active molecules, and the halogenated positions provide handles for diversification through cross-coupling reactions. Researchers utilize this intermediate in the development of targeted therapies, including potential anti-inflammatory and anti-cancer drugs.[10] The ability to introduce new carbon-carbon or carbon-nitrogen bonds at the bromine position is a fundamental strategy in modern medicinal chemistry.[11]
Agrochemical Synthesis
In the agrochemical sector, 3-Bromo-5-chloro-2-methoxypyridine is used to create more potent and selective active ingredients for crop protection.[2] It is a key component in the formulation of next-generation herbicides and fungicides, helping to enhance crop yields and resilience.[9][10]
Material Science and Fine Chemicals
Beyond life sciences, the compound's utility extends to material science and the production of fine chemicals. It is explored for creating advanced polymers and coatings with improved durability.[10] Furthermore, it serves as an intermediate in the synthesis of specialized dyes, where its structure contributes to specific color characteristics and stability.[2][9]
Workflow Example: Suzuki-Miyaura Cross-Coupling
A primary application of this bromo-pyridine intermediate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures common in drug discovery.[11] The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step to the palladium catalyst, allowing for selective functionalization at the 3-position.
Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 3-Bromo-5-chloro-2-methoxypyridine is crucial. The compound is classified as a warning-level hazard.[3]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures & PPE:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA standards.[13][14]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[13]
-
Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[13]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[13][14] Avoid the formation of dust. Wash hands thoroughly after handling.[12][14]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[13]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[12][13]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[12][13] Seek immediate medical attention.[15]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]
Storage:
-
Store in a cool, dry, and well-ventilated place.[13]
-
Keep the container tightly closed and store under an inert atmosphere.[5][6][13]
Conclusion
3-Bromo-5-chloro-2-methoxypyridine is a high-value chemical intermediate with significant applications across the pharmaceutical, agrochemical, and material science sectors. Its well-defined reactivity, particularly the potential for selective functionalization at the bromine position, makes it an indispensable tool for synthetic chemists. By understanding its properties, synthesis, and handling requirements as outlined in this guide, researchers can effectively and safely incorporate this versatile building block into their discovery and development workflows, accelerating innovation and the creation of novel molecular entities.
References
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. LookChem. [Link]
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 3-Bromo-5-Chloro-2-Methoxy-Pyridine. ChemBK. [Link]
- 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. PubChem. [Link]
- SAFETY D
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.
Sources
- 1. rndmate.com [rndmate.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-5-chloro-2-methoxypyridine | 102830-75-1 [sigmaaldrich.com]
- 4. 3-Bromo-5-chloro-2-methoxypyridine | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. 102830-75-1 CAS MSDS (3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE CAS#: 102830-75-1 [m.chemicalbook.com]
- 8. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to 3-Bromo-2-chloro-5-methoxypyridine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-2-chloro-5-methoxypyridine (CAS No: 102830-75-1), a pivotal heterocyclic building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug and agrochemical development, this document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its strategic application in the construction of complex molecular architectures. The guide emphasizes the causality behind its synthetic utility, focusing on the differential reactivity of its halogen substituents which enables selective functionalization. All data and protocols are substantiated by authoritative sources to ensure scientific integrity and reproducibility.
Core Molecular Attributes and Physicochemical Properties
This compound is a polysubstituted pyridine derivative whose value lies in the unique electronic and steric environment created by its functional groups. The pyridine core, a ubiquitous scaffold in bioactive molecules, is functionalized with two distinct halogens (bromine and chlorine) and a methoxy group, providing multiple, orthogonal handles for synthetic elaboration.
The fundamental molecular and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| Molecular Weight | 222.47 g/mol | [2][3][4] |
| CAS Number | 102830-75-1 | [1][3][4] |
| Appearance | White to off-white crystalline solid or powder | [2] |
| Melting Point | 49.0 to 53.0 °C | [3] |
| Boiling Point | 215.8 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.65 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in chloroform and other common organic solvents (e.g., ether) | [5] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [4] |
Synthesis and Characterization
The reliable synthesis of this compound is critical for its application. The most direct and well-documented approach involves the electrophilic bromination of 5-chloro-2-methoxypyridine. The electron-donating methoxy group at the C2 position activates the pyridine ring and directs the incoming electrophile (bromine) to the ortho position (C3).
Recommended Synthesis Protocol
This protocol describes the synthesis via bromination of 5-chloro-2-methoxypyridine in glacial acetic acid.
Materials:
-
5-chloro-2-methoxypyridine
-
Bromine (Br₂)
-
Sodium acetate (NaOAc)
-
Glacial acetic acid (AcOH)
-
Diethyl ether (Et₂O)
-
1N Sodium hydroxide (NaOH) solution
-
4% Sodium bisulfite (NaHSO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Preparation of Bromine Solution: In a fume hood, slowly add bromine (2.0 equivalents) to a stirring volume of glacial acetic acid.
-
Reaction Setup: In a separate reaction vessel, dissolve 5-chloro-2-methoxypyridine (1.0 equivalent) and sodium acetate (1.0 equivalent) in glacial acetic acid.
-
Bromination: Slowly add the prepared bromine solution dropwise to the pyridine mixture.
-
Heating: Heat the resulting reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1N aqueous NaOH solution, followed by 4% aqueous NaHSO₃ solution to quench any remaining bromine, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography using 100% hexane as the eluent to yield this compound as a white solid.
Synthesis Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | CAS: 102830-75-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Cas 102830-75-1,3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
An In-Depth Technical Guide to the Synthesis and Discovery of 3-Bromo-2-chloro-5-methoxypyridine
Abstract
3-Bromo-2-chloro-5-methoxypyridine (CAS No. 1033202-44-6) is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its specific arrangement of chloro, bromo, and methoxy substituents on the pyridine core offers a unique combination of reactivity and structural properties. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the chlorine at the 2-position can also be targeted for nucleophilic substitution, and the methoxy group at the 5-position modulates the electronic properties of the ring. This guide provides a comprehensive overview of the most logical synthetic route to this compound, an in-depth experimental protocol, and a discussion of the chemical principles that underpin its synthesis. While a singular "discovery" paper is not prominent, its availability and use as an intermediate in patent literature suggest its development was driven by the demand for novel scaffolds in drug discovery programs.[5][6]
Strategic Analysis of Synthesis: Electrophilic Halogenation
The most direct and industrially scalable approach to synthesizing polysubstituted pyridines like this compound is through the stepwise halogenation of a suitable precursor. The key to this strategy lies in understanding and controlling the regioselectivity of the electrophilic aromatic substitution reaction.
Causality of Experimental Design:
The logical starting material for this synthesis is 2-chloro-5-methoxypyridine . The choice of this precursor is based on the directing effects of the substituents already present on the pyridine ring:
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack.
-
Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. While it withdraws electron density through induction, it can direct incoming electrophiles via resonance.
In the context of 2-chloro-5-methoxypyridine, the C-3 position is ortho to the chloro group and meta to the strongly activating methoxy group. The C-4 and C-6 positions are ortho and para to the methoxy group, respectively, and are therefore highly activated. However, the C-2 chloro and C-5 methoxy arrangement sterically hinders the C-4 and C-6 positions to some extent. The bromination is expected to occur at the C-3 position, driven by the directing effect of the chloro group and reasonable accessibility. A similar synthetic strategy is employed for the synthesis of the analogous compound 3-bromo-5-chloro-2-methoxypyridine from 2-methoxy-5-chloropyridine.[7]
Reaction Mechanism Visualization
The bromination of 2-chloro-5-methoxypyridine proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic bromination on the pyridine ring.
Field-Proven Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound. It is designed as a self-validating system, incorporating checkpoints for reaction monitoring and ensuring the purity of the final product.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-chloro-5-methoxypyridine | 143.57 | 10.0 | 1.0 | 1.44 g |
| Bromine (Br₂) | 159.81 | 11.0 | 1.1 | 0.56 mL (1.76 g) |
| Glacial Acetic Acid | 60.05 | - | - | 20 mL |
| Sodium Acetate (NaOAc) | 82.03 | 10.0 | 1.0 | 0.82 g |
| Diethyl Ether | - | - | - | ~100 mL |
| 1M Sodium Hydroxide (aq) | - | - | - | As needed |
| 5% Sodium Bisulfite (aq) | - | - | - | As needed |
| Brine (saturated NaCl aq) | - | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate | - | - | - | As needed |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methoxypyridine (1.44 g, 10.0 mmol) and sodium acetate (0.82 g, 10.0 mmol).
-
Add glacial acetic acid (10 mL) to dissolve the solids.
-
In a separate dropping funnel, prepare a solution of bromine (0.56 mL, 11.0 mmol) in glacial acetic acid (10 mL).
-
-
Bromination Reaction:
-
Slowly add the bromine solution dropwise to the stirring pyridine solution at room temperature over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to 80°C using an oil bath.
-
Maintain the temperature and stir for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water (100 mL).
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with 1M aqueous sodium hydroxide until the aqueous layer is basic, followed by 5% aqueous sodium bisulfite to quench any unreacted bromine, and finally with brine.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Final Validation: The structure and purity of the final product, this compound, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A similar protocol for a related compound yielded the product as a white solid with a yield of around 64%.[7]
-
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
- Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine - Benchchem
- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis - Benchchem
- 3-Bromo-5-methoxypyridine synthesis - ChemicalBook
- This compound | 1033202-44-6 | IRB20244 - Biosynth
- This compound | 1033202-44-6 - ChemicalBook
- 1033202-44-6|this compound|BLD Pharm
- US Patent 9314464 - Substituted pyrazole compounds and methods of their use - Google P
- US Patent 9387208 - Substituted pyrazole compounds and methods of their use - Google P
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- CAS NO.
- CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google P
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 - ChemicalBook
- CAS 130115-85-4 3-Bromo-2-chloro-5-hydroxypyridine - BOC Sciences
- 3-Bromo-5-chloro-2-methoxy-pyridine - Chem-Impex
- 3-Bromo-5-methoxypyridine - Chem-Impex
Sources
- 1. This compound | 1033202-44-6 | IRB20244 [biosynth.com]
- 2. This compound | 1033202-44-6 [chemicalbook.com]
- 3. 1033202-44-6|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
Spectroscopic C-Suite: An In-Depth Technical Guide to the Characterization of 3-Bromo-2-chloro-5-methoxypyridine
Abstract
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic building blocks is a cornerstone of successful molecular design and synthesis. 3-Bromo-2-chloro-5-methoxypyridine, a polysubstituted pyridine derivative, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this class of molecule. We delve into the causality behind experimental choices, provide validated, step-by-step protocols for data acquisition, and offer a detailed interpretation of the expected spectral data, grounded in established chemical principles.
Note on Data Presentation: While extensive searches were conducted for the specific spectroscopic data of this compound (CAS 1033202-44-6), publicly available, raw spectral data is limited. To fulfill the educational and technical aims of this guide, we will utilize and explicitly reference spectral data from a closely related isomer, 3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1), to illustrate the principles of spectral interpretation. This approach maintains the instructional integrity of the guide while being transparent about data sourcing.
The Molecular Blueprint: An Introduction
This compound belongs to a class of halogenated and alkoxy-substituted pyridines that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the bromo, chloro, and methoxy substituents on the pyridine ring dictates its reactivity and, consequently, its spectroscopic characteristics. Each analytical technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy maps the carbon-hydrogen framework.
-
IR Spectroscopy identifies the functional groups present through their vibrational modes.
-
Mass Spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.
A cohesive interpretation across all three techniques is essential for irrefutable compound verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For a disubstituted pyridine ring like this, the aromatic region is of primary interest.
Interpreting the ¹H NMR Spectrum:
For the illustrative compound, 3-Bromo-5-chloro-2-methoxypyridine , we observe two signals in the aromatic region, consistent with the two protons on the pyridine ring.
-
Aromatic Protons (H4, H6): The electron-withdrawing nature of the nitrogen atom and the halogen substituents deshields the ring protons, causing them to appear at high chemical shifts (downfield). The precise positions of the two doublets are dictated by the electronic effects of the bromo, chloro, and methoxy groups.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by the adjacent oxygen. They will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Table 1: Expected ¹H NMR Data for this compound and Analogue
| Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Data for 3-Bromo-5-chloro-2-methoxypyridine[1] | Multiplicity | Integration |
| -OCH₃ | ~3.9 - 4.1 | 3.99 | Singlet (s) | 3H |
| Pyridine-H (H4) | ~7.5 - 7.9 | 7.81 | Doublet (d) | 1H |
| Pyridine-H (H6) | ~7.9 - 8.2 | 8.05 | Doublet (d) | 1H |
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent as it dissolves a wide range of organic compounds and its residual proton signal is easily identifiable. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
Interpreting the ¹³C NMR Spectrum:
For this compound, we expect to see six distinct signals: five for the pyridine ring carbons and one for the methoxy carbon.
-
Pyridine Ring Carbons: The carbons directly attached to the electronegative nitrogen (C2, C6) and halogens (C2, C3) will be significantly deshielded (higher ppm values). The carbon bearing the methoxy group (C5) will also be influenced.
-
Methoxy Carbon (-OCH₃): This carbon will appear in the upfield region, typically around 55-65 ppm.
Table 2: Expected ¹³C NMR Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) |
| -OCH₃ | 55 - 65 |
| C4 | 110 - 125 |
| C3 | 115 - 130 (C-Br) |
| C6 | 140 - 150 |
| C2 | 145 - 155 (C-Cl) |
| C5 | 150 - 160 (C-O) |
NMR Experimental Protocol
This protocol is a self-validating system for obtaining high-quality NMR spectra of substituted pyridines.
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, minimizing the peak width of a reference signal (e.g., TMS).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a standard 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus.
-
Set the spectral width to 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for quickly confirming the presence of key functional groups.
Interpreting the IR Spectrum:
For this compound, the IR spectrum will be characterized by several key absorption bands.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aliphatic C-H stretches of the methoxy group will be found just below 3000 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Ring): The pyridine ring will exhibit a series of sharp absorptions in the 1600-1400 cm⁻¹ region. These are characteristic of aromatic systems.
-
C-O Stretching (Methoxy Group): A strong, distinct peak corresponding to the C-O stretch of the methoxy ether linkage is expected in the 1300-1000 cm⁻¹ region.
-
C-Cl and C-Br Stretching: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and can be more difficult to assign definitively without comparative analysis. The C-Cl stretch is typically in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers (<670 cm⁻¹).
Table 3: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2980 - 2850 | C-H Stretch | -OCH₃ | Medium |
| 1600 - 1450 | C=C / C=N Stretch | Pyridine Ring | Medium-Strong |
| 1300 - 1200 | C-O Stretch | Aryl Ether | Strong |
| 850 - 750 | C-H Bend (out-of-plane) | Aromatic | Strong |
| 800 - 600 | C-Cl Stretch | Aryl Chloride | Medium-Strong |
| < 670 | C-Br Stretch | Aryl Bromide | Medium-Strong |
IR Experimental Protocol (Thin Solid Film Method)
This is a rapid and reliable method for acquiring IR spectra of solid organic compounds.
-
Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and allow it to evaporate completely.
-
Sample Preparation:
-
Place a small amount of this compound (a few milligrams) in a small vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
-
-
Film Deposition:
-
Using a pipette, transfer a drop of the solution onto the surface of the salt plate.
-
Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty IR beam path.
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for an improved signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Caption: Workflow for IR data acquisition (Thin Film Method).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation. For halogenated compounds, the isotopic patterns of chlorine and bromine are particularly informative.
Interpreting the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 222.47 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The expected pattern will be:
-
M⁺: (C₆H₅⁷⁹Br³⁵ClNO) - Relative abundance
-
M+2: (C₆H₅⁸¹Br³⁵ClNO and C₆H₅⁷⁹Br³⁷ClNO) - A prominent peak
-
M+4: (C₆H₅⁸¹Br³⁷ClNO) - A smaller peak
-
-
Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment. Common fragmentation pathways for this molecule would likely involve:
-
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion.
-
Loss of a chlorine radical (•Cl), leading to an [M-35]⁺ ion.
-
Loss of a bromine radical (•Br), resulting in an [M-79/81]⁺ ion.
-
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Significance |
| 221/223/225 | [C₆H₅BrClNO]⁺ | Molecular Ion Cluster (M⁺, M+2, M+4) |
| 206/208/210 | [M - CH₃]⁺ | Loss of methyl radical |
| 186/188 | [M - Cl]⁺ | Loss of chlorine radical |
| 142/144 | [M - Br]⁺ | Loss of bromine radical |
GC-MS Experimental Protocol
This protocol is designed for the analysis of volatile halogenated aromatic compounds.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a 2 mL GC autosampler vial.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set to 250°C in splitless mode.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the data.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound.
-
Examine the mass spectrum of that peak to identify the molecular ion cluster and major fragment ions.
-
Sources
An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-2-chloro-5-methoxypyridine
Executive Summary
3-Bromo-2-chloro-5-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring two distinct halogen atoms at electronically differentiated positions, offers a platform for orthogonal synthetic strategies. This guide provides an in-depth analysis of the compound's reactivity, focusing on the principles of regioselective functionalization. We will explore the preferential reactivity of the C3-bromine bond in palladium-catalyzed cross-coupling reactions and the susceptibility of the C2-chlorine bond to nucleophilic aromatic substitution. This document consolidates field-proven insights, detailed experimental protocols for key transformations, and stability considerations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound is a versatile intermediate whose value lies in its predictable and dichotomous reactivity. The pyridine core, being electron-deficient, along with the specific placement of bromo, chloro, and methoxy substituents, dictates the molecule's synthetic utility. The electron-donating methoxy group at the C5 position subtly modulates the electronic properties of the ring, influencing the rates and outcomes of various transformations. Understanding these intrinsic properties is paramount for designing efficient and high-yielding synthetic routes.
Physicochemical and Spectroscopic Data
Precise experimental data for this specific isomer is not widely published. The data presented below is a combination of information from supplier databases and predicted values, which serve as a reliable estimation for experimental planning. For critical applications, experimental verification is recommended.
| Property | Value / Description | Reference(s) |
| CAS Number | 1033202-44-6 | |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid | |
| Melting Point | 49.0 to 53.0 °C (for isomer 102830-75-1) | [1] |
| Boiling Point | 215.8 ± 35.0 °C (Predicted) | [1] |
| Density | 1.650 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Store at room temperature under an inert atmosphere. | [1] |
| ¹H NMR | Spectra available from suppliers; specific shifts not detailed in literature. | |
| ¹³C NMR | Spectra available from suppliers; specific shifts not detailed in literature. |
Synthesis Pathway
Proposed Synthesis: Electrophilic Bromination
The synthesis can be envisioned as a two-step process starting from commercially available 5-methoxy-2-pyridone.
Figure 1: Proposed synthesis of this compound.
Protocol: Representative Synthesis
-
Chlorination: 5-methoxy-2-pyridone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with heating, to yield 2-chloro-5-methoxypyridine.
-
Bromination: The resulting 2-chloro-5-methoxypyridine is subjected to electrophilic bromination. The pyridine nitrogen deactivates the ring, requiring potent brominating conditions. A common system is N-Bromosuccinimide (NBS) or bromine (Br₂) in a strong acid like sulfuric or acetic acid. The electron-donating methoxy group at C5 directs the incoming electrophile (bromine) to the ortho position (C4) or para position (C2). Since C2 is already substituted, bromination is expected to occur at the C3 position, which is ortho to the activating methoxy group and meta to the deactivating chloro group, leading to the desired product.
The Dichotomy of Halogen Reactivity: A Strategic Overview
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. This dichotomy allows for sequential, site-selective functionalization.
-
Palladium-Catalyzed Cross-Coupling (C3 Position): The carbon-bromine bond is significantly more reactive towards oxidative addition to a Palladium(0) center than the carbon-chlorine bond.[2] This is due to the lower bond dissociation energy of the C-Br bond. This reactivity difference enables selective Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions at the C3 position.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr) (C2 Position): The C2 position is alpha to the ring nitrogen. The nitrogen atom acts as a powerful electron-withdrawing group, activating the C2 and C6 positions towards attack by nucleophiles. Consequently, the chlorine atom at C2 can be displaced via a classic addition-elimination (SNAr) mechanism.[5]
Figure 2: Orthogonal reactivity pathways of the title compound.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The selective functionalization of the C3-bromo position is a cornerstone of this reagent's application. The protocols provided below are based on established methods for the closely related 3-bromo-2-chloropyridine and serve as excellent starting points for optimization.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the pyridine C3 position and a variety of sp²- or sp³-hybridized carbons from organoboron reagents.
Experimental Protocol: Model Suzuki-Miyaura Reaction [3]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents via syringe. A typical system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring for 4–18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for constructing carbon-nitrogen bonds, providing access to a wide array of substituted anilines and their heteroaromatic analogs.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Model Buchwald-Hartwig Amination [2]
-
Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine a palladium precatalyst (e.g., a BrettPhos precatalyst, 2 mol%) and the base (e.g., LiHMDS, 2.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) followed by the primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene).
-
Reaction: Seal the tube and heat the mixture to 65-100 °C with stirring for 12–24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling is the method of choice for installing terminal alkyne functionalities, creating valuable precursors for further synthesis.[6]
Experimental Protocol: Model Sonogashira Reaction [6]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base: Add an amine base, which often serves as the solvent (e.g., triethylamine or diisopropylamine), or use another solvent like DMF with an amine base.
-
Reagent Addition: Add the terminal alkyne (1.1–1.5 equiv) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 2–12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the amine salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is activated for nucleophilic displacement due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the introduction of a wide range of heteroatom nucleophiles.
Figure 4: The addition-elimination mechanism of SNAr.
Experimental Protocol: Model SNAr with a Thiol Nucleophile [7]
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask.
-
Nucleophile Preparation: In a separate flask, prepare the corresponding thiolate by treating a thiol (e.g., thiophenol or sodium thiomethoxide, 1.1 equiv) with a base like sodium hydride or potassium carbonate.
-
Reaction: Add the nucleophile solution dropwise to the solution of the pyridine substrate at room temperature or 0 °C.
-
Monitoring: Allow the reaction to stir at room temperature for 1-6 hours. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into a larger volume of water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.
Stability and Storage
-
Thermal Stability: Halogenated pyridines are generally robust compounds. However, prolonged heating at high temperatures (>150 °C), especially in the presence of trace acids or bases, can lead to decomposition. The methoxy group may be susceptible to cleavage under harsh acidic conditions.
-
Chemical Stability: The compound is stable under typical organic synthesis conditions. Strong nucleophiles will react as described in Section 5.0. It is incompatible with strong oxidizing agents and strong acids, which may protonate the pyridine nitrogen and alter its reactivity or lead to degradation.
-
Storage Recommendations: For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place away from direct light.[1]
Safety Considerations
As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: Based on data for analogous compounds, it may cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled.[8]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[8]
Conclusion
This compound stands out as a strategically designed synthetic intermediate. The predictable and orthogonal reactivity of its C-Br and C-Cl bonds provides chemists with a reliable platform for constructing complex molecular architectures. By leveraging regioselective palladium-catalyzed cross-coupling reactions at the C3 position and nucleophilic aromatic substitution at the C2 position, researchers can efficiently access a diverse range of substituted pyridine derivatives. This guide has outlined the core principles of its reactivity, provided robust model protocols, and summarized stability and safety data to empower scientists in leveraging this valuable building block for innovation in drug discovery and beyond.
References
- LookChem (Date not available). 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1.
- ChemBK (2024). 3-Bromo-5-Chloro-2-Methoxy-Pyridine.
- PubChem (2025). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information.
- ResearchGate (2015). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(33), 6251–6254.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- The Royal Society of Chemistry (2011). Supporting Information for a publication in Chemical Communications.
- PrepChem (Date not available). (a) Preparation of 3-bromo-2-chloro-5-formylpyridine.
- Thomas, A. A., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of Organic Chemistry, 81(19), 8789–8800.
- Organic Chemistry Portal (Date not available). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate (2020). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid.
- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9431–9439.
- NRO-Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- TMP Chem (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- The Royal Society of Chemistry (Date not available). Supporting Information for a publication.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- Google Patents (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Natural Products Magnetic Resonance Database (Date not available). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted).
- Shibutani, Y., & Shinra, K. (1989). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV) in Solid State. Bulletin of the Chemical Society of Japan, 62(5), 1477-1481.
- ResearchGate (2013). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.
- Google Patents (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
Sources
- 1. 102830-75-1 CAS MSDS (3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Bromo-2-chloro-5-methoxypyridine literature review and key papers
An In-depth Technical Guide to 3-Bromo-2-chloro-5-methoxypyridine: A Cornerstone Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of a Polysubstituted Pyridine
In the landscape of modern drug discovery and development, the pyridine scaffold remains a privileged heterocycle, integral to a vast number of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry. However, the true potential of this scaffold is unlocked through precise and versatile substitution. This compound has emerged as a particularly valuable building block due to its orchestrated arrangement of functional groups.[2][3]
This guide, intended for researchers, medicinal chemists, and process scientists, provides an in-depth analysis of this compound. We will explore its synthesis, physicochemical properties, and, most critically, the nuanced reactivity that makes it a powerful tool for constructing complex molecular architectures. The key to its utility lies in the differential reactivity of its two halogen atoms—the bromine at C-3 and the chlorine at C-2. This intrinsic property allows for selective, sequential cross-coupling reactions, providing a reliable and efficient pathway to generate diverse libraries of novel compounds for biological screening and lead optimization.[4]
Core Physicochemical and Spectroscopic Data
A precise understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1033202-44-6 | [5] |
| Molecular Formula | C₆H₅BrClNO | [6] |
| Molecular Weight | 222.47 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| ¹H NMR (300MHz, CDCl₃) | δ: 3.99 (s, 3H), 7.81 (d, 1H), 8.05 (d, 1H) | [7] |
| Purity | Typically >98.0% (GC) | [6] |
Safety & Handling: this compound is an irritant, causing skin and serious eye irritation.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Refer to the Safety Data Sheet (SDS) for complete handling and storage information.
Synthesis of the Building Block
The most common and direct laboratory-scale synthesis of this compound involves the regioselective bromination of 5-chloro-2-methoxypyridine. The electron-donating nature of the methoxy group at the C-2 position activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C-3 position.
Experimental Protocol: Synthesis via Electrophilic Bromination[7]
This protocol describes the synthesis from commercially available starting materials.
Materials:
-
5-chloro-2-methoxypyridine
-
Bromine
-
Sodium acetate
-
Glacial acetic acid
-
Diethyl ether
-
1N Sodium hydroxide (aq.)
-
4% Sodium bisulfite (aq.)
-
Magnesium sulfate (anhydrous)
Step-by-Step Procedure:
-
Prepare Bromine Solution: In a fume hood, carefully and slowly add bromine (1.5 mL, 29.28 mmol) to 7 mL of glacial acetic acid.
-
Prepare Substrate Solution: In a separate reaction flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloro-2-methoxypyridine (2.1 g, 14.63 mmol) and sodium acetate (1.2 g, 14.63 mmol) in 7 mL of glacial acetic acid.
-
Reaction Execution: Slowly add the bromine solution from Step 1 to the substrate solution at room temperature.
-
Heating: Heat the resulting reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1N aqueous sodium hydroxide and then with 4% aqueous sodium bisulfite solution to quench any remaining bromine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (eluting with 100% hexane) to yield this compound as a white solid (Typical yield: ~64%).[7]
Chemical Reactivity: A Tale of Two Halogens
The synthetic power of this compound stems from the differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the stronger carbon-chlorine bond.[4] This reactivity gap allows for selective functionalization at the C-3 position while preserving the C-2 chloro-substituent for a potential second, distinct coupling event under more forcing conditions.
Caption: Sequential functionalization workflow for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[8][9] With this compound, this reaction proceeds selectively at the C-3 position, coupling the pyridine core with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This transformation is fundamental for building the biaryl and hetero-biaryl motifs prevalent in many kinase inhibitors and other targeted therapeutics.[4][10]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of carbon-nitrogen bonds is equally critical in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful means to couple aryl halides with a wide range of primary and secondary amines.[11][12] This reaction, when applied to this compound, again occurs selectively at the C-3 position, enabling the synthesis of diverse 3-amino-2-chloro-5-methoxypyridine derivatives, which are key intermediates for many biologically active compounds.[13][14]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Applications in Drug Discovery
This compound is not merely a chemical curiosity; it is a workhorse intermediate in the synthesis of high-value compounds across multiple therapeutic areas. Its structure serves as a scaffold that can be elaborated to explore diverse chemical spaces efficiently.[2] It is frequently employed in the synthesis of:
-
Kinase Inhibitors: The pyridine core is a common feature in molecules designed to target the ATP-binding site of kinases, a critical class of enzymes in cancer and inflammation signaling pathways.
-
Anti-Inflammatory and Anti-Cancer Agents: This building block is used to construct novel molecules for screening and development in oncology and immunology.[15][16]
-
Agrochemicals: The substituted pyridine motif is also integral to the design of modern pesticides and herbicides, where it contributes to the creation of more potent and selective active ingredients.[2][3]
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methods for similar substrates and serve as an excellent starting point for optimization.[4][14][17]
Protocol 1: Suzuki-Miyaura Coupling at the C-3 Position
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane/water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, SPhos, and the finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
Objective: To couple a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
(±)-BINAP or other suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene, degassed
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand, and the sodium tert-butoxide.
-
Reagent Addition: Add this compound and the amine coupling partner to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 80-110°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Filtration (Optional): If solids are present, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its primary advantage lies in the predictable and selective reactivity of its C-3 bromine atom in palladium-catalyzed cross-coupling reactions, allowing for the initial construction of C-C or C-N bonds while retaining the C-2 chlorine atom for subsequent transformations. This strategic handle enables chemists to rapidly and efficiently build molecular complexity, making it an indispensable tool in the quest for novel therapeutics and advanced materials. A thorough understanding of its properties and reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.
References
- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.).
- 3-Bromo-5-chloro-2-methoxy-pyridine | 102830-75-1. J&K Scientific. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. (n.d.).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. (n.d.).
- 3-Bromo-5-chloro-2-methoxy-pyridine. Chem-Impex. (n.d.).
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022).
- Synthesis of substituted pyridines. ResearchGate. (n.d.).
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem. (n.d.).
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem. (n.d.).
- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Benchchem. (n.d.).
- 3-Bromo-5-methoxypyridine synthesis. ChemicalBook. (n.d.).
- Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. Benchchem. (n.d.).
- Buchwald–Hartwig amination. Wikipedia. (n.d.).
- An In-depth Technical Guide to 3-Bromo-5-methoxypyridine: Chemical Properties and Synthetic Applications. Benchchem. (n.d.).
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- (a) Preparation of 3-bromo-2-chloro-5-formylpyridine. PrepChem.com. (n.d.).
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021).
- 3-Bromo-5-methoxypyridine. Chem-Impex. (n.d.).
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. (n.d.).
- Suzuki reaction. Wikipedia. (n.d.).
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem. (n.d.).
- Suzuki Coupling. Organic Chemistry Portal. (n.d.).
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents. (n.d.).
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1. ChemicalBook. (2025).
- 1033202-44-6|this compound|BLD Pharm. (n.d.).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- 3-Bromo-5-chloro-2-methoxypyridine, 5G. Labscoop. (n.d.).
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1033202-44-6|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. chemimpex.com [chemimpex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical Characteristics of 3-Bromo-2-chloro-5-methoxypyridine
Introduction
3-Bromo-2-chloro-5-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are of significant interest to researchers and drug development professionals as they serve as versatile building blocks in the synthesis of complex organic molecules. The specific arrangement of the bromo, chloro, and methoxy substituents on the pyridine ring offers multiple reaction sites, enabling diverse chemical transformations. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, supported by established scientific principles and comparative data from related analogues. This document is intended to be a valuable resource for scientists engaged in pharmaceutical, agrochemical, and materials science research.[1]
Nomenclature and Molecular Structure
A clear and unambiguous identification of a chemical entity is foundational for scientific discourse. The systematic nomenclature and structural representation of this compound are detailed below.
-
Systematic (IUPAC) Name: this compound[2]
-
Molecular Formula: C₆H₅BrClNO[4]
-
Molecular Weight: 222.47 g/mol [4]
-
SMILES: COC1=CN=C(Cl)C(Br)=C1[5]
The structural arrangement of the substituents on the pyridine ring dictates the molecule's reactivity and physical properties. The visualization of this structure is crucial for understanding its chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state, solubility, and thermal properties of a compound are critical parameters for its handling, storage, and application in chemical reactions. While specific experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source/Comment |
| Appearance | White to almost white powder or crystal | Inferred from the appearance of the isomer 3-Bromo-5-chloro-2-methoxypyridine.[6] |
| Melting Point | Not available | Data for the isomer 3-Bromo-5-chloro-2-methoxypyridine is 49.0-53.0 °C.[7] |
| Boiling Point | Not available | Data for the isomer 3-Bromo-5-chloro-2-methoxypyridine is 215.8 °C at 760 mmHg.[7] |
| Solubility | Soluble in Chloroform | Based on data for the isomer 3-Bromo-5-chloro-2-methoxypyridine.[8] |
| Storage | Inert atmosphere, Room Temperature | Recommended storage condition to ensure stability.[5] |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of a chemical compound. This section outlines the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. Additionally, a singlet for the methoxy group protons will be observed further upfield. For the isomeric compound, 3-Bromo-5-chloro-2-methoxypyridine, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methoxy group at approximately 3.99 ppm and two doublets in the aromatic region at approximately 7.81 and 8.05 ppm.[7] A similar pattern is anticipated for this compound, with the precise chemical shifts influenced by the different substituent positions.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected: five for the pyridine ring carbons and one for the methoxy group carbon. The chemical shifts of the ring carbons will be influenced by the electronegativity of the attached substituents (Br, Cl, OCH₃, and the ring nitrogen).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a molecular ion peak cluster corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the methoxy group, bromine, or chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
C-H stretching of the aromatic ring and the methoxy group.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
C-O stretching of the methoxy group.
-
C-Br and C-Cl stretching vibrations.
Experimental Protocols
The following section details a general workflow for the characterization of this compound.
Sample Preparation for Analysis
-
For NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For Mass Spectrometry: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile for analysis by techniques like GC-MS or direct infusion ESI-MS.
-
For IR Spectroscopy: The sample can be analyzed as a solid (using KBr pellet method or ATR) or as a solution in a suitable solvent (e.g., chloroform).
Characterization Workflow
The logical progression of analytical techniques is crucial for a thorough characterization.
Caption: A typical workflow for the characterization of an organic compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- 5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108 - PubChem. (n.d.).
- 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1033202-44-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 1033202-44-6 | IRB20244 [biosynth.com]
- 5. 1033202-44-6|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
- 8. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 3-Bromo-2-chloro-5-methoxypyridine
This guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-2-chloro-5-methoxypyridine, a crucial parameter for its application in research, drug development, and organic synthesis. Understanding the solubility of this compound is fundamental to designing robust experimental protocols, ensuring reproducible results, and developing effective formulations.
Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is intrinsically linked to its physical and chemical properties. For this compound (CAS No: 1033202-44-6), the following properties provide a baseline for understanding its behavior in various solvents.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | [3][4] |
| Molecular Weight | 222.47 g/mol | [3][4] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 49.0 to 53.0 °C | [5][6] |
| Boiling Point | 215.8 ± 35.0 °C (Predicted) | [5][7] |
| Density | 1.650 ± 0.06 g/cm³ (Predicted) | [5][7] |
| pKa | -1.24 ± 0.20 (Predicted) | [6][7] |
| logP | 2.506 (Predicted) | [6] |
The relatively low melting point suggests that the crystal lattice energy is not excessively high, which can facilitate dissolution. The predicted logP value of 2.5 indicates a moderate lipophilicity, suggesting a preference for organic, non-polar environments over aqueous media. The predicted pKa of the conjugate acid is very low, indicating that the pyridine nitrogen is a very weak base due to the electron-withdrawing effects of the halogen substituents.
Molecular Structure and its Influence on Solubility
The arrangement of atoms and functional groups in this compound dictates the types of intermolecular forces it can engage in, which is the primary determinant of solubility.
The core of the molecule is a pyridine ring, which is aromatic. The nitrogen atom in the ring and the oxygen atom of the methoxy group are electronegative and possess lone pairs of electrons, making them potential hydrogen bond acceptors. However, the molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor.[6] The presence of bromo, chloro, and methoxy substituents contributes to the molecule's overall polarity and steric profile. The halogens are electron-withdrawing, reducing the basicity of the pyridine nitrogen.
The primary intermolecular forces at play are:
-
Van der Waals forces: Present in all molecules, these forces will be significant due to the presence of the relatively large bromine and chlorine atoms.
-
Dipole-dipole interactions: The electronegativity differences between the carbon, nitrogen, oxygen, and halogen atoms create a net dipole moment, leading to these interactions.
The "like dissolves like" principle is paramount in predicting solubility. Solvents that can engage in similar intermolecular forces with this compound are more likely to be effective at dissolving it.
Predicted Solubility Profile in Common Solvents
Based on the physicochemical properties and molecular structure, a predicted solubility profile in various classes of solvents can be established.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The molecule has polar characteristics, limiting its solubility in purely nonpolar solvents. However, the lipophilic nature (logP ~2.5) and van der Waals forces may allow for some solubility. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the solute. The lack of strong hydrogen bonding in the solute makes these interactions dominant. Sources indicate it is soluble in chloroform.[5][6][7] |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The inability of this compound to act as a hydrogen bond donor significantly limits its solubility in water and other protic solvents, which have strong hydrogen-bonding networks. It is reported to be insoluble in water.[8] The moderate lipophilicity also disfavors dissolution in water. |
Experimental Protocol for Solubility Determination
The following is a robust, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating and provides a clear classification of solubility.
Materials and Equipment
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
HPLC or UV-Vis spectrophotometer for quantitative analysis (optional, for precise solubility determination)
-
Small test tubes or vials
Qualitative Solubility Determination Workflow
This workflow provides a systematic approach to classifying the solubility of the compound.
Sources
- 1. This compound | 1033202-44-6 [chemicalbook.com]
- 2. 1033202-44-6|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 102830-75-1 CAS MSDS (3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE CAS#: 102830-75-1 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
Unlocking the Synthetic Potential of 3-Bromo-2-chloro-5-methoxypyridine: A Technical Guide for Researchers
Foreword: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone of innovation. Its presence in numerous FDA-approved drugs and high-performance materials underscores its versatility and functional importance.[1] However, the true potential of this heterocycle is unlocked through precise functionalization, enabling the fine-tuning of electronic properties, steric profiles, and metabolic stability. 3-Bromo-2-chloro-5-methoxypyridine emerges as a strategically valuable, yet underexplored, building block. The orthogonal reactivity of its halogen substituents, coupled with the electronic influence of the methoxy group, presents a rich platform for the synthesis of novel chemical entities. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, empowering researchers to harness its full synthetic capabilities.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its effective utilization in a laboratory setting. While comprehensive experimental data for this compound is not extensively published, we can infer key characteristics from closely related analogs and supplier specifications.
Physical Properties
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₆H₅BrClNO | [2][3][4] |
| Molecular Weight | 222.47 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 49.0 to 53.0 °C (for 3-Bromo-5-chloro-2-methoxypyridine) | [5] |
| Boiling Point | 215.8 °C at 760 mmHg (for 3-Bromo-5-chloro-2-methoxypyridine) | [5] |
| Solubility | Soluble in chloroform and other common organic solvents. | [5] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following data for the closely related isomer, 3-bromo-5-chloro-2-methoxypyridine, provides a strong comparative reference.
-
¹H NMR (300MHz, CDCl₃): δ 3.99 (s, 3H), 7.81 (d, 1H), 8.05 (d, 1H).[6]
-
¹³C NMR: Predicted shifts would show distinct signals for the methoxy carbon and the five aromatic carbons, with the carbon attached to bromine and chlorine exhibiting characteristic shifts.
-
Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Synthesis of this compound: A Proposed Route
Causality behind the Synthetic Strategy
The choice of 2-chloro-5-methoxypyridine as the starting material is strategic. The methoxy group is an ortho-, para-director in electrophilic aromatic substitution. In the pyridine ring, the positions ortho and para to the methoxy group are C4 and C6. However, the pyridine nitrogen is deactivating, and the existing chloro group at C2 further influences the electronic landscape. The C3 position is activated by the C5-methoxy group, making it the most likely site for electrophilic bromination.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the isomeric 3-bromo-5-chloro-2-methoxypyridine.[6]
Reaction Scheme:
A proposed synthetic route for this compound.
Materials:
-
2-chloro-5-methoxypyridine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Acetate (NaOAc)
-
Diethyl ether
-
1N Sodium Hydroxide (NaOH) solution
-
4% Sodium Bisulfite (NaHSO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Preparation of Bromine Solution: In a fume hood, slowly add bromine (1.5 mL, 29.28 mmol) to glacial acetic acid (7 mL).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-methoxypyridine (2.1 g, 14.63 mmol) and sodium acetate (1.2 g, 14.63 mmol) in glacial acetic acid (7 mL).
-
Bromination: Slowly add the prepared bromine solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer and wash sequentially with 1N aqueous sodium hydroxide solution and 4% aqueous sodium bisulfite solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Potential Research Areas and Applications
The unique substitution pattern of this compound opens up a multitude of research avenues, particularly in drug discovery and agrochemicals. The key to its utility lies in the differential reactivity of the C-Br and C-Cl bonds.
The Principle of Orthogonal Reactivity
The C-Br bond is significantly more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. Conversely, the C2-Cl bond is more susceptible to nucleophilic aromatic substitution (SNAr) due to its proximity to the electron-withdrawing pyridine nitrogen. This differential reactivity allows for selective, stepwise functionalization of the pyridine core.
Orthogonal reactivity of this compound.
Medicinal Chemistry: Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors for oncology and inflammatory diseases.[7][8][9][10][11] The this compound core can be elaborated to generate libraries of potential kinase inhibitors.
Proposed Workflow for Kinase Inhibitor Synthesis:
-
Suzuki Coupling at C3: Introduce a variety of aryl or heteroaryl moieties at the C3 position via Suzuki coupling with the corresponding boronic acids. This allows for probing interactions with the solvent-exposed regions of the kinase active site.
-
SNAr at C2: The resulting 3-aryl-2-chloro-5-methoxypyridine can then undergo nucleophilic aromatic substitution at the C2 position with a range of amines to introduce groups that can interact with the hinge region of the kinase.
Workflow for the synthesis of a kinase inhibitor library.
Agrochemicals: Herbicides and Fungicides
The pyridine ring is a common feature in many commercial herbicides and fungicides.[1][12][13][14][15] The unique electronic and steric properties imparted by the bromo, chloro, and methoxy substituents can lead to the discovery of novel agrochemicals with improved efficacy and selectivity.
Potential Research Directions in Agrochemicals:
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: Many herbicides act by inhibiting the PPO enzyme.[1][13] Derivatives of this compound can be synthesized and screened for PPO inhibitory activity.
-
Fungicide Development: The antifungal activity of pyridine derivatives is well-documented.[16][17][18][19][20] A research program could involve synthesizing a library of compounds through sequential cross-coupling and nucleophilic substitution reactions and evaluating their efficacy against a panel of pathogenic fungi.
Materials Science
The pyridine moiety can be incorporated into polymers and organic electronic materials. The bromo and chloro substituents provide reactive handles for polymerization reactions or for tuning the electronic properties of the resulting materials.
Conclusion and Future Outlook
This compound represents a versatile and valuable building block for chemical synthesis. Its key advantage lies in the orthogonal reactivity of its two halogen atoms, enabling selective and stepwise functionalization. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a range of potential research applications in medicinal chemistry, agrochemicals, and materials science. As the demand for novel, highly functionalized molecules continues to grow, the strategic application of building blocks like this compound will be instrumental in driving innovation and discovery.
References
- Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Journal of Agricultural and Food Chemistry. [Link]
- Rani, V. and Reddy, P. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. [Link]
- Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry. [Link]
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1. LookChem. [Link]
- Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)
- 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. PubChem. [Link]
- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
- Synthesis and herbicidal activity of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives. Journal of Agricultural and Food Chemistry. [Link]
- 3-Bromo-5-Chloro-2-Methoxy-Pyridine. ChemBK. [Link]
- Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. [Link]
- 2,3,5-Trisubstituted pyridines as selective AKT inhibitors-Part I: Substitution at 2-position of the core pyridine for ROCK1 selectivity.
- Supporting Information. The Royal Society of Chemistry. [Link]
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- 5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108. PubChem. [Link]
Sources
- 1. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 4. This compound 97% | CAS: 1033202-44-6 | AChemBlock [achemblock.com]
- 5. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1|lookchem [lookchem.com]
- 6. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
- 7. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives | CoLab [colab.ws]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 3-Bromo-2-chloro-5-methoxypyridine in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced functional materials.[1][2] The strategic functionalization of this heterocycle is paramount for developing novel molecular entities. 3-Bromo-2-chloro-5-methoxypyridine represents a highly versatile building block, offering two distinct halogenated sites for sequential, site-selective functionalization. This guide provides an in-depth analysis and detailed protocols for the strategic application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic principles governing chemoselectivity, provide field-proven experimental protocols, and offer troubleshooting insights to empower researchers in drug discovery and process development.
The Strategic Value of Dihalogenated Pyridines
Substituted pyridines are integral to modern chemistry, prized for their unique electronic properties and their ability to act as pharmacophores or key ligands.[3][4] Dihalogenated pyridines, such as this compound, are particularly valuable as they permit orthogonal chemical modifications. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, enabling the synthesis of complex, multi-substituted pyridine derivatives in a controlled, stepwise manner.
The Suzuki-Miyaura reaction is a preeminent method for forming carbon-carbon bonds due to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[5][6] Mastering the selective coupling of this compound is therefore a critical skill for accessing novel chemical space.
Mechanistic Rationale: Achieving Chemoselectivity
The success of a sequential cross-coupling strategy hinges on exploiting the intrinsic reactivity differences between the C-Br and C-Cl bonds. The generally accepted Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond. This is typically the rate-determining step and the lynchpin of chemoselectivity. The C-Br bond (bond dissociation energy ~280 kJ/mol) is weaker and more polarizable than the C-Cl bond (~340 kJ/mol), making it significantly more susceptible to oxidative addition by the Pd(0) catalyst.[9] Therefore, under standard conditions, the reaction is expected to proceed selectively at the C3-Br position.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, regenerating the active Pd(0) catalyst and forming the final biaryl product.[11]
To achieve coupling at the less reactive C-Cl bond, more forcing conditions or specialized catalytic systems are typically required. This includes the use of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition of aryl chlorides.[12][13] This guide will focus on the initial, selective coupling at the C-Br position.
Experimental Design: A Validated Protocol
The following protocol is designed for the selective Suzuki-Miyaura coupling at the C-3 position of this compound. The causality behind each reagent choice is explained to provide a framework for logical troubleshooting and optimization.
Reagent Selection and Rationale
| Component | Recommendation | Rationale & Causality |
| Palladium Precatalyst | Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ | Pd(PPh₃)₄: A reliable Pd(0) source that does not require an external reductant. It is effective for reactive C-Br bonds. Pd(dppf)Cl₂: A robust Pd(II) precatalyst that is air-stable and forms the active Pd(0) species in situ. The dppf ligand enhances catalyst stability and activity. |
| Ligand | (If using Pd(OAc)₂ or Pd₂(dba)₃) SPhos or XPhos | Bulky, Electron-Rich Phosphines: These ligands are crucial for promoting the key steps of the catalytic cycle.[6] They stabilize the Pd(0) state, accelerate the rate of oxidative addition, and facilitate the final reductive elimination step, often leading to higher yields and cleaner reactions. |
| Base | K₂CO₃ or K₃PO₄ | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[8] K₂CO₃: A cost-effective and generally effective base. K₃PO₄: A stronger base that can be beneficial for less reactive boronic acids or to accelerate the reaction.[5] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | A biphasic solvent system is standard. The organic solvent (dioxane, toluene) solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[14] Degassing is critical to prevent oxidation of the phosphine ligands and the Pd(0) catalyst, which leads to catalyst deactivation and side reactions like boronic acid homocoupling.[15] |
| Temperature | 80–100 °C | This temperature range provides sufficient thermal energy to drive the catalytic cycle forward at a reasonable rate without promoting significant catalyst decomposition or unwanted side reactions. |
Protocol 1: Selective C-Br Coupling with Phenylboronic Acid
This protocol details a representative reaction on a 1.0 mmol scale.
Materials:
-
This compound (226.5 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed Deionized Water (2 mL)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (226.5 mg), phenylboronic acid (146 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg).[16]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Degassing: To ensure rigorous exclusion of oxygen, bubble the inert gas through the solvent mixture (subsurface sparging) for 15-20 minutes.[15]
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[17]
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product, 2-chloro-5-methoxy-3-phenylpyridine.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality boronic acid. | 1. Ensure rigorous degassing of solvents and reaction vessel. Use fresh, high-quality catalyst and ligands.2. Switch to a stronger base like Cs₂CO₃.3. Use fresh boronic acid or consider converting it to a more stable pinacol ester derivative. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Improve degassing technique (subsurface sparging). Slow addition of the boronic acid via syringe pump can also minimize its concentration and reduce homocoupling.[15] |
| Protodeboronation | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Presence of excess water or protic sources. | 1. Lower the reaction temperature to 80-90 °C.2. Monitor the reaction closely and stop it upon completion.3. Use anhydrous solvents (if possible with a base like KF) or switch to a more stable boronate ester.[10] |
| Reaction at C-Cl bond | Highly active catalyst system or high temperature. | This is unlikely under the recommended conditions. If observed, reduce temperature and consider a less active catalyst system (e.g., Pd(PPh₃)₄ without an additional ligand). |
Conclusion
This compound is a powerful synthetic intermediate whose full potential is unlocked through a clear understanding of chemoselective cross-coupling principles. By targeting the more labile C-Br bond, the Suzuki-Miyaura reaction provides a reliable and high-yielding pathway to 3-aryl-2-chloro-5-methoxypyridines. These products serve as valuable platforms for subsequent functionalization at the C-2 position, opening the door to a diverse array of complex pyridine derivatives for pharmaceutical and materials science applications. The protocols and insights provided herein serve as a robust starting point for researchers to confidently employ this versatile building block in their synthetic campaigns.
References
- Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]
- Fairlamb, I. J. S., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- ResearchGate. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
- ResearchGate. (2023).
- Elsevier. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. European Journal of Medicinal Chemistry, 277, 116741. [Link]
- Sigman, M. S., & Tan, Y. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 86(15), 10337-10344. [Link]
- Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- ResearchGate. (2016). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- Scite.ai. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]
- DergiPark. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
- White Rose Research Online. (2021).
- ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- MDPI. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
- Wikipedia. Suzuki reaction. [Link]
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- NIH National Library of Medicine. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- MDPI. (2017).
- ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ACS Publications. (2012). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
- Reddit. (2021). How to approach choosing reaction conditions for Suzuki?. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-Bromo-2-chloro-5-methoxypyridine in Medicinal Chemistry
Introduction: Strategic Value of a Differentiated Dihalopyridine
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and versatile synthetic handles. 3-Bromo-2-chloro-5-methoxypyridine emerges as a particularly strategic building block due to the orthogonal reactivity of its two halogen substituents. This differential reactivity allows for a stepwise and regioselective functionalization of the pyridine core, providing a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).
The inherent electronic properties of the pyridine ring, combined with the specific substitution pattern, dictate the reactivity of this intermediate. The carbon-bromine bond at the C3 position is significantly more susceptible to oxidative addition by palladium(0) catalysts, making it the preferred site for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] Conversely, the carbon-chlorine bond at the C2 position, being alpha to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr), allowing for the selective introduction of various nucleophiles.[1] This guide provides detailed protocols and mechanistic insights for leveraging this unique reactivity in drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a building block is paramount for its effective and safe implementation in the laboratory.
| Property | Value | Reference |
| CAS Number | 1033202-44-6 | [CymitQuimica] |
| Molecular Formula | C₆H₅BrClNO | [Chem-Impex] |
| Molecular Weight | 222.47 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Chem-Impex |
| Purity | Typically ≥97% | Chem-Impex |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene) | General Knowledge |
| Storage | Store at room temperature in a dry, well-ventilated place | Chem-Impex |
Safety Profile: this compound should be handled in a fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Core Application: Regioselective Cross-Coupling Reactions at C3
The primary synthetic utility of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions at the C3-bromo position. The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates this regioselectivity.[2]
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, a key transformation in the synthesis of biaryl and heteroaryl motifs prevalent in kinase inhibitors and other targeted therapies.[3] The reaction couples the C3 position of the pyridine ring with a variety of aryl or heteroaryl boronic acids or esters.
Protocol: Synthesis of 3-Aryl-2-chloro-5-methoxypyridine
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Schlenk flask or microwave vial
-
Standard workup and purification reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target 3-aryl-2-chloro-5-methoxypyridine.
Causality and Insights:
-
Catalyst Choice: For less reactive boronic acids or for achieving lower catalyst loadings, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor may be required.[4]
-
Base Selection: The choice of base is critical. K₂CO₃ is a common choice, but for challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may improve yields by facilitating the transmetalation step.[3]
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a powerful route to synthesize aryl and heteroaryl amines, which are key pharmacophores. This reaction selectively couples primary or secondary amines at the C3 position, leaving the C2-chloro substituent for subsequent functionalization.
Protocol: Synthesis of N-Aryl/Alkyl-2-chloro-5-methoxypyridin-3-amine
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4 equiv) to an oven-dried Schlenk flask.
-
Add this compound (1.0 equiv).
-
Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C, with vigorous stirring, for 4-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Insights:
-
Ligand is Key: The choice of phosphine ligand is the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.
-
Base Sensitivity: The reaction requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide is a common and effective choice. K₃PO₄ can be used in some cases for a milder alternative.
Application III: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, introducing a linear, rigid alkynyl moiety. This structural element is often used in medicinal chemistry as a linker or to probe specific binding pockets. The reaction proceeds selectively at the C3-bromo position.[5]
Protocol: Synthesis of 3-Alkynyl-2-chloro-5-methoxypyridine
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) cocatalyst
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous solvent and the amine base (2.0-3.0 equiv).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at a temperature ranging from ambient to 60 °C. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product via flash column chromatography.
Causality and Insights:
-
The Copper Co-catalyst: The role of CuI is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. This is generally faster than the direct reaction of the alkyne with the palladium center.[5]
-
Base Function: The amine base serves both to neutralize the HBr generated during the reaction and as the solvent in some protocols.
Sequential Functionalization: Nucleophilic Aromatic Substitution (SNAr) at C2
Following the selective functionalization at the C3 position, the remaining C2-chloro substituent serves as a handle for introducing nucleophiles via an SNAr mechanism. The electron-withdrawing effect of the pyridine nitrogen activates the C2 position for attack.[1]
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for displacing the C2-chloro group on a previously C3-functionalized pyridine.
Materials:
-
3-Aryl-2-chloro-5-methoxypyridine
-
Amine nucleophile (primary or secondary)
-
Base (e.g., K₂CO₃, DIPEA)
-
High-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Sealed reaction vessel or microwave reactor
Procedure:
-
To a reaction vial, add the 3-aryl-2-chloro-5-methoxypyridine substrate (1.0 equiv), the amine nucleophile (1.5-3.0 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent (to a concentration of 0.1-0.5 M).
-
Seal the vial tightly.
-
Heat the reaction mixture to a high temperature (typically 120-160 °C). Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction for the consumption of starting material by LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the high-boiling solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the final product by column chromatography or recrystallization.
Causality and Insights:
-
Activation is Key: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The pyridine nitrogen is crucial for stabilizing this intermediate, making the reaction feasible.[1]
-
Forcing Conditions: High temperatures are generally required to overcome the activation energy for disrupting the aromaticity in the first step. The choice of a high-boiling solvent is therefore a practical necessity for thermal heating.
-
Nucleophile Choice: Stronger nucleophiles will react more readily. For less reactive amines, a stronger base or higher temperatures may be necessary.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined and orthogonal reactivity allows for the strategic and controlled synthesis of highly substituted pyridine derivatives. By first employing palladium-catalyzed cross-coupling reactions at the more labile C3-bromo position, chemists can introduce key aryl, amino, or alkynyl groups. The remaining C2-chloro position then serves as a reliable site for subsequent functionalization via nucleophilic aromatic substitution. This stepwise approach provides an efficient pathway to complex scaffolds, accelerating the discovery and optimization of novel drug candidates.
References
- Google Patents. (2016).
- Google Patents. (2016).
- Google Patents. (1995).
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(58), 15513-15517. [Link]
Sources
- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
- 3. mdpi.com [mdpi.com]
- 4. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes for the Regioselective Functionalization of 3-Bromo-2-chloro-5-methoxypyridine
Introduction
The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals.[1] 3-Bromo-2-chloro-5-methoxypyridine is a particularly valuable and versatile building block, offering two distinct halogenated sites for selective modification. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the methoxy group, combined with the differential reactivity of the C-Br and C-Cl bonds, allow for a highly controlled, stepwise functionalization.[2]
This guide provides an in-depth analysis of the regioselective chemistry of this compound. We will explore the underlying principles that govern its reactivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to strategically and efficiently utilize this powerful synthetic intermediate.
Core Principles of Regioselective Reactivity
The synthetic utility of this compound stems from the predictable and orthogonal reactivity of its two halogen substituents. The choice of reaction conditions dictates which position is functionalized, a principle rooted in fundamental mechanistic pathways.
-
Palladium-Catalyzed Cross-Coupling Reactions : In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4] This step is more facile for weaker bonds. The carbon-bromine bond (BDE ≈ 276-290 kJ/mol) is significantly weaker than the carbon-chlorine bond (BDE ≈ 339-346 kJ/mol). Consequently, palladium catalysts will selectively add to the C-Br bond at the 3-position under standard conditions, leaving the C-Cl bond at the 2-position intact.[4]
-
Nucleophilic Aromatic Substitution (SNAr) : In SNAr reactions, the reactivity is governed by the electrophilicity of the carbon atom and the stability of the intermediate Meisenheimer complex.[5] The pyridine nitrogen atom is strongly electron-withdrawing, an effect that is most pronounced at the ortho (2- and 6-) and para (4-) positions. This effect stabilizes the negative charge of the Meisenheimer complex formed upon nucleophilic attack. Therefore, the chlorine atom at the C-2 position is highly activated towards SNAr, while the bromine atom at the C-3 (meta) position is comparatively unreactive.[5][6]
Caption: Regioselective functionalization pathways for this compound.
Part 1: Selective Functionalization at C-3 via Palladium-Catalyzed Cross-Coupling
This section details protocols that selectively target the C-Br bond at the 3-position. These methods are foundational for introducing carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl halide with a boronic acid or ester.[7] For 3-bromo-2-chloropyridines, this reaction proceeds with high selectivity at the C-Br position.[4]
Reaction Principle: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the C-Br bond. Following this, transmetalation with a boronate species (formed from the boronic acid and base) and subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[8]
Experimental Protocol: Synthesis of 3-Aryl-2-chloro-5-methoxypyridine
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Standard glassware for inert atmosphere chemistry
-
-
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Choices:
-
Catalyst System: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands like SPhos with a simple palladium precursor like Pd(OAc)₂ are often more efficient for activating less reactive C-Br bonds on electron-deficient rings and generally require lower catalyst loadings.[9]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions, such as boronic acid decomposition.[10]
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is standard. Water can play a beneficial role in the catalytic cycle, particularly in the transmetalation step.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing pharmacologically relevant scaffolds.[3] The reaction selectively couples primary or secondary amines at the C-3 position.
Reaction Principle: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-Br bond, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[3]
Experimental Protocol: Synthesis of 3-Amino-2-chloro-5-methoxypyridine Derivatives
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line for inert atmosphere
-
-
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, charge an oven-dried Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-18 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Causality Behind Choices:
-
Ligand: XPhos is a highly effective, bulky, and electron-rich ligand that promotes both the oxidative addition and the final reductive elimination steps, making it suitable for a wide range of amine substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[11] Weaker bases are generally insufficient.
-
Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Maintaining a strict inert atmosphere is critical for catalytic activity and reproducibility.[3]
Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems.[12] This reaction is catalyzed by palladium and co-catalyzed by a copper(I) salt.
Reaction Principle: The reaction involves a Pd(0) cycle similar to the Suzuki and Buchwald-Hartwig reactions. The unique feature is a parallel copper cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex.[13]
Experimental Protocol: Synthesis of 3-Alkynyl-2-chloro-5-methoxypyridine
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)
-
Anhydrous THF (optional co-solvent)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous triethylamine (or a mixture of THF and DIPA). The mixture should be thoroughly degassed via freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once complete, remove the amine solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Causality Behind Choices:
-
Copper(I) Co-catalyst: CuI is crucial for the formation of the copper acetylide, which facilitates the transmetalation step and allows the reaction to proceed under milder conditions than copper-free variants.[14]
-
Amine Base/Solvent: An amine base like Et₃N serves a dual purpose: it acts as the base to deprotonate the alkyne and often serves as the solvent. It also scavenges the HBr formed during the reaction.[13]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Part 2: Selective Functionalization at C-2 via Nucleophilic Aromatic Substitution (SNAr)
This section focuses on protocols that leverage the electronic activation at the C-2 position by the ring nitrogen, allowing for the selective displacement of the chloride atom.
SNAr with Amines
This reaction provides an alternative, often metal-free, route to 2-amino-3-bromopyridine derivatives. It is particularly effective with strong nucleophiles or under forcing conditions.
Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C-2 carbon, forming a negatively charged Meisenheimer intermediate. This intermediate is stabilized by resonance involving the pyridine nitrogen. In the second step, the chloride leaving group is eliminated, restoring aromaticity.[5][15]
Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-methoxypyridine Derivatives
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (2.0-3.0 equiv, may act as solvent)
-
Potassium Carbonate (K₂CO₃) or another non-nucleophilic base (optional, if amine salt is used)
-
Polar aprotic solvent (e.g., DMSO, NMP, or neat amine)
-
Sealed reaction vial or microwave reactor vial
-
-
Procedure:
-
To a sealable reaction vial, add this compound and the amine. If the amine is a solid or a salt, add a high-boiling polar aprotic solvent like DMSO.
-
Seal the vial tightly.
-
Heat the reaction mixture to a high temperature (typically 120-180 °C). Microwave irradiation can often accelerate the reaction and improve yields.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with water to precipitate the product or facilitate extraction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and excess amine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization.
-
Causality Behind Choices:
-
High Temperature/Microwave: SNAr reactions often have a high activation energy barrier, especially with neutral amine nucleophiles. Thermal energy or microwave irradiation is required to drive the reaction forward.[16]
-
Solvent: Polar aprotic solvents like DMSO or NMP are excellent for SNAr reactions as they can solvate the cationic species but do not strongly solvate the nucleophile, thus increasing its effective reactivity.[4] Using the amine itself as the solvent ensures a high concentration of the nucleophile.
Comparative Summary of Functionalization Strategies
| Reaction Type | Position Targeted | Key Reagents | Typical Temperature | Core Advantage |
| Suzuki-Miyaura | C-3 (Bromo) | Pd Catalyst, Ligand, Base, Boronic Acid | 80-110 °C | Versatile C-C bond formation. |
| Buchwald-Hartwig | C-3 (Bromo) | Pd Catalyst, Ligand, Strong Base, Amine | 80-110 °C | Direct C-N bond formation. |
| Sonogashira | C-3 (Bromo) | Pd Catalyst, Cu(I) salt, Amine Base, Alkyne | 25-60 °C | Forms C-C triple bonds under mild conditions. |
| SNAr Amination | C-2 (Chloro) | Amine Nucleophile (often in excess) | 120-180 °C | Metal-free route to 2-aminopyridines. |
Conclusion
This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled by the choice of reaction conditions. Palladium-catalyzed cross-coupling reactions provide a reliable and versatile toolkit for functionalizing the C-3 position via the more labile C-Br bond. In contrast, nucleophilic aromatic substitution leverages the inherent electronic properties of the pyridine ring to selectively functionalize the C-2 position. This orthogonal reactivity allows for the stepwise and strategic construction of complex, highly substituted pyridine derivatives, making it an invaluable asset for researchers in drug discovery and materials science.
References
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts.Journal of the American Chemical Society. [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Nucleophilic Arom
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Sonogashira coupling.Wikipedia. [Link]
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.
- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines.
- meta-Selective C-H Functionalization of Pyridines.Wiley Online Library. [Link]
- Palladium-catalyzed cross-coupling reaction between 2-chloropyridines...
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
- Sonogashira Coupling.Organic Chemistry Portal. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society. [Link]
- The Buchwald-Hartwig Amin
- Suzuki Coupling.Organic Chemistry Portal. [Link]
- Amination of 2-halopyridines.
- Sonogashira Cross-Coupling.J&K Scientific LLC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Strategic Application of 3-Bromo-2-chloro-5-methoxypyridine in the Synthesis of Modern Agrochemicals: A Technical Guide
Introduction: The Versatility of a Halogenated Pyridine Scaffold
In the landscape of modern agrochemical discovery, the pyridine ring stands as a privileged scaffold, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's biological activity, metabolic stability, and physicochemical properties. 3-Bromo-2-chloro-5-methoxypyridine is a key heterocyclic building block that offers chemists a versatile platform for the synthesis of novel active ingredients.[2] Its unique substitution pattern, featuring two distinct halogen atoms and a methoxy group, provides multiple reaction handles for derivatization, making it an invaluable intermediate in the development of next-generation crop protection agents.
The bromine atom at the 3-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The chlorine atom at the 2-position offers a secondary site for nucleophilic substitution or further cross-coupling, enabling the construction of complex molecular architectures. The methoxy group at the 5-position, being an electron-donating group, influences the reactivity of the pyridine ring and can play a crucial role in the molecule's interaction with its biological target. This guide provides an in-depth look at the application of this compound in agrochemical synthesis, complete with detailed protocols and the scientific rationale behind the synthetic strategies.
Core Chemical Transformations: The Suzuki-Miyaura Cross-Coupling Reaction
A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. This reaction is particularly well-suited for the functionalization of this compound, where the bromine atom can be selectively coupled with a variety of boronic acids or their esters. This enables the introduction of diverse structural motifs, a key strategy in the lead optimization phase of agrochemical development.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For the coupling of a bromochloropyridine, the higher reactivity of the C-Br bond over the C-Cl bond allows for selective functionalization at the 3-position.
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Sources
Application Notes & Protocols: 3-Bromo-2-chloro-5-methoxypyridine as a Strategic Precursor in the Synthesis of Novel Heterocycles
Abstract
This technical guide provides an in-depth exploration of 3-bromo-2-chloro-5-methoxypyridine, a highly versatile and strategically functionalized heterocyclic building block. We delve into the nuanced reactivity of this compound, focusing on the principles of chemoselective functionalization that enable the synthesis of complex, multi-substituted pyridine derivatives. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the construction of novel heterocycles with applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3][4]
Introduction: The Strategic Advantage of this compound
Innovation in synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, often relies on the availability of building blocks that offer predictable and controllable reactivity.[5] this compound is a preeminent example of such a scaffold. Its utility is rooted in the differential reactivity of its two halogen substituents within a pyridine core, which is a common motif in many approved drugs.[6]
The core principle governing its application is the predictable chemoselectivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is inherently weaker and thus more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[7][8] This reactivity hierarchy (C-I > C-Br > C-Cl) allows for the selective functionalization of the C-3 position (bromine) while leaving the C-2 position (chlorine) untouched.[7][8] This preserved chloro-handle can then be subjected to a subsequent, often more forcing, coupling condition to introduce a second point of diversity, enabling the rapid assembly of complex molecular architectures from a single starting material.
Diagram 1: Chemoselective Functionalization Strategy
Caption: Logical workflow for sequential functionalization.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[9][10] For this compound, this reaction provides a reliable method for introducing aryl, heteroaryl, or vinyl substituents at the C-3 position.
Causality Behind Protocol Choices:
-
Catalyst System : The choice of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is critical. For the more reactive C-Br bond, standard ligands like PPh₃ can be effective. However, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to ensure high catalytic turnover, promote the desired cross-coupling pathway, and minimize side reactions like boronic acid homocoupling.[11][12]
-
Base : A base is required to activate the boronic acid, facilitating the crucial transmetalation step.[10][12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice can influence reaction rates and yields, with stronger bases sometimes being necessary for less reactive substrates.
-
Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typical. The water is essential for dissolving the inorganic base and aiding in the catalytic cycle.[13] Rigorous degassing of the solvent is paramount to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[11]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling at the C-3 Position
This protocol provides a robust starting point for coupling various arylboronic acids with this compound. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely powdered
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Standard glassware for workup and purification
Experimental Workflow:
Diagram 2: Suzuki-Miyaura Coupling Experimental Workflow
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition : Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio, at a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction Execution : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-2-chloro-5-methoxypyridine product.[13]
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for C-Br bond activation without degrading reagents. |
| Base | K₃PO₄, Cs₂CO₃ | Effective in promoting transmetalation; choice can be substrate-dependent. |
| Solvent Ratio | 4:1 Dioxane:H₂O | Ensures solubility of both organic and inorganic reagents. |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a transformation that is central to the synthesis of countless biologically active molecules.[14][15] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines at the C-3 position.
Causality Behind Protocol Choices:
-
Catalytic Cycle : The mechanism involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[14][16]
-
Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for a wide range of amine substrates.[16]
-
Ligand Importance : As with Suzuki coupling, the ligand is critical. Sterically hindered, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting, and for preventing catalyst decomposition.[16]
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination at the C-3 Position
This general protocol can be adapted for coupling various primary and secondary amines.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
(±)-BINAP or other suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (or 1,4-dioxane)
-
Schlenk tube or sealed vial
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup : In a glovebox or under a stream of inert gas, add NaOtBu (1.4 equiv), the phosphine ligand (e.g., BINAP, 0.04 equiv), and Pd₂(dba)₃ (0.02 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition : Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution : Seal the tube and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography on silica gel.
Diagram 3: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Application in the Synthesis of Fused Heterocycles
The true power of this compound is realized when the initial cross-coupling products are used as substrates for subsequent cyclization reactions to build novel fused heterocyclic systems. For example, a 3-amino-2-chloro-5-methoxypyridine, synthesized via the Buchwald-Hartwig protocol, can serve as a precursor to pyridopyrazines or other nitrogen-containing fused rings, which are scaffolds of significant interest in medicinal chemistry.
Conclusion
This compound is a superior building block for the synthesis of complex heterocyclic molecules. The differential reactivity of its C-Br and C-Cl bonds provides a robust platform for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as validated starting points for researchers to construct diverse libraries of novel compounds for drug discovery, agrochemical development, and materials science. By understanding the chemical principles behind reagent and condition selection, scientists can fully exploit the synthetic potential of this versatile intermediate.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Mastering Regioselectivity: A Step-by-Step Guide for Cross-Coupling Reactions with 3-Bromo-2-chloro-5-methoxypyridine
Introduction: The Strategic Value of 3-Bromo-2-chloro-5-methoxypyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of heterocyclic scaffolds is paramount. The pyridine core, a ubiquitous motif in biologically active compounds, offers a versatile template for structural elaboration. This compound stands out as a highly valuable and strategically designed building block. Its utility lies in the differential reactivity of its two halogen substituents, enabling chemists to perform sequential, site-selective cross-coupling reactions. This guide provides an in-depth exploration of the principles and practical protocols for leveraging this reactivity, allowing for the controlled synthesis of complex, polysubstituted pyridine derivatives.
The foundational principle governing the selective functionalization of this substrate is the relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established trend for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[1] Consequently, the carbon-bromine bond at the C-3 position is significantly more reactive than the carbon-chlorine bond at the C-2 position. This substantial reactivity gap allows for a wide variety of cross-coupling reactions to be performed selectively at the C-3 position, leaving the C-2 chloro-substituent intact for subsequent transformations. This inherent chemoselectivity provides a powerful tool for building molecular complexity in a controlled and predictable manner.
This document will detail the experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. Each section will provide not only a step-by-step procedure but also the underlying scientific rationale for the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific synthetic targets.
Core Principle: The Mechanism of Regioselective Palladium Catalysis
The success of any cross-coupling reaction hinges on the intricate dance of the catalytic cycle. For this compound, the key to regioselectivity lies in the initial, rate-determining step: oxidative addition. The palladium(0) catalyst, the active species in the cycle, preferentially inserts into the weaker, more labile C-Br bond over the stronger C-Cl bond. Once this selective oxidative addition occurs, the catalytic cycle proceeds to completion at the C-3 position, leaving the C-2 position untouched.
Caption: Preferential oxidative addition of Pd(0) to the C-Br bond.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, owing to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acids.[2] When applied to this compound, it allows for the introduction of a diverse array of aryl, heteroaryl, or vinyl groups at the C-3 position.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. For heteroaryl halides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed.[3][4] These ligands promote the oxidative addition step and facilitate the reductive elimination to form the product.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5] Inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly used and offer good functional group tolerance.[3][6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][7]
-
Degassing: Rigorous removal of dissolved oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the unwanted homocoupling of the boronic acid, leading to reduced yields and purification challenges.[6]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-18 | ~85-95 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 12-24 | ~80-92 |
| 3 | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 18 | ~75-88 |
Note: Yields are estimates based on reactions with structurally similar bromopyridines and may vary depending on the specific boronic acid used.[3][4][8]
Experimental Protocol: Synthesis of 2-Chloro-5-methoxy-3-phenylpyridine
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-dioxane and water (4:1 v/v, 5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk flask, add this compound, phenylboronic acid, SPhos, and finely powdered K₃PO₄.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ catalyst.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-methoxy-3-phenylpyridine.[1][3]
II. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[9][10] This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to 3-amino-2-chloro-5-methoxypyridine derivatives.
Causality Behind Experimental Choices
-
Catalyst System: Similar to Suzuki coupling, a palladium precursor and a specialized phosphine ligand are required. Ligands such as BINAP, RuPhos, or XPhos are highly effective. These bulky, electron-rich ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step in C-N bond formation.[4][11]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4][12] The base serves to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are the standard choice to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.[4]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 | ~80-95 |
| 2 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.5) | Dioxane | 100 | ~75-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | ~82-94 |
Note: Yields are estimates based on reactions with structurally similar bromopyridines.[4][12][14]
Experimental Protocol: Synthesis of 2-Chloro-5-methoxy-N-phenylpyridin-3-amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
RuPhos (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol, 1.5 equiv.)
-
Anhydrous, degassed dioxane (5 mL)
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and LiHMDS to an oven-dried reaction vessel.
-
Add this compound to the vessel.
-
Seal the vessel, remove it from the glovebox (if applicable), and add the anhydrous, degassed dioxane via syringe.
-
Finally, add the aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12][14]
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, reacting an aryl halide with a terminal alkyne.[15] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis. The reaction is characterized by its use of a dual catalyst system: a palladium complex and a copper(I) salt.
Causality Behind Experimental Choices
-
Palladium Catalyst: A palladium(II) precursor like Pd(PPh₃)₂Cl₂ or a palladium(0) source like Pd(PPh₃)₄ is typically used. The palladium catalyst facilitates the oxidative addition to the C-Br bond.[1][14]
-
Copper(I) Co-catalyst: A copper salt, most commonly copper(I) iodide (CuI), acts as a co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex more readily than the alkyne itself, accelerating the catalytic cycle.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent and a scavenger for the HBr generated during the reaction.[14][16]
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly used.[14]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | RT to 50 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | ~80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPA (3.0) | THF | 60 | ~83-93 |
Note: Yields are estimates based on established procedures for bromopyridines.[1][14][16]
Experimental Protocol: Synthesis of 2-Chloro-5-methoxy-3-(phenylethynyl)pyridine
Caption: Simplified catalytic cycle for Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF), degassed (10 mL)
-
Schlenk flask with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed anhydrous THF and triethylamine via syringe.
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.
-
Wash the filtrate with a saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
IV. Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling offers a robust and versatile method for C-C bond formation between an organohalide and an organotin reagent (organostannane).[17] While the toxicity of tin reagents is a drawback, the reaction is highly reliable and tolerant of a wide range of functional groups. It provides an excellent alternative for introducing aryl, vinyl, or alkynyl groups, particularly when the corresponding boronic acids are unstable or difficult to access.
Causality Behind Experimental Choices
-
Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a common choice, though systems generated in situ from Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃ are also highly effective.[17][18]
-
Organostannane Reagent: A variety of organostannanes (e.g., tributyltin derivatives) can be used. The transfer of the organic group from tin to palladium is a key step, and the reaction proceeds without the need for a base.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used to ensure the solubility of the reagents and the stability of the catalytic species.[17]
Data Presentation: Representative Conditions for Stille Coupling
| Entry | Organotin Reagent | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 | ~75-85 |
| 2 | 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | ~80-90 |
| 3 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 | ~80-88 |
Note: Yields are estimates based on reactions with 3-bromo-2-chloropyridine.[17]
Experimental Protocol: Synthesis of 2-Chloro-3-(furan-2-yl)-5-methoxypyridine
Materials:
-
This compound (1.0 equiv.)
-
2-(Tributylstannyl)furan (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene via syringe.
-
Add 2-(tributylstannyl)furan via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C in an oil bath.
-
Stir the reaction for 16-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.[17]
Conclusion and Future Outlook
This compound is a powerful synthetic intermediate whose value is fully realized through the application of regioselective palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-Br and C-Cl bonds provides a reliable handle for the selective introduction of a wide range of substituents at the C-3 position. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings serve as a robust starting point for synthetic chemists. The true power of this building block lies in the subsequent functionalization of the remaining C-2 chloro position, enabling the rapid construction of diverse libraries of di- and tri-substituted pyridines for drug discovery and materials science applications. As catalyst technology continues to advance, the scope and efficiency of these transformations will undoubtedly expand, further cementing the role of strategically halogenated heterocycles in modern chemical synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
- BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. BenchChem.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Gelman, D., Tsvelikhovsky, D., Molander, G. A., & Blum, J. (2002). Palladium-catalyzed cross-alkynylation of aryl bromides by sodium tetraalkynylaluminates. The Journal of Organic Chemistry, 67(18), 6287–6290.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Gligorich, K. M., & Toste, F. D. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 36(4), 612-623.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Chern, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381.
- Wang, L., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 17(12), 13994-14003.
- BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. BenchChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Al-Sehemi, A. G., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7055.
- ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Royal Society of Chemistry. (n.d.). Materials Chemistry C.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. BenchChem.
- Blue, A. N., et al. (2015). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 17(10), 2494–2497.
- RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. DSpace [repository.kaust.edu.sa]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-chloro-5-methoxypyridine
Introduction: The Strategic Value of 3-Bromo-2-chloro-5-methoxypyridine
In the landscape of modern medicinal chemistry, the efficiency and modularity of synthetic routes are paramount to the rapid discovery and development of new therapeutic agents. Heterocyclic compounds, particularly substituted pyridines, form the structural core of a vast number of pharmaceuticals. Among the myriad of available building blocks, this compound stands out as a highly versatile and strategically valuable starting material.
Its utility is rooted in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[1][2] This inherent electronic preference allows for selective functionalization at the C-3 position, while leaving the C-2 chloro-substituent available for subsequent transformations. This "orthogonal" reactivity enables a stepwise and controlled approach to the synthesis of complex, polysubstituted pyridine derivatives, which are key intermediates in the synthesis of targeted therapies.
This guide provides an in-depth exploration of key synthetic transformations of this compound, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Part 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[3] For this compound, this reaction proceeds with high regioselectivity at the C-3 position.
Causality Behind the Protocol: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond.[4] The oxidative addition step is rate-limiting and occurs preferentially at the weaker C-Br bond.[1][2] The choice of a palladium(II) acetate/triphenylphosphine system is a robust and cost-effective starting point, while the base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[5][6] A mixed solvent system of 1,4-dioxane and water is often optimal for balancing the solubility of both organic and inorganic reagents.
Protocol 1.1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-3 bromine position of this compound.
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Molar Equiv. | Example Amount (for 1.0 mmol scale) |
|---|---|---|
| This compound | 1.0 | 223.4 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 4.5 mg |
| Triphenylphosphine (PPh₃) | 0.04 | 10.5 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276.4 mg |
| 1,4-Dioxane (degassed) | - | 8 mL |
| Water (degassed) | - | 2 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed |
| Ethyl Acetate (EtOAc) & Hexanes | - | For workup and chromatography |
| Schlenk flask & inert gas supply | - | - |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure 2-chloro-5-methoxy-3-arylpyridine product.[5]
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals.[7] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[8][9]
Causality Behind the Protocol: This reaction also proceeds selectively at the C-3 bromo position.[9] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination.[7][8] A strong base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine once coordinated to the palladium center. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos are highly effective as they promote both the initial oxidative addition and the final reductive elimination step, increasing reaction rates and yields.[5] Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation and side reactions.
Protocol 2.1: Selective Buchwald-Hartwig Amination at the C-3 Position
This protocol outlines a general procedure for the amination of this compound with a representative amine.
Reaction Scheme Diagram
Caption: Buchwald-Hartwig amination of the title compound.
Materials:
| Reagent/Material | Molar Equiv. | Example Amount (for 1.0 mmol scale) |
|---|---|---|
| This compound | 1.0 | 223.4 mg |
| Amine (primary or secondary) | 1.2 | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.015 | 13.7 mg |
| XPhos | 0.036 | 17.2 mg |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 | 134.6 mg |
| Toluene (anhydrous, degassed) | - | 10 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed |
| Ethyl Acetate (EtOAc) & Saturated NH₄Cl | - | For workup and chromatography |
| Schlenk flask & inert gas supply | - | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq), XPhos (0.036 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask with a stir bar.
-
Add this compound (1.0 eq) to the flask.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add the amine (1.2 eq) via syringe. If the amine is a solid, it can be added in step 2.
-
Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-chloro-5-methoxypyridine derivative.[5]
Part 3: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[10][11] This reaction is invaluable for introducing alkyne moieties, which are versatile handles for further functionalization or are themselves part of biologically active structures.
Causality Behind the Protocol: The reaction mechanism involves two interconnected catalytic cycles. A palladium cycle, similar to that in the Suzuki coupling, facilitates the oxidative addition and reductive elimination steps.[10] A copper(I) co-catalyst is crucial for the second cycle, where it reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex.[10][11] The reaction is typically run with an amine base, such as triethylamine, which serves both as a base and often as a solvent. The reaction proceeds selectively at the C-3 bromo position.
Protocol 3.1: Selective Sonogashira Coupling at the C-3 Position
This protocol provides a general method for the coupling of a terminal alkyne at the C-3 position.
Sonogashira Coupling Workflow
Caption: Workflow for a typical Sonogashira coupling reaction.
Materials:
| Reagent/Material | Molar Equiv. | Example Amount (for 1.0 mmol scale) |
|---|---|---|
| This compound | 1.0 | 223.4 mg |
| Terminal Alkyne | 1.2 | 1.2 mmol |
| Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) | 0.03 | 21.1 mg |
| Copper(I) Iodide (CuI) | 0.06 | 11.4 mg |
| Triethylamine (Et₃N) | 2.0 | 0.28 mL (2.0 mmol) |
| Toluene (anhydrous, degassed) | - | 10 mL |
| Celite | - | For filtration |
| Ethyl Acetate (EtOAc) & Hexanes | - | For chromatography |
| Schlenk flask & inert gas supply | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed toluene (10 mL) and triethylamine (2.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and filter it through a short pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-alkynyl-2-chloro-5-methoxypyridine.[5]
Part 4: Application in the Context of Pharmaceutical Synthesis
While direct, published routes to major drugs like Vemurafenib and Olaparib may not start from this compound, the core transformations detailed above are central to their syntheses and the construction of analogous structures.
Contextual Example 1: Vemurafenib and the Importance of C-C Coupling
Vemurafenib is a potent inhibitor of the BRAFV600E mutated kinase.[12] Its synthesis involves key C-C bond-forming steps, such as the Suzuki coupling of 5-bromoazaindole with p-chlorophenylboronic acid to construct the biaryl core.[13][14] This highlights the industrial relevance of the Suzuki coupling protocol described in Part 1 for building the complex scaffolds required for targeted therapies.
Contextual Example 2: Olaparib and C-N Bond Formation
Olaparib is a PARP inhibitor used in cancer therapy.[15] The final step in many syntheses of Olaparib involves an amide bond formation between a carboxylic acid intermediate and a piperazine derivative.[15][16] While not a Buchwald-Hartwig reaction, the ability to strategically form C-N bonds is a recurring theme in the synthesis of such molecules. The protocols described herein provide a direct means to introduce nitrogen-based functionalities onto the pyridine ring, which can then be elaborated into structures like those found in Olaparib.
By mastering the regioselective functionalization of versatile building blocks like this compound, researchers and drug development professionals can efficiently access a vast chemical space of novel, polysubstituted heterocycles, accelerating the journey from initial concept to life-saving pharmaceuticals.
References
- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Ye, N., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development.
- Funke, K., et al. (2013). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology.
- A preparation method of olaparib intermediate. Google Patents (CN115806526B).
- Buchwald–Hartwig amination. Wikipedia.
- Ioppolo, J. A., et al. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
- Sonogashira coupling. Wikipedia.
- Novel processes for the preparation of vemurafenib. Google Patents (WO2015075749A1).
- Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters.
- A kind of synthetic method of olaparib compound. Google Patents (CN107325055A).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Tšupova, S., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
- Ferreira, R. J., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules.
- Sonogashira Coupling. Organic Chemistry Portal.
- Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
- Processes for preparing olaparib. Google Patents (WO2018038680A1).
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. thno.org [thno.org]
- 13. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 15. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
Application Notes & Protocols for Monitoring Reactions of 3-Bromo-2-chloro-5-methoxypyridine
Abstract and Introduction
3-Bromo-2-chloro-5-methoxypyridine is a critical heterocyclic building block in the synthesis of high-value pharmaceutical and agrochemical compounds. Its di-halogenated and electronically modified pyridine core allows for selective functionalization through common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] The efficiency, yield, and purity of these reactions are paramount in process development and manufacturing. Consequently, robust and reliable analytical methods for real-time or at-line reaction monitoring are essential.
This guide provides detailed application notes and step-by-step protocols for the analytical monitoring of reactions involving this compound. We will focus on two primary, orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction progress and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and impurity identification. The causality behind method selection and parameter optimization is explained to empower researchers to adapt these protocols to their specific reaction conditions. The overarching goal is to provide a framework for generating high-quality, reliable data to accelerate process optimization, ensure batch-to-batch consistency, and support regulatory filings.[3]
The Imperative for Reaction Monitoring
In modern chemical synthesis, moving beyond simple endpoint analysis (e.g., Thin Layer Chromatography) to quantitative, time-resolved monitoring is crucial.[4] For a substrate like this compound, which can undergo several potential transformations, this is especially true.
Key Objectives of Monitoring:
-
Track Reactant Consumption: Determine the rate of disappearance of this compound.
-
Quantify Product Formation: Measure the appearance of the desired coupled product.
-
Identify and Monitor Intermediates: Detect transient species that may provide mechanistic insights.
-
Detect and Profile Impurities: Identify byproducts arising from side reactions (e.g., debromination, hydrolysis, or double coupling).
-
Determine Reaction Endpoint: Pinpoint the exact time to quench the reaction to maximize yield and minimize impurity formation, leading to better process efficiency.[4][5]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is governed by the physicochemical properties of the analytes and the specific information required.
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Quantitative analysis of reactants, products, and major byproducts. Ideal for at-line monitoring. | Excellent quantitation, robust, widely available, suitable for non-volatile and thermally labile compounds.[6][7][8] | Provides limited structural information; mass spectrometry detector (LC-MS) needed for definitive identification.[9] |
| UPLC-MS | High-throughput quantitative and qualitative analysis. | Faster run times than HPLC, high resolution, provides mass data for peak identification, ideal for complex reaction mixtures.[10] | Higher initial capital cost and complexity compared to HPLC-UV. |
| GC-MS | Orthogonal confirmation, analysis of volatile impurities, and identification of unknown byproducts. | Excellent separation for volatile compounds, provides definitive mass spectral data for structural elucidation.[11][12] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| NMR Spectroscopy | Structural elucidation and mechanistic studies. | Provides rich structural information without chromatography; can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to resolve. |
For routine process monitoring, a combination of HPLC-UV for rapid quantitation and GC-MS for detailed characterization and validation provides a comprehensive and trustworthy analytical workflow.[13]
Application Note I: At-Line Reaction Monitoring via Reverse-Phase HPLC
4.1 Principle and Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for monitoring polar and non-polar organic molecule reactions. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile). For this compound and its likely cross-coupling products, this technique is ideal. The separation is driven by the relative hydrophobicity of the analytes. The starting material, being halogenated, will have a distinct retention time from its (often larger and potentially more or less polar) product, allowing for clear resolution and quantification.
The use of a photodiode array (PDA) detector is recommended as it allows for the simultaneous monitoring at multiple wavelengths, which helps in peak purity assessment and method development. A wavelength around 250-280 nm is typically effective for pyridine-containing aromatic systems.[7][14]
4.2 Workflow for HPLC-Based Reaction Monitoring
The following diagram illustrates the typical workflow from sampling to data-driven decision-making.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. waters.com [waters.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. helixchrom.com [helixchrom.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Note & Protocols: Large-Scale Synthesis of 3-Bromo-2-chloro-5-methoxypyridine Derivatives
Abstract & Strategic Overview
The 3-bromo-2-chloro-5-methoxypyridine scaffold is a highly valuable heterocyclic intermediate in modern medicinal and agricultural chemistry.[1] Its unique trifunctional substitution pattern, featuring distinct and orthogonally reactive sites, makes it an ideal building block for the synthesis of complex molecular architectures.[1][2] The bromine at the C3 position serves as a versatile handle for cross-coupling reactions, the chlorine at C2 is susceptible to nucleophilic substitution, and the methoxy group at C5 modulates the electronic properties of the ring.
This document provides a comprehensive guide for the large-scale synthesis of the title compound, designed for researchers, process chemists, and drug development professionals. We eschew a simple recitation of steps; instead, we present a field-proven, two-step synthetic strategy, emphasizing the chemical logic, safety considerations, and process controls necessary for a robust and scalable protocol. The core strategy involves the initial synthesis of a key brominated intermediate followed by a highly regioselective chlorination, a method chosen specifically to mitigate the formation of difficult-to-separate isomers, a critical consideration in large-scale production.
Proposed Synthetic Pathway: A Rationale
The primary challenge in constructing the this compound system is achieving the desired 2,3,5-substitution pattern with high fidelity. Direct electrophilic halogenation of a substituted pyridine can often lead to a mixture of isomers, posing significant purification challenges at scale. Our proposed route circumvents this issue through a logical, two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Synthesis of the key intermediate, 3-bromo-5-methoxypyridine , from commercially available 3,5-dibromopyridine. This reaction is reliable, high-yielding, and the product can be isolated in high purity via simple precipitation.
-
Directed ortho-Metalation (DoM): Regioselective introduction of chlorine at the C2 position. This powerful technique utilizes a directed metalation group (DMG) to activate a specific C-H bond for deprotonation. In this case, the pyridine nitrogen and the C5-methoxy group cooperatively direct a strong base to deprotonate the C2 position with high precision, allowing for a subsequent quench with an electrophilic chlorine source.[3][4] This ensures the formation of the desired isomer exclusively.
Caption: Proposed two-step workflow for the synthesis of the target compound.
Comparative Synthesis Data & Process Parameters
The following table summarizes the key operational parameters for the two primary steps of the synthesis. These values are representative and may require optimization based on specific reactor configurations and purity requirements.
| Parameter | Protocol 1: Methoxylation | Protocol 2: Directed ortho-Metalation & Chlorination |
| Starting Material | 3,5-Dibromopyridine | 3-Bromo-5-methoxypyridine |
| Key Reagents | Sodium Methoxide (prepared in situ or commercial) | Lithium Diisopropylamide (LDA), N-Chlorosuccinimide (NCS) |
| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Temperature | 70-90 °C[5][6] | -78 °C |
| Reaction Time | 1-4 hours[5][6] | 1-2 hours |
| Typical Yield | 60-75%[5] | 70-85% (Estimated based on similar DoM reactions) |
| Purification | Precipitation/Filtration or Extraction[5] | Aqueous Work-up & Crystallization/Distillation |
| Key Process Control | Monitor starting material consumption by GC or LC-MS | Strict temperature control; monitor lithiation via D₂O quench |
Detailed Experimental Protocols
Safety Preamble: All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and appropriate gloves, is mandatory. Pyridine derivatives can be toxic, and organolithium reagents are pyrophoric.[7]
Protocol 1: Large-Scale Synthesis of 3-Bromo-5-methoxypyridine (Intermediate)
This protocol is based on established literature procedures for nucleophilic substitution on dihalopyridines.[5][6]
Materials:
-
3,5-Dibromopyridine (1.0 kg, 4.22 mol, 1.0 eq)
-
Sodium Methoxide (NaOMe), 25% solution in Methanol (1.0 L, 4.43 mol, 1.05 eq) OR Sodium metal (101 g, 4.43 mol) and Anhydrous Methanol (1.5 L)
-
N,N-Dimethylformamide (DMF), anhydrous (5.0 L)
-
Ice Water (for quench)
-
Toluene (for azeotropic removal, if preparing NaOMe in situ)
Procedure:
-
Reagent Preparation (if preparing NaOMe in situ): Under an inert atmosphere (Nitrogen or Argon), slowly add sodium metal pellets in portions to anhydrous methanol in a reactor cooled to 0-10 °C. After complete dissolution, remove the excess methanol under reduced pressure. Add toluene and repeat the evaporation to ensure the resulting sodium methoxide is an anhydrous, free-flowing powder.
-
Reaction Setup: Charge the reactor with anhydrous DMF (5.0 L). Add the commercial sodium methoxide solution or the in situ prepared powder (4.43 mol).
-
Substrate Addition: To the stirred slurry, add the 3,5-dibromopyridine (1.0 kg) portion-wise, ensuring the internal temperature does not exceed 30 °C.
-
Reaction Execution: Heat the reaction mixture to 70 °C and maintain for 1-4 hours.[5] The reaction is exothermic initially.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via GC or LC-MS. The reaction is complete when <1% of the 3,5-dibromopyridine remains.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate vessel containing vigorously stirred ice water (20 L), slowly pour the reaction mixture. A precipitate will form.
-
Filtration: Stir the resulting slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. This typically yields 3-bromo-5-methoxypyridine as an off-white solid.[5]
Protocol 2: Regioselective Synthesis of this compound
This protocol employs the Directed ortho-Metalation (DoM) strategy, which provides excellent regioselectivity.[3]
Materials:
-
3-Bromo-5-methoxypyridine (Intermediate from Protocol 1) (500 g, 2.66 mol, 1.0 eq)
-
Diisopropylamine, anhydrous (422 mL, 2.93 mol, 1.1 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.17 L, 2.93 mol, 1.1 eq)
-
N-Chlorosuccinimide (NCS), recrystallized (390 g, 2.93 mol, 1.1 eq)[8]
-
Tetrahydrofuran (THF), anhydrous (8.0 L)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
LDA Formation: To a reactor containing anhydrous THF (3.0 L) under an inert atmosphere, add anhydrous diisopropylamine (422 mL). Cool the solution to -10 °C. Slowly add n-BuLi (1.17 L) via cannula or addition funnel, maintaining the internal temperature below 0 °C. Stir the resulting solution for 30 minutes at -10 °C to form Lithium Diisopropylamide (LDA).
-
Metalation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). In a separate vessel, dissolve 3-bromo-5-methoxypyridine (500 g) in anhydrous THF (5.0 L). Slowly add this substrate solution to the LDA solution over 1 hour, ensuring the internal temperature remains below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Mechanistic Rationale: At this stage, the LDA, coordinated to the pyridine nitrogen, selectively deprotonates the C2 position, which is the most kinetically acidic proton due to the combined inductive effects and directing ability of the nitrogen and methoxy groups.[4][9]
-
Chlorination (Quench): In a separate vessel, dissolve the recrystallized NCS (390 g) in anhydrous THF (2.0 L). Slowly add this NCS solution to the lithiated pyridine solution, again maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
-
Quench and Work-up: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (2.0 L), ensuring the temperature does not rise above -20 °C. Once the initial exotherm subsides, allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent like Ethyl Acetate or MTBE. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified on a large scale by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Caption: Mechanism of Directed ortho-Metalation (DoM) for C2 chlorination.
Application: Synthesis of Derivatives via Suzuki-Miyaura Coupling
The C3-bromo position of the final product is primed for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast library of derivatives.[10]
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, inerted reactor, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[10]
-
Execution: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).
-
Work-up & Purification: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography or crystallization.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
- Organic Syntheses. (n.d.).
- Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]
- PrepChem.com. (n.d.). (a) Preparation of 3-bromo-2-chloro-5-formylpyridine. [Link]
- Chem.libretexts.org. (n.d.).
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
- Organic Chemistry Portal. (n.d.).
- Baran Lab, Scripps Research. (n.d.).
- Myers Research Group, Harvard University. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-chloro-5-methoxypyridine
Welcome to the technical support resource for the purification of 3-Bromo-2-chloro-5-methoxypyridine (CAS 102830-75-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this key synthetic intermediate.[1][2][3][4] As a substituted pyridine, this compound presents unique purification hurdles due to its basicity and the nature of byproducts from its synthesis. This document provides in-depth, field-proven troubleshooting advice and standardized protocols to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: After my synthesis reaction, the crude NMR shows a mixture of my desired product, unreacted 2-chloro-5-methoxypyridine, and some di-brominated species. What is the most efficient initial purification strategy?
Answer: This is a classic scenario in electrophilic aromatic substitution reactions where reaction control is imperfect. Your primary goal is to perform a bulk separation of components with significantly different chemical properties before proceeding to high-resolution techniques.
Causality: The unreacted starting material is less polar than your mono-brominated product, while the di-brominated byproduct is typically of similar or slightly less polarity than the product, but all are relatively non-polar. The key difference you can exploit initially is the basicity of the pyridine nitrogen, which is present in all three compounds but can be used to separate them from non-basic impurities.
Recommended Strategy: Acid-Base Liquid-Liquid Extraction
An acid wash is a highly effective first step to separate the basic pyridine compounds from any non-basic organic impurities.[5][6]
-
Dissolve the Crude Mixture: Dissolve the entire crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, forming a pyridinium salt that is soluble in the aqueous layer.[6] Non-basic impurities will remain in the organic layer, which can be discarded.
-
Liberate the Free Base: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10M NaOH or a saturated NaHCO₃ solution) until the pH is basic (pH > 8). This deprotonates the pyridinium salt, causing the neutral pyridine compounds to precipitate or form an oil.
-
Re-extract: Extract the now-basic aqueous layer with fresh ethyl acetate or DCM (2-3 times).
-
Wash and Dry: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Concentrate: Remove the solvent under reduced pressure.
You now have a concentrated mixture of only the pyridine-containing compounds, which is ready for chromatographic separation.
Question 2: I am attempting to purify my product using silica gel column chromatography, but the peaks are broad and tailing significantly. How can I improve the separation?
Answer: Peak tailing is a frequent and frustrating issue when purifying basic compounds like pyridines on standard silica gel.[7]
Causality: The problem stems from the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[7] This creates strong, non-ideal interactions, leading to a secondary retention mechanism that causes the analyte to "drag" or "tail" down the column, resulting in poor separation and mixed fractions.[7]
Recommended Solutions:
-
Mobile Phase Modification (Most Common):
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system (e.g., hexane/ethyl acetate). Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is the standard choice. The triethylamine will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine product, which will then elute with much-improved peak shape.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.
-
Deactivated Silica: You can prepare a "deactivated" silica gel by pre-treating it with a base or using commercially available end-capped silica.
-
-
System Checks: While chemical interaction is the primary cause, also ensure that physical issues are not contributing. Check for column overload (injecting too much sample), poor column packing (voids or channels), or a large mismatch in polarity between your sample solvent and the mobile phase.[7]
Workflow for Troubleshooting Peak Tailing:
Caption: Decision workflow for troubleshooting peak tailing in chromatography.
Question 3: My product is a white solid, and I want to use recrystallization as a final purification step. How do I choose the right solvent system?
Answer: Recrystallization is an excellent technique for achieving high purity for solid compounds.[8][9] The choice of solvent is critical and is governed by the principle that the compound of interest should be highly soluble at high temperatures but sparingly soluble at low temperatures.[9] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Solvent Selection Strategy:
-
Initial Screening: Test the solubility of a small amount of your crude product (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating. A good candidate solvent will dissolve the solid when hot but cause it to crash out upon cooling.
-
Common Solvents to Screen: Based on the structure of this compound (a moderately polar aromatic ether), consider the following:
-
Non-polar: Hexanes, Heptane, Cyclohexane
-
Slightly Polar: Toluene
-
Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Polar Protic: Isopropanol, Ethanol, Methanol
-
-
Binary Solvent Systems: If no single solvent is ideal, a binary system is often effective. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or EtOAc) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes) dropwise until the solution becomes persistently cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow the mixture to cool slowly.
Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Hexanes | ~69 | Very Low | Good as an anti-solvent. May be suitable on its own if product has low polarity. |
| Toluene | 111 | Low | Can be effective for aromatic compounds. |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often used in binary systems with hexanes. |
| Isopropanol | 82 | High | A common choice for moderately polar compounds. |
Important Note: Pyridines and related heterocycles can sometimes be challenging to recrystallize.[10] Slow cooling is crucial to allow for the formation of a pure crystal lattice. Rapid crashing out of solution (precipitation) is more likely to trap impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the synthesis of this compound?
A common synthesis involves the direct bromination of 2-chloro-5-methoxypyridine.[11] Potential byproducts include:
-
Unreacted Starting Material: 2-chloro-5-methoxypyridine.
-
Over-brominated Products: Di-brominated species, where a second bromine atom adds to another available position on the ring.
-
Regioisomers: Bromination at a different position, although the 3-position is electronically favored.
-
Hydrolysis Products: If water is present under harsh conditions, hydrolysis of the methoxy group to a hydroxyl group is possible.
Q2: Which analytical techniques are best for assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and column chromatography fractions. A single spot in multiple eluent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., ≥98% purity).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities if their signals are visible above the noise floor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
Q3: Can I use distillation to purify this compound?
While distillation is a powerful technique for purifying liquids, it is generally less suitable for solids unless vacuum sublimation is an option.[12] For this compound, which is a solid at room temperature, fractional distillation is not practical.[1] Purification should focus on chromatography and recrystallization.[13][14][15]
Q4: How should I store the purified compound?
Store this compound in a tightly sealed container in a cool, dry place, often recommended at 0-8 °C, to protect it from moisture and light to prevent degradation.[1]
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol assumes a crude mixture containing the target product and less polar impurities.
-
Prepare the Column:
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[16] Add a thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM or the eluent mixture).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes) to remove highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine to both solvents to prevent peak tailing.
-
Collect fractions in test tubes and monitor their contents using TLC.
-
-
Isolate the Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol is for the final purification of the solid product obtained from chromatography.
-
Dissolution:
-
Place the solid product in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent (or the "good" solvent of a binary pair) portion-wise while heating the mixture gently (e.g., on a hot plate) with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until cloudiness appears. Add a few drops of the "good" solvent to re-dissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
For maximum yield, once the flask has reached room temperature, place it in an ice bath for 30-60 minutes.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under a vacuum to remove all traces of solvent.
-
Purification Workflow Overview:
Caption: General workflow for the purification of this compound.
References
- Ganjali, M. R., et al. (2011). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Analytica Chimica Acta, 707(1-2), 85-90. [Link]
- Google Patents. (n.d.). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
- ResearchGate. (2014).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Solovev, V. O., et al. (2022). Extraction of pyridine using systems based on water-soluble polymers. Journal of Physics: Conference Series, 2388, 012093. [Link]
- Google Patents. (n.d.).
- Reddit. (2019). Isolation of pure pyridine help. r/chemhelp. [Link]
- Longdom Publishing. (n.d.).
- PrepChem.com. (n.d.). (a) Preparation of 3-bromo-2-chloro-5-formylpyridine. [Link]
- Reddit. (2024). Drying and distilling pyridine. r/OrganicChemistry. [Link]
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. [Link]
- ResearchGate. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. [Link]
- Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5240. [Link]
- Movassaghi, M., & Hill, M. D. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]
- Google Patents. (n.d.).
- Nielsen, M. K., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(43), 18296-18303. [Link]
- ResearchGate. (2023). Halogen Bonds of Halotetrafluoropyridines in Crystals and Co‐crystals with Benzene and Pyridine. [Link]
- PubChem. (n.d.). 5-Bromo-2-chloro-3-methoxypyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
- 12. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 13. longdom.org [longdom.org]
- 14. youtube.com [youtube.com]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. researchgate.net [researchgate.net]
How to optimize reaction conditions for 3-Bromo-2-chloro-5-methoxypyridine
Welcome to the technical support center for 3-Bromo-2-chloro-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction conditions involving this versatile heterocyclic building block. The following content is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
The reactivity of the two halogen atoms on the pyridine ring is dictated by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is significantly weaker and more easily broken than the C-Cl bond.[1][2] Consequently, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, oxidative addition of the palladium(0) catalyst occurs preferentially at the C-Br bond at position 3.
This inherent chemoselectivity is a key strategic advantage, allowing for selective functionalization at the C3 position while leaving the C2-chloro substituent intact for subsequent transformations. Achieving high selectivity is typical under standard conditions, but aggressive reaction conditions (e.g., very high temperatures or highly active catalysts) could lead to minor competing reactions at the C2 position.
Caption: Relative reactivity of C-Br vs. C-Cl bonds.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound gives low yield or fails to proceed. What are the common causes and how can I optimize it?
Low yields in Suzuki-Miyaura couplings involving halogenated pyridines are a common issue. The causes often trace back to suboptimal selection of the catalyst system, base, or solvent, or to degradation of the boronic acid reagent. The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalysis.[3]
Here is a systematic approach to troubleshooting and optimization.
-
Boronic Acid/Ester: Boronic acids can undergo protodeboronation or form unreactive trimeric boroxines upon storage.[4] Whenever possible, use a freshly opened bottle or a more stable boronic ester derivative (e.g., pinacol esters).
-
Solvent: Ensure solvents are anhydrous (where appropriate) and thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid.[4]
For a challenging substrate like this, a simple Pd(PPh₃)₄ catalyst may not be sufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.[1][5]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Rationale & Comments |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (1.5-2.5 mol%) or Pd(OAc)₂ (2-3 mol%) | Pd₂(dba)₃ and Pd(OAc)₂ are common, air-stable precursors for generating the active Pd(0) catalyst in situ with a ligand.[6][7] |
| Ligand | None (if using Pd(PPh₃)₄) | XPhos, SPhos, or RuPhos (1.1-1.2x Pd concentration) | Bulky, electron-rich biarylphosphine ligands facilitate both oxidative addition and reductive elimination, which are often rate-limiting steps.[4] |
| Base | K₂CO₃ or Na₂CO₃ (2.0 eq) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Stronger, non-nucleophilic bases like K₃PO₄ are often more effective, especially for less reactive coupling partners. Cs₂CO₃ can be beneficial due to its solubility.[3][7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene, CPME, or 2-MeTHF | Aprotic solvents can be advantageous. The choice depends on the solubility of reagents and the desired reaction temperature.[1][8] |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive partners. |
If initial attempts fail, follow this decision-making workflow to identify the root cause.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.[1][3][5]
-
Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk flask) containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.3 mol%) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination and observing low conversion. What parameters should I investigate?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the interplay between the catalyst, ligand, base, and substrate.[9][10] Steric hindrance and the electronic properties of both the pyridine and the amine coupling partner can significantly impact the reaction outcome.
-
Ligand Choice: This is often the most critical parameter. For heteroaryl halides, bulky and electron-rich phosphine ligands are paramount. Ligands like XPhos, RuPhos, or Josiphos-type ligands are excellent starting points. Bidentate ligands like BINAP can also be effective.[9][11]
-
Base Selection: The base not only facilitates the deprotonation of the amine but also influences the catalyst's activity. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base, but lithium bis(trimethylsilyl)amide (LHMDS) can also be used. Weaker bases like K₃PO₄ or Cs₂CO₃ are generally not effective unless using specific catalyst systems designed for them.[8][10]
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene is a standard choice, offering a good balance of solubility and boiling point. Other options include 1,4-dioxane or CPME.[8][10]
-
Temperature: Reactions are typically run at elevated temperatures, commonly between 80-110 °C, to ensure reasonable reaction rates.[9]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 (Primary/Secondary Amines) | Condition 2 (Weakly Nucleophilic Amines) | Rationale & Comments |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) | Both are effective Pd(0) sources when combined with a suitable ligand. |
| Ligand | XPhos or RuPhos (2-4 mol%) | BrettPhos or a Josiphos-type ligand (2.5-5 mol%) | More electron-rich and sterically demanding ligands can overcome the lower reactivity of weakly nucleophilic amines.[11] |
| Base | NaOtBu (1.4-2.0 eq) | LHMDS (1.5-2.0 eq) | NaOtBu is a robust, general-purpose base. LHMDS can sometimes offer advantages in difficult couplings. |
| Solvent | Toluene or 1,4-Dioxane | Toluene or CPME | Solvent choice should ensure all components remain dissolved at the reaction temperature. |
| Temperature | 90-110 °C | 100-110 °C | Higher temperatures may be needed to drive sluggish reactions to completion. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for coupling primary or secondary amines with this compound.[9][10]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe (to achieve a concentration of 0.1-0.2 M). Finally, add the amine coupling partner (1.2 eq) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- Parry, P.; Wang, C.; Batsanov, A. S.; Bryce, M. R.; Tarbit, B. J. Org. Chem. 2002, 67, 7541. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]
- Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules 2017, 22(2), 205. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed. 2008, 47, 6338-6361. [Link]
- Palani, V., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev. 2021, 121, 15, 9361–9431. [Link]
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
- Ghaffari, B., et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Organometallics 2021, 40, 18, 3079–3090. [Link]
- University of Nottingham.
- Wu, G., et al. An efficient and general method for the synthesis of 3-arylpyridines and 3,5-diarylpyridines. Org. Lett. 2003, 5, 20, 3587–3590. [Link]
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev. 2016, 116, 19, 12564–12649. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
- YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bristol.ac.uk [bristol.ac.uk]
Common side reactions and impurities with 3-Bromo-2-chloro-5-methoxypyridine
Welcome to the technical support center for 3-Bromo-2-chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of this versatile building block. Here, we will delve into the nuances of its reactivity, potential side reactions, and the impurities that may arise, providing you with the expert insights needed to ensure the success and integrity of your experiments.
Understanding the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound, valued for its utility in constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is dominated by the interplay of the electron-withdrawing pyridine ring, the activating methoxy group, and the two distinct halogen substituents. The key to successfully employing this reagent lies in understanding the differential reactivity of the C-Br and C-Cl bonds, which allows for selective functionalization.[3]
Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[3] Conversely, the C-Cl bond at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitrogen atom.[3][4] This dichotomy in reactivity is the foundation for many of the selective transformations this molecule can undergo, but it can also be a source of side reactions if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities from the synthesis of this compound?
The synthetic route to this compound and related compounds often involves the halogenation of a substituted pyridine precursor. Depending on the specific route, common impurities can include:
-
Isomeric Byproducts: Incomplete halogenation or over-halogenation can lead to the presence of other brominated or chlorinated species. For instance, if the synthesis involves bromination of a 2-chloro-5-methoxypyridine precursor, trace amounts of dibrominated or unbrominated starting material may persist.
-
Positional Isomers: Although less common with directed halogenation methods, the formation of other positional isomers is a possibility, especially under harsh reaction conditions.
-
Hydrolysis Products: If the reaction or work-up conditions are not anhydrous, hydrolysis of the methoxy group to a hydroxyl group can occur, yielding 3-bromo-2-chloro-5-hydroxypyridine. Similarly, hydrolysis of the chloro group at the activated 2-position can lead to the corresponding pyridone.
-
Starting Materials: Incomplete conversion will result in the presence of the starting materials in the final product. Careful monitoring of the reaction progress is crucial.
Q2: What is a "halogen dance" and can it occur with this compound?
A "halogen dance" is a base-catalyzed migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring.[5] This phenomenon is a known side reaction for halogenated pyridines, particularly under strongly basic conditions (e.g., with LDA or n-BuLi) at low temperatures.[6] For this compound, a halogen dance could theoretically lead to the formation of isomeric products, such as 4-bromo-2-chloro-5-methoxypyridine.
The mechanism involves deprotonation of the pyridine ring, followed by a series of equilibria that can result in the migration of the halogen.[5][7] While not a common side reaction under standard cross-coupling or nucleophilic substitution conditions, it is a critical consideration if you are employing strong organolithium bases for metallation or other transformations.
Caption: Potential "Halogen Dance" pathway for this compound.
Q3: In a cross-coupling reaction, which halogen is more reactive?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position.[3] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle. This differential reactivity allows for selective functionalization at the 3-position while leaving the 2-chloro substituent intact for subsequent transformations.
Caption: Competing oxidative addition pathways in a Suzuki coupling reaction.
Q4: Can the methoxy group be a source of side reactions?
Yes, the methoxy group can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or Lewis acids. For example, using boron tribromide (BBr₃) or strong hydrobromic acid (HBr) can lead to demethylation, forming the corresponding 5-hydroxy-pyridine derivative.[8] This is a synthetically useful transformation if desired, but an unwanted side reaction if not. It is crucial to consider the stability of the methoxy group when choosing reagents and reaction conditions, especially for multi-step syntheses.
Q5: What are common side products in palladium-catalyzed reactions with this substrate?
Besides the desired cross-coupling product, several side reactions can occur in palladium-catalyzed processes:
-
Dehalogenation: This is the reduction of the C-Br or C-Cl bond to a C-H bond. It can be a significant side reaction, especially if the reaction mixture contains sources of hydride (e.g., from solvents like isopropanol or from the decomposition of reagents).[9] The product would be 2-chloro-5-methoxypyridine or 3-bromo-5-methoxypyridine.
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the starting material (forming a bipyridine) or two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction) can occur. This is often promoted by the presence of oxygen or high temperatures.
-
Protodeborylation: In Suzuki reactions, the boronic acid can be cleaved to the corresponding arene before it couples with the substrate. This is often base and temperature dependent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| My NMR/LC-MS shows an isomer of my starting material. | A "halogen dance" may have occurred due to the use of a strong base. | - Avoid using strong organolithium bases if possible. - If metallation is required, consider using a milder base or a Grignard reagent. - Carefully control the reaction temperature, keeping it as low as possible. |
| I am getting significant amounts of the dehalogenated product. | - The solvent or other reagents may be acting as a hydride source. - The catalyst system may be promoting reductive dehalogenation. | - Use anhydrous, aprotic solvents (e.g., dioxane, toluene, DMF). - Ensure all reagents are pure and dry. - Screen different palladium catalysts and ligands; sometimes a change in ligand can suppress this side reaction. |
| I see a byproduct with a mass corresponding to homocoupling. | - The reaction may have been exposed to oxygen. - The catalyst concentration might be too high. - The reaction temperature may be too high. | - Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (N₂ or Ar). - Optimize the catalyst loading; higher loadings do not always lead to better results. - Run the reaction at the lowest effective temperature. |
| My reaction is sluggish and I have a lot of starting material left. | - The palladium catalyst may be inactive. - The base may not be suitable for the reaction. - The reaction temperature may be too low. | - Use a pre-catalyst or activate the catalyst before adding the substrates. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[10] - Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| I am observing cleavage of the methoxy group. | The reaction conditions are too acidic, or a Lewis acidic reagent is being used. | - Avoid acidic conditions. - If a Lewis acid is required for another part of the molecule, consider protecting the methoxy group or choosing a milder Lewis acid. - Buffer the reaction mixture if protons are generated during the reaction. |
Summary of Halogen Reactivity
| Reaction Type | More Reactive Halogen | Less Reactive Halogen | Rationale |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | C-Br (at position 3) | C-Cl (at position 2) | Lower C-Br bond dissociation energy facilitates oxidative addition.[3] |
| Nucleophilic Aromatic Substitution (SNAr) | C-Cl (at position 2) | C-Br (at position 3) | The C2 position is activated by the adjacent electron-withdrawing pyridine nitrogen.[3][4] |
References
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Bromine catalyst for the halogen dance reaction of 2,3‐dibromopyridine.
- Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568. [Link]
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8).
- Wikipedia. (n.d.). Halogen dance rearrangement.
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- Schnürch, M., & Spina, M. (n.d.). Halogen Dance Reactions. Scribd.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.
- Biosynth. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | FB105388.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
- BenchChem. (2025). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
- Chem-Impex. (n.d.). 3-Bromo-5-chloro-2-methoxy-pyridine.
- BLD Pharm. (n.d.). 1033202-44-6|this compound.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxypyridine 97%.
- National Institutes of Health. (n.d.).
- ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- ChemicalBook. (n.d.). 2-Chloro-5-hydroxypyrimidine synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. scribd.com [scribd.com]
- 8. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategies to improve yield in 3-Bromo-2-chloro-5-methoxypyridine synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot common issues and significantly improve your reaction yields.
Introduction: A Strategic Overview
This compound is a valuable substituted pyridine derivative in medicinal chemistry and organic synthesis. Its unique arrangement of substituents provides a versatile scaffold for the development of novel pharmaceutical agents. The most logical and common synthetic approach involves a two-step process:
-
Synthesis of the precursor, 2-chloro-5-methoxypyridine.
-
Regioselective bromination of 2-chloro-5-methoxypyridine.
This guide is structured in a question-and-answer format to directly address specific problems you may encounter at each stage of this synthesis.
Part 1: Synthesis of 2-chloro-5-methoxypyridine
A common route to obtaining the 2-chloro-5-methoxypyridine precursor is via a Sandmeyer-type reaction from 2-amino-5-methoxypyridine. This transformation is known for its utility in converting aromatic amines into halides.[1]
Troubleshooting Guide: Precursor Synthesis
Question 1: My Sandmeyer reaction to produce 2-chloro-5-methoxypyridine from 2-amino-5-methoxypyridine is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Sandmeyer reaction are a frequent challenge. The primary reasons often revolve around the stability of the diazonium salt intermediate and the efficiency of the subsequent copper-catalyzed chlorination.
Causality and Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization step (reaction of the amine with a nitrite source) should be performed at low temperatures, typically between 0 and 5 °C, to prevent premature decomposition of the diazonium salt to undesired phenols.
-
Incomplete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt. This can be monitored by testing for the presence of nitrous acid using starch-iodide paper. A slight excess of the nitrite source is often used, but a large excess can lead to unwanted side reactions.
-
Purity of Starting Material: The purity of the 2-amino-5-methoxypyridine is crucial. Impurities can interfere with the diazotization process. Ensure your starting material is pure, for instance, by recrystallization.
-
Catalyst Activity: The copper(I) chloride catalyst is essential for the conversion of the diazonium salt to the aryl chloride.[2] Ensure your CuCl is of high quality and not oxidized to Cu(II), which is less effective. Some protocols suggest the in situ preparation of CuCl to ensure high reactivity.
-
Reaction Quenching and Work-up: The work-up procedure is critical for isolating the product. Ensure that the reaction is properly quenched to destroy any remaining diazonium salts before extraction. Extraction with a suitable organic solvent, followed by washing to remove inorganic salts and drying, is necessary to obtain a clean crude product.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes diazonium salt decomposition. |
| Nitrite Source | Sodium Nitrite (NaNO₂) | Cost-effective and readily available. |
| Acid | Hydrochloric Acid (HCl) | Provides the chloride nucleophile and maintains acidic conditions. |
| Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the conversion of the diazonium salt to the chloride. |
| Work-up | Careful quenching, extraction, and washing | Ensures safe handling and isolation of a pure product. |
Part 2: Bromination of 2-chloro-5-methoxypyridine
The second stage of the synthesis is the electrophilic bromination of the 2-chloro-5-methoxypyridine precursor. The directing effects of the existing chloro and methoxy groups will determine the position of the incoming bromine atom. The methoxy group is an activating, ortho-para directing group, while the chloro group is a deactivating, ortho-para directing group. The position ortho to the methoxy group and meta to the chloro group (the C3 position) is the most likely site for bromination.
Troubleshooting Guide: Bromination Step
Question 2: I am observing low conversion of 2-chloro-5-methoxypyridine during the bromination step using N-Bromosuccinimide (NBS). How can I drive the reaction to completion?
Answer:
Low conversion in electrophilic aromatic bromination can be attributed to several factors, including the reactivity of the substrate and the reaction conditions.
Causality and Solutions:
-
Insufficient Activation: While the methoxy group is activating, the chloro group is deactivating. The overall electron density of the pyridine ring might be insufficient for efficient bromination under mild conditions. Using a polar solvent like N,N-dimethylformamide (DMF) can enhance the electrophilicity of NBS and promote the reaction.[3]
-
Reaction Temperature: Increasing the reaction temperature can improve the reaction rate. However, this must be done cautiously to avoid the formation of undesired side products. A systematic study of the temperature profile (e.g., room temperature, 50 °C, 80 °C) is recommended.
-
Purity of NBS: N-Bromosuccinimide can decompose over time. It is advisable to use freshly recrystallized NBS for optimal results.
-
Radical vs. Electrophilic Pathway: NBS can participate in both radical and electrophilic bromination.[4] For aromatic bromination, an electrophilic pathway is desired. The presence of radical initiators (like AIBN or benzoyl peroxide) or exposure to UV light should be avoided. The reaction should ideally be run in the dark.
Question 3: My bromination reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-bromo product?
Answer:
The formation of multiple isomers indicates a lack of regioselectivity in the bromination step. The directing effects of the substituents on the pyridine ring are key to controlling the outcome.
Causality and Solutions:
-
Steric Hindrance: While the C3 position is electronically favored, steric hindrance from the adjacent chloro group at C2 could potentially lead to bromination at other positions.
-
Reaction Conditions: The choice of brominating agent and solvent can significantly influence regioselectivity. Using a less reactive brominating agent or a non-polar solvent might improve selectivity, although potentially at the cost of reaction rate. A systematic screening of conditions is advisable.
-
Lewis Acid Catalysis: In some cases, the use of a mild Lewis acid catalyst can enhance the electrophilicity of the brominating agent and improve regioselectivity. However, this should be approached with caution as it can also lead to undesired side reactions.
| Parameter | Recommended Condition | Rationale for Selectivity |
| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and selective source of electrophilic bromine.[5] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents can enhance the reaction rate. |
| Temperature | Room Temperature to 80 °C (optimize) | Balances reaction rate with selectivity. |
| Light Conditions | Dark | Prevents initiation of radical side reactions. |
Experimental Workflow Visualization
To provide a clearer understanding of the proposed synthetic pathway, the following workflow diagrams have been generated.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use bromine (Br₂) directly for the bromination step?
A1: While elemental bromine can be used, it is generally less selective than NBS and can lead to the formation of polybrominated byproducts.[6] The use of Br₂ also presents significant handling challenges due to its corrosive and toxic nature. For better control and selectivity, NBS is the recommended reagent.
Q2: How can I effectively purify the final product, this compound?
A2: Purification of the final product is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective in separating the desired product from any remaining starting material and isomeric byproducts. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: Are there any alternative routes to synthesize this compound?
A3: An alternative approach could involve starting with a different pyridine derivative and introducing the substituents in a different order. For instance, one could potentially start with 3-bromo-5-methoxypyridine and then introduce the chloro group at the 2-position. However, the chlorination of an activated pyridine ring can be challenging and may lead to a mixture of products. The proposed two-step synthesis via the Sandmeyer reaction and subsequent bromination is generally a more controlled and reliable method.
Conclusion
The synthesis of this compound, while presenting certain challenges, can be successfully achieved with high yield through careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms. This guide provides a framework for troubleshooting common issues and optimizing your synthetic protocol. By applying these principles, you can enhance the efficiency and success of your research and development efforts.
References
- Google Patents.
- Google Patents.
- Google Patents. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
- Patsnap. Preparation method of 2-chloro-5-hydroxypyrimidine. [Link]
- Google Patents.
- SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. [Link]
- Chegg. Solved Bromination of 2-methoxypyrrole yields a | Chegg.com. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Google Patents.
- FAO AGRIS.
- Heterocyclic Letters.
- ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- CNKI. Improved process for the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]
- ResearchGate.
- ACS Publications.
- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- MDPI.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Wikipedia. N-Bromosuccinimide. [Link]
- National Institutes of Health. Regioselective bromination of fused heterocyclic N-oxides. [Link]
- Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- Google Patents. CN116813535A - Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid.
- Patsnap. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. [Link]
- YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
- Google Patents.
- Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Google Patents.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Reactions with 3-Bromo-2-chloro-5-methoxypyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-2-chloro-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve optimal results in your synthesis.
Introduction: The Challenge of this compound
This compound is a valuable heterocyclic building block, but its structure presents unique challenges in Suzuki-Miyaura coupling. The presence of two distinct halogen atoms (Br and Cl) on an electron-deficient pyridine ring necessitates careful control over reaction conditions to achieve high yield and selectivity. The primary challenge lies in the differential reactivity of the C-Br and C-Cl bonds and the propensity of the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1][2] This guide will address these issues systematically.
A key principle in reactions with this substrate is regioselectivity. In palladium-catalyzed cross-coupling, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-OTf > C-Cl.[3][4] Consequently, the initial reaction is expected to occur preferentially at the more reactive C-Br bond at the 3-position, allowing for selective functionalization.[3][5]
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses common problems encountered during the Suzuki coupling of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.
Problem 1: Low to No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The initial step of the catalytic cycle, oxidative addition of the palladium(0) catalyst into the C-Br bond, may be too slow. While the C-Br bond is more reactive than the C-Cl bond, the electron-deficient nature of the pyridine ring can still render this step challenging.[1]
-
Solution: Increase the reaction temperature in 10 °C increments (typically from 80 °C up to 110 °C). Higher temperatures provide the necessary activation energy.[1] Be aware that excessively high temperatures can promote side reactions.
-
-
Catalyst Deactivation (Poisoning): This is one of the most common failure modes with pyridine-containing substrates.[1][6] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive or less active catalytic species.[2][7]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[2] They also promote the crucial oxidative addition and reductive elimination steps.[1][8] See the catalyst selection table in the FAQ section for specific recommendations.
-
Solution 2: Use a Pd(0) Precatalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle never begins. Using a stable Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more reliable.[9]
-
-
Suboptimal Base/Solvent Combination: The base is not merely a spectator; it activates the boronic acid for transmetalation.[10][11] Its effectiveness is highly dependent on its solubility and strength in the chosen solvent.
-
Solution: For challenging substrates like this, strong inorganic bases are often required.[1] Start with K₃PO₄ or Cs₂CO₃. If using an anhydrous solvent system like dioxane or toluene, the addition of a small amount of water (e.g., 10:1 organic solvent to water) can be crucial for dissolving the base and facilitating the catalytic cycle.[1][12]
-
Problem 2: Significant Side Product Formation
Symptom: The desired product is formed, but is contaminated with significant byproducts such as homocoupled boronic acid, protodeboronated starting material, or dehalogenated starting material.
Potential Causes & Solutions:
-
Boronic Acid Homocoupling (Ar-Ar): This occurs when two molecules of the boronic acid couple together. It is primarily driven by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a homocoupling catalytic cycle.[2][13]
-
Solution 1: Rigorous Degassing: This is non-negotiable. Solvents must be thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[2][13] The reaction vessel itself should be evacuated and backfilled with an inert gas multiple times.[1]
-
Solution 2: Slow Addition of Boronic Acid: Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[13] Dissolve the boronic acid in a portion of the degassed solvent and add it slowly via syringe pump to the heated reaction mixture.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your coupling partner.[1] This side reaction is often accelerated by aqueous bases and high temperatures, particularly with electron-deficient or heteroaryl boronic acids.[2][14][15]
-
Solution: Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, switch from the boronic acid to a more stable derivative. Potassium organotrifluoroborate salts or pinacol boronate esters are excellent alternatives.[2][16][17] These reagents are more resistant to hydrolysis and slowly release the active boronic acid in situ, keeping its concentration low.[16][18]
-
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine or chlorine atom on the pyridine ring with a hydrogen atom.
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting failed Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling with this compound?
A1: Due to the challenging nature of this substrate (an electron-deficient heteroaryl chloride precursor), a highly active catalyst system is required.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern Buchwald-type ligands are highly recommended.[1][2]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective, and commercially available precatalysts.[1] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step, stabilize the catalyst against deactivation by the pyridine nitrogen, and facilitate reductive elimination.[1][8] |
| Precatalyst | XPhos Pd G3 | A pre-formed palladacycle that is highly active and air-stable, offering convenience and reproducibility. |
Q2: I have successfully coupled at the C-Br position. How do I now couple at the C-Cl position?
A2: Reacting at the C-Cl bond is significantly more difficult than at the C-Br bond and requires more forcing conditions.[4] The C-Cl bond is stronger and less susceptible to oxidative addition.[1] To achieve a second coupling, you will need to employ:
-
A highly active catalyst system: Use one of the recommended bulky, electron-rich ligands like SPhos or XPhos, potentially at a slightly higher catalyst loading (e.g., 2-5 mol%).[4]
-
Higher temperatures: Temperatures in the range of 100-120 °C are often necessary.[1][4]
-
A strong base: Cs₂CO₃ or K₃PO₄ are the bases of choice for activating C-Cl bonds.[1]
Q3: My boronic acid is expensive. How can I ensure I'm not wasting it on side reactions?
A3: The primary wasteful side reactions are protodeboronation and homocoupling.
-
To prevent protodeboronation: Use the boronic acid as the limiting reagent (e.g., 1.0 equivalent) and the pyridine substrate in slight excess (e.g., 1.1-1.2 equivalents). Alternatively, convert a small amount of the boronic acid to its more stable pinacol ester or trifluoroborate salt.[2][20]
-
To prevent homocoupling: As detailed above, rigorous degassing is paramount.[13] Additionally, using a direct Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction, a step that can sometimes promote side reactions.[9]
Q4: Can I run this reaction "ligand-free"?
A4: While some Suzuki reactions on activated substrates can proceed without an added phosphine ligand (often referred to as "ligand-free"), it is highly inadvisable for a challenging substrate like this compound.[21][22] The phosphine ligand is critical for stabilizing the catalyst, preventing decomposition to palladium black, and facilitating the difficult oxidative addition step.[9] Attempting this reaction without a suitable ligand is a common cause of failure.
Validated Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-3 position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
SPhos (Spherical-hinderd phosphine ligand, 3.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Reaction Setup Workflow:
Caption: Step-by-step workflow for setting up the Suzuki reaction.
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), finely powdered K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (0.015 equiv.), and SPhos (0.03 equiv.).[1][5]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[1][23]
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane, followed by degassed water, to achieve a suitable concentration (typically 0.1 M with respect to the limiting reagent) and a solvent ratio of approximately 5:1 to 10:1 dioxane:water.[1][24]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[5][6]
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-chloro-5-methoxypyridine.
References
- D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, 2011. [URL not available]
- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine, NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems, NIH Public Access. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids, ResearchG
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION, ResearchG
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines, Semantic Scholar. [Link]
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles, NIH Public Access. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling, Chemical Society Reviews. [Link]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling, ResearchG
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters, Canadian Science Publishing. [Link]
- Suzuki-Miyaura Coupling, Chemistry LibreTexts. [Link]
- The Suzuki Reaction, Andrew G. Myers Research Group, Harvard University. [Link]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, NIH Public Access. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine, Beilstein Journal of Organic Chemistry. [Link]
- Diagnosing issues with a failed Suzuki coupling?, Reddit r/Chempros. [Link]
- Suzuki Coupling, Organic Chemistry Portal. [Link]
- Suzuki reaction, Wikipedia. [Link]
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes, Journal of the American Chemical Society. [Link]
- Help needed with unreproducible Suzuki coupling, Reddit r/Chempros. [Link]
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts, ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Addressing stability issues of 3-Bromo-2-chloro-5-methoxypyridine
Welcome to the comprehensive technical support guide for 3-Bromo-2-chloro-5-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical, field-proven insights for its successful application in your experiments.
I. Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common questions regarding the stability, storage, and handling of this compound to ensure the integrity of your starting material.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. Recommended storage temperatures range from 0-8 °C.[1] The compound is a solid, appearing as a beige to light yellow powder. It is also noted to be light-sensitive and should be stored under an inert atmosphere, such as argon, to prevent degradation.[2]
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as darkening, can be an indicator of degradation. This is often due to exposure to light, air (oxidation), or moisture. Photodegradation of pyridine derivatives is a known issue, which can lead to the formation of colored impurities.[3] It is crucial to store the compound in an amber-colored vial, under an inert atmosphere, and in a desiccated environment.
Q3: Is this compound sensitive to moisture?
Q4: What are the potential decomposition pathways for this compound?
A4: While specific studies on the decomposition of this compound are limited, we can infer potential pathways based on the reactivity of its functional groups:
-
Hydrolysis: The methoxy group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding pyridone.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[4] Common nucleophiles in a reaction mixture (e.g., amines, alkoxides) could potentially displace the chloride, especially at elevated temperatures. The bromine at the 3-position is less susceptible to direct nucleophilic attack.[4]
-
Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent decomposition into various products.[3]
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of toxic fumes such as hydrogen chloride, hydrogen bromide, and nitrogen oxides.[5]
Caption: Potential Degradation Pathways.
II. Troubleshooting Guide for Experimental Applications
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions.
Q5: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A5: Low yields in Suzuki-Miyaura couplings with pyridine substrates are a common challenge. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed. The formation of palladium black is a visual indicator of catalyst decomposition.
-
Moisture: Water can lead to protodeboronation of the boronic acid coupling partner. Ensure all reagents and solvents are anhydrous.
Q6: I am observing significant hydrodehalogenation (loss of bromine or chlorine) in my reaction. How can I minimize this side reaction?
A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.
-
Moisture: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄) may be necessary.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor this side reaction. Monitor the reaction closely and stop it once the starting material is consumed.
Q7: How can I determine if the stability of my this compound is affecting my reaction outcome?
A7: The best approach is to analyze the purity of the starting material before use, especially if it has been stored for a long time or if you suspect improper storage. A simple analytical check can save significant time and resources.
-
Purity Analysis: Use a stability-indicating analytical method, such as the HPLC method detailed in Section III, to check for the presence of degradation products.
-
Fresh vs. Old Reagent: If you suspect degradation, compare the performance of your current batch with a freshly opened or newly purchased sample.
Caption: Troubleshooting Low Reaction Yields.
III. Experimental Protocols: Stability and Purity Assessment
This section provides detailed, step-by-step methodologies for assessing the stability and purity of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol, then add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose 10 mg of the solid compound to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This HPLC method is designed to separate the parent compound from its potential degradation products, allowing for accurate purity assessment.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare samples from the forced degradation study by diluting them to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the standard to identify and quantify any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
IV. References
-
BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. BenchChem.
-
Chemtron Science Laboratories Pvt. Ltd. (2020). Pyridine (Quality Control) Order, 2020.
-
PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from a valid URL.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Pharmaceutical Quality: The Importance of Specialty Pyridine Derivatives.
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
-
Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
-
NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Procuring Advanced Pyridine Derivatives: A Focus on Quality and Supply.
-
BOC Sciences. (n.d.). Impurity Profiling in APIs.
-
IJSDR. (2025). “Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS”.
-
MedCrave online. (2016). Forced Degradation Studies.
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
-
Enantia. (n.d.). Impurity profiling and synthesis of standards.
-
National Toxicology Program. (n.d.). 2-Chloropyridine.
-
CHIRAL LABORATORIES. (n.d.). Forced Degradation Studies.
-
ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals.
-
Wikipedia. (n.d.). 2-Chloropyridine.
-
Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
-
ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
-
RSC Publishing. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates.
-
RSC Publishing. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.
-
Chem-Impex. (n.d.). 3-Bromo-4-chloropyridine.
-
BenchChem. (2025). Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide.
-
PubMed. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst.
-
Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
-
NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
-
ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water.
-
ResearchGate. (n.d.). Stabilization of thermally unstable photoisomers of pyridinium-functionalized hemithioindigo switches by host-guest complexation.
-
ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
-
PMC. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles.
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Brompheniramine Maleate Active Pharmaceutical Ingredient.
-
PMC. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.
-
JACS. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.
-
Semantic Scholar. (n.d.). A Stability Indicating Method for Dipyridamole.
-
PubMed. (n.d.). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine.
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
-
CoLab. (n.d.). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine.
-
ResearchGate. (n.d.). (PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion.
-
ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation.
-
BJSTR. (2022). Forced Degradation – A Review.
-
MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
-
ATSDR. (n.d.). ANALYTICAL METHODS.
-
JACS. (2026). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
-
Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation.
-
Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
-
SHIMADZU CORPORATION. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
-
Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
-
PubChem. (n.d.). 2-Bromo-3-chloropyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Catalyst Selection & Optimization for 3-Bromo-2-chloro-5-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic applications involving 3-bromo-2-chloro-5-methoxypyridine. This guide is designed to provide field-proven insights and troubleshooting strategies for common cross-coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, enabling you to overcome challenges and optimize your synthetic routes.
Core Challenge: Regioselectivity and Reactivity
The primary hurdle in utilizing this compound is controlling the regioselectivity of the reaction. The molecule possesses two distinct halogen atoms, each with a different propensity for undergoing oxidative addition in palladium-catalyzed cross-coupling reactions.
-
C-Br Bond: The Carbon-Bromine bond is weaker and therefore more reactive than the Carbon-Chlorine bond. In palladium-catalyzed cross-coupling reactions, the general trend for reactivity is C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference is the cornerstone of achieving selective functionalization at the C-3 position.
-
C-Cl Bond: The Carbon-Chlorine bond is stronger and requires a more active catalyst system for cleavage.[2][3]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, making reactions with pyridine-containing substrates more challenging than their carbocyclic counterparts.[4][5]
This guide will address how to exploit these properties for selective synthesis and troubleshoot common issues.
Logical Workflow for Site-Selective Functionalization
The choice of reaction type dictates the site of functionalization. The following workflow illustrates the general decision-making process based on desired outcomes.
Caption: Logical workflow for achieving regioselectivity.
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. For this compound, the reaction is expected to proceed selectively at the C-3 position.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system should I start with for coupling at the C-3 position? A1: For coupling at the C-Br position of a dihalopyridine, traditional catalysts can be effective. However, to ensure high efficiency and minimize side reactions, a robust system is recommended. A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[6][7] These ligands promote the often rate-limiting oxidative addition step and facilitate the final reductive elimination.[6]
Q2: I am observing significant amounts of boronic acid homocoupling. What is the primary cause and how can I prevent it? A2: Homocoupling of the boronic acid reagent is a major side reaction, primarily caused by the presence of oxygen in the reaction mixture.[8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which then promote the undesired dimerization of the boronic acid.[8] To minimize this:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. Sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes and performing at least three evacuate/backfill cycles on the reaction flask is critical.[9]
-
Use a Pd(0) Source: Using a catalyst that is already in the Pd(0) state, like Pd(PPh₃)₄, can sometimes reduce homocoupling.[10]
-
Slow Addition: Adding the boronic acid solution slowly via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]
Q3: My reaction is sluggish or stalls completely. What are the likely causes? A3: A stalled reaction can be due to several factors:
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, inhibiting its activity.[4][5] Using a bulky ligand like XPhos can create a sterically hindered environment around the metal, reducing the inhibitory effect of the pyridine.
-
Inactive Catalyst System: The chosen catalyst may not be active enough. For challenging substrates, consider switching to a more robust Buchwald-type precatalyst (e.g., SPhos G3).
-
Insoluble Base: The base plays a crucial role in the transmetalation step. If an inorganic base like K₃PO₄ or K₂CO₃ is used, ensure it is finely powdered and that the solvent system (e.g., dioxane/water) allows for sufficient solubility or interfacial activity.[11]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst inhibition by pyridine nitrogen.[4][5]2. Incomplete reaction.3. Poor solubility of reagents. | 1. Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).2. Increase reaction time or temperature. Consider microwave irradiation to accelerate the reaction.[3]3. Ensure the chosen solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is appropriate. Try adding a co-solvent to improve solubility.[12] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.[8]2. Use of a Pd(II) precatalyst that is inefficiently reduced. | 1. Improve degassing of solvents and the reaction vessel. Maintain a positive inert gas pressure.[9]2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that generates Pd(0) efficiently. Consider adding a mild reducing agent.[8][10] |
| Hydrodehalogenation (C-Br replaced by C-H) | 1. Presence of moisture or protic impurities.2. The base or solvent is acting as a hydride source. | 1. Use anhydrous solvents and reagents. Dry the base thoroughly before use.2. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃). Ensure the solvent is not prone to donating a hydride.[5] |
| Loss of Regioselectivity (Reaction at C-2) | 1. High reaction temperature or prolonged reaction time.2. Highly active catalyst system capable of activating the C-Cl bond. | 1. Lower the reaction temperature and monitor carefully to stop the reaction after the C-Br has reacted.2. Use a less active catalyst system, for example, by switching from a Buchwald-type ligand to PPh₃, if only C-3 functionalization is desired. |
Comparative Catalyst Systems for Suzuki Coupling of Bromopyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 75-92 | A classic choice, but may be less effective for challenging substrates.[6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 85-98 | Highly effective system for many bromopyridines.[8] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95 | Excellent for sterically hindered or electron-deficient substrates.[7] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 80-95 | A reliable catalyst, particularly when the dppf ligand is beneficial.[13] |
| Yields are based on data for structurally similar bromopyridine substrates and serve as a starting point for optimization. |
Experimental Protocol: Suzuki-Miyaura Coupling at C-3
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄, finely powdered (2.0 equiv)
-
Degassed 1,4-Dioxane and degassed water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, SPhos ligand, and the finely powdered K₃PO₄.[8]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14] Similar to the Suzuki coupling, this reaction will selectively occur at the more reactive C-3 (bromo) position.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control in a Buchwald-Hartwig reaction with this substrate? A1: The success of this reaction hinges on the careful selection of the catalyst, ligand, base, and solvent.[15]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are crucial. They facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[6][16]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[6][16] The choice of base can significantly impact the reaction rate and side product formation.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.[6]
Q2: Can I run the reaction without protecting a primary amine coupling partner? A2: While protecting groups can sometimes be avoided, unprotected primary amines can act as ligands and inhibit the catalyst.[17] Success without protection is highly dependent on the specific amine and reaction conditions. It is often necessary to use a higher catalyst loading or a more active catalyst system. For challenging couplings, using a precatalyst system like RuPhos-Pd-G3 in combination with a strong base like LiHMDS has been shown to be effective for coupling unprotected aminopyridines.[16]
Troubleshooting Guide: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
Experimental Protocol: Buchwald-Hartwig Amination at C-3
This protocol is based on established methods for similar substrates.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.[1]
-
Add this compound to the flask.
-
Seal the vessel and add the anhydrous, degassed toluene via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Section 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[18] This reaction is typically performed with a palladium catalyst and a copper(I) co-catalyst, though copper-free versions exist.[19][20] The reaction will occur selectively at the C-3 position.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper(I) co-catalyst, and is it always necessary? A1: In the traditional Sonogashira coupling, the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the catalytic cycle.[18] While this is the classic approach, copper-free Sonogashira couplings are well-developed. They can be advantageous in preventing the alkyne homocoupling (Glaser coupling) side reaction, which is catalyzed by copper, especially in the presence of oxygen.[7][17]
Q2: My reaction is producing a lot of alkyne homocoupling (Glaser coupling) byproduct. How do I stop this? A2: This is a very common issue and is almost always caused by the presence of oxygen.
-
Strictly Anaerobic Conditions: Rigorously degas all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.[17]
-
Copper-Free Conditions: If the problem persists, switch to a copper-free protocol. This typically requires a more active palladium catalyst system and an amine base in a solvent like DMF or THF.[7]
-
Amine Base: The amine base (e.g., triethylamine or diisopropylethylamine) often serves as the solvent and is crucial to the reaction. Ensure it is anhydrous and freshly distilled if necessary.[9]
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cross-Coupled Product | 1. Inactive catalyst.2. Catalyst inhibition.[17]3. Insufficient base. | 1. Use a fresh palladium source. Common catalysts include Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.[18][21]2. Increase catalyst loading slightly.3. Ensure at least 2 equivalents of amine base are used. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[17]2. Copper-catalyzed side reaction. | 1. Improve degassing procedures for all components.[9]2. Switch to a copper-free Sonogashira protocol.[7]3. Use high-purity reagents. |
| Reaction Stalls | 1. Catalyst decomposition (formation of palladium black).2. Deprotonation of alkyne is too slow. | 1. Lower the reaction temperature. Ensure the ligand is stable under the reaction conditions.2. Ensure the amine base is strong enough and present in sufficient quantity. |
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling at C-3
This protocol is a standard starting point for Sonogashira couplings.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) Iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[1]
-
Add anhydrous toluene, followed by triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.[1]
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. (n.d.). BenchChem.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (n.d.). ConnectSci.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). BenchChem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. (n.d.). BenchChem.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. (n.d.). BenchChem.
- Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. (n.d.). BenchChem.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. (n.d.). BenchChem.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (n.d.). BenchChem.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (n.d.). BenchChem.
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Sonogashira coupling. (n.d.). Wikipedia.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). BenchChem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- How can I solve my problem with Suzuki coupling? (2014).
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). BenchChem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (n.d.). BenchChem.
- Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. (n.d.). BenchChem.
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. (n.d.). BenchChem.
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. (n.d.). BenchChem.
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. kbfi.ee [kbfi.ee]
Technical Support Center: Managing Reaction Exotherms with 3-Bromo-2-chloro-5-methoxypyridine
Welcome to the technical support center for 3-Bromo-2-chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice on managing potential reaction exotherms when working with this versatile building block. The information herein is a synthesis of established chemical safety principles and expert knowledge of pyridine chemistry.
Introduction: Understanding the Reactivity Profile
This compound is a highly functionalized pyridine ring, making it a valuable intermediate in pharmaceutical and agrochemical research.[1] Its utility stems from the differential reactivity of the bromo and chloro substituents, which allows for selective functionalization. The primary reaction classes where this molecule is employed are transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
The pyridine nitrogen itself can influence reactivity, potentially coordinating to metal catalysts.[2] Furthermore, as with many highly substituted aromatic systems, there is a potential for rapid, uncontrolled heat release (an exotherm) under certain reaction conditions. This guide will provide troubleshooting advice and frequently asked questions (FAQs) to help you manage these risks effectively.
Core Principles of Exotherm Management
Before delving into specific reaction types, it's crucial to understand the fundamental principles of managing reaction exotherms, particularly during scale-up.
-
Heat Transfer: As reaction volume increases, the surface-area-to-volume ratio decreases. This significantly reduces the efficiency of heat dissipation, meaning a reaction that was well-behaved at 1 gram might become dangerously exothermic at 100 grams.[3]
-
Reaction Kinetics: Reaction rates, and therefore heat generation, increase with temperature.[4] This can create a positive feedback loop where an initial exotherm accelerates the reaction, leading to a thermal runaway.[5]
-
Reagent Addition: The rate of addition of a reactive species is a key control parameter. A slow, controlled addition allows for the heat generated to be managed by the cooling system.[5]
-
Risk Assessment: A thorough risk assessment should be conducted before any reaction, especially when scaling up.[4][6] This includes consulting literature for known hazards of similar compounds and reaction types.
Section 1: Troubleshooting Guide for Common Reactions
This section provides specific troubleshooting advice for managing exotherms in the most common applications of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[7] With this compound, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective coupling.[2] However, these reactions often require elevated temperatures and strong bases, both of which can contribute to exothermic behavior.[2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound shows a rapid temperature spike upon adding the base. What's happening and how can I prevent it?
A1: This is likely due to the exothermic nature of the acid-base neutralization and the initiation of the catalytic cycle. To mitigate this:
-
Cool the reaction mixture: Before adding the base, cool the mixture to 0 °C or even lower, depending on your solvent's freezing point.[4]
-
Portion-wise or slow addition: Add the base in small portions, allowing the temperature to return to the set point between additions. For larger scale, consider adding the base as a solution via a syringe pump.
-
Choice of base: While strong bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings, they can be highly reactive.[2] Consider if a milder base could be sufficient for your specific transformation.
Q2: I'm scaling up a Suzuki reaction from 1g to 20g. What are the key safety considerations to manage a potential exotherm?
A2: Scaling up more than three-fold requires careful planning.[4][6]
-
Vessel Size: Ensure the reaction vessel volume is at least twice the total volume of all reagents and solvents to be added, including any quenching solution.[4][6]
-
Cooling Capacity: An ice bath that was sufficient for a 1g scale will be inadequate. Ensure you have a cryostat or a larger, well-stirred cooling bath capable of handling the increased heat load.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.[6] Do not rely on the heating mantle's setpoint.
-
Emergency Plan: Have a plan for rapid cooling. This could involve adding a pre-cooled, inert solvent or having a larger ice bath ready. Use a lab jack for your heating source so it can be quickly removed.[4]
Workflow for Managing an Unexpected Exotherm
Caption: Decision workflow for managing an unexpected exotherm.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on the this compound backbone, for instance with amines or alkoxides, can also be highly exothermic. The electron-deficient nature of the pyridine ring facilitates these reactions.
Frequently Asked Questions (FAQs)
Q1: I am performing an amination on this compound with a primary amine and see a strong exotherm upon amine addition. Why?
A1: The reaction of an amine with the electron-deficient pyridine ring is often rapid and exothermic.
-
Control Addition: Add the amine dropwise at a low temperature (e.g., 0 °C) to control the rate of heat generation.[4]
-
Solvent Choice: Ensure your solvent can absorb the heat generated. Using a higher boiling point solvent may seem counterintuitive, but it can provide a larger thermal window to operate in safely. However, ensure the reaction temperature is well below the solvent's boiling point.[4]
-
Concentration: Running reactions at very high concentrations can lead to rapid heat build-up. A good starting point for concentration is between 0.1M and 1M.[4]
Q2: How do I choose a safe quenching agent for my SNAr reaction involving a strong base like NaH?
A2: Quenching highly reactive reagents requires a stepwise approach to control the release of heat and potentially flammable gases (like H₂ from NaH).
-
Cooling: Always cool the reaction mixture in an ice-water bath before quenching.[8]
-
Initial Quench: Slowly add a less reactive proton source, like isopropanol, until gas evolution subsides.[9]
-
Secondary Quench: Follow with a more reactive quencher like methanol or ethanol.[9]
-
Final Quench: Finally, slowly add water or an aqueous solution (like saturated ammonium chloride) to ensure all reactive materials are destroyed.[8][9]
Section 2: Experimental Protocols with Emphasis on Safety
The following are generalized protocols. Always perform a thorough risk assessment for your specific reagents and conditions before starting any experiment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol emphasizes points of thermal control.
| Step | Procedure | Rationale & Safety Notes |
| 1. Reagent Preparation | In an oven-dried Schlenk flask with a stir bar, add this compound (1.0 equiv.), the boronic acid (1.1 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, SPhos). | Ensure all glassware is dry to prevent side reactions like protodeboronation.[2] |
| 2. Inert Atmosphere | Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. | Prevents oxidation of the catalyst and boronic acid, which can be a side reaction.[2] |
| 3. Solvent & Base Addition | Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O).[2] Cool the mixture to 0 °C in an ice bath. | Cooling before base addition is critical to manage the initial exotherm. |
| Slowly add the base (e.g., K₃PO₄, 2.0 equiv.) portion-wise, monitoring the internal temperature. Do not let it rise significantly. | This is a key control step for preventing a runaway reaction. | |
| 4. Reaction | Once the base is added and the initial exotherm has subsided, slowly heat the reaction to the desired temperature (e.g., 80-110 °C).[2] | Gradual heating allows for better temperature control.[4] |
| 5. Monitoring & Work-up | Monitor the reaction by TLC or LC-MS.[2] Upon completion, cool to room temperature, then to 0 °C before quenching. | Cooling before work-up is a standard safety practice. |
| 6. Quenching | Slowly add water or saturated aqueous NH₄Cl while stirring and maintaining cooling. | Quenching can also be exothermic. |
| 7. Extraction | Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.[2] | Standard work-up procedure. |
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Amination)
| Step | Procedure | Rationale & Safety Notes |
| 1. Setup | In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve this compound (1.0 equiv.) and a base (if required, e.g., K₂CO₃) in a suitable solvent (e.g., DMF, NMP). | |
| 2. Cooling | Cool the mixture to 0 °C using an ice bath. | Pre-cooling is essential before adding the nucleophile. |
| 3. Nucleophile Addition | Dissolve the amine nucleophile (1.1 equiv.) in a small amount of the reaction solvent and add it to the dropping funnel. Add the amine solution dropwise to the cooled pyridine solution, ensuring the internal temperature does not exceed 5-10 °C. | This is the most critical step for exotherm control. A rapid addition can lead to a dangerous temperature spike. |
| 4. Reaction | After the addition is complete, allow the reaction to slowly warm to room temperature or heat to the desired temperature as needed. | |
| 5. Monitoring & Work-up | Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to 0 °C. | |
| 6. Quenching | Slowly pour the reaction mixture into ice-water with vigorous stirring. | This both quenches the reaction and often precipitates the product. |
| 7. Isolation | Isolate the product by filtration or extraction. |
Section 3: Scale-Up Strategy
Scaling up reactions requires a systematic and cautious approach.
Caption: A phased approach to safely scaling up chemical reactions.[4]
References
- Benchchem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
- EPFL. Protocol for quenching reactive chemicals.
- University of Illinois Urbana-Champaign Division of Research Safety. Scale-up Reactions.
- National Center for Biotechnology Information. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. PubMed.
- ResearchGate. How to quench Pyridine?
- Stanford University Environmental Health & Safety. Scale Up Safety_FINAL.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.
- DEKRA. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- The Royal Society of Chemistry. Safety and selectivity in the scale-up of chemical reactions.
- Chem-Impex. 3-Bromo-5-chloro-2-methoxy-pyridine.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safety and selectivity in the scale-up of chemical reactions [rsc.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. fauske.com [fauske.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epfl.ch [epfl.ch]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Novel 3-Bromo-2-chloro-5-methoxypyridine Derivatives
This guide provides an in-depth technical comparison of novel derivatives of 3-Bromo-2-chloro-5-methoxypyridine, a highly versatile heterocyclic building block. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the synthesis, characterization, and comparative analysis of these compounds, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Value of the this compound Scaffold
The substituted pyridine core is a privileged scaffold in medicinal chemistry and materials science due to its presence in numerous bioactive molecules and functional materials. This compound is a particularly valuable starting material. Its utility stems from the orthogonal reactivity of its substituents:
-
3-Bromo Position: The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making it the primary site for facile palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide array of aryl, heteroaryl, and alkyl groups.[1]
-
2-Chloro Position: The chlorine atom offers a secondary site for nucleophilic aromatic substitution or a more challenging cross-coupling reaction, enabling further diversification.
-
5-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. It can also serve as a key interaction point with biological targets or affect metabolic stability.[2]
This guide will explore the synthesis of novel derivatives via Suzuki-Miyaura and Sonogashira cross-coupling reactions and provide a comprehensive framework for their characterization and comparison against alternative scaffolds.
Synthetic Pathways to Novel Derivatives
The selective functionalization of the 3-position is the most common strategy for generating diverse libraries from the parent scaffold. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency and broad functional group tolerance.[3]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3][4] The reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is indispensable for synthesizing compounds containing an alkyne moiety by reacting the bromopyridine with a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[5][6]
Experimental Protocol: General Procedure for Sonogashira Coupling [7]
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 3-10 mol%).
-
Solvent and Base: Add a degassed solvent such as THF and a base, typically an amine like triethylamine (Et₃N).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature to 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Comparative Characterization of Novel Derivatives
The successful synthesis of new derivatives must be confirmed by rigorous characterization. Here, we compare the parent scaffold with two representative novel derivatives:
-
Derivative A: 3-(4-fluorophenyl)-2-chloro-5-methoxypyridine (via Suzuki coupling)
-
Derivative B: 3-(phenylethynyl)-2-chloro-5-methoxypyridine (via Sonogashira coupling)
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The substitution at the 3-position causes predictable changes in the chemical shifts (δ) of the remaining pyridine protons.
| Compound | Proton H-4 (δ, ppm) | Proton H-6 (δ, ppm) | Key ¹³C Signals (δ, ppm) |
| Parent Scaffold | ~7.4-7.6 | ~8.0-8.2 | C-Br (~110), C-Cl (~150), C-O (~155) |
| Derivative A | ~7.5-7.7 | ~8.1-8.3 | C-Aryl (~130-140), C-F (~160-165, with J-coupling) |
| Derivative B | ~7.6-7.8 | ~8.2-8.4 | C≡C (~80-95), C-Aryl (~120-135) |
Causality: The introduction of an aromatic ring (Derivative A) or an alkyne (Derivative B) alters the electronic environment of the pyridine core. The deshielding effect of these groups typically causes a downfield shift in the signals of the adjacent H-4 and H-6 protons compared to the parent compound.[8][9] In ¹³C NMR, the appearance of new signals in the aromatic or alkynyl regions and the disappearance of the C-Br signal are definitive indicators of a successful reaction.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the newly synthesized compounds. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) in the parent compound will be retained in the derivatives, providing a clear diagnostic signature.
Structural and Physicochemical Analysis
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise arrangement of atoms, bond lengths, and angles.[10][11][12] This technique is the gold standard for confirming regioselectivity and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction [10]
-
Crystal Growth: Grow suitable single crystals by slow evaporation, vapor diffusion, or layering of a solution of the purified compound.
-
Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Comparative Physicochemical Properties
The derivatization significantly impacts key physicochemical properties that are critical for drug development, such as solubility and lipophilicity (logP).
| Property | Parent Scaffold | Derivative A | Derivative B | Alternative: 3,5-Dibromo-2-methoxypyridine |
| Molecular Weight | 222.47 g/mol | 255.68 g/mol | 261.71 g/mol | 266.92 g/mol |
| Predicted ClogP | ~2.5 | ~3.8 | ~4.1 | ~2.7 |
| Reactivity in Coupling | High (at Br) | N/A | N/A | Very High (at both Br sites) |
| Cost | Moderate | Higher (synthesis cost) | Higher (synthesis cost) | Moderate-High |
Causality: The addition of lipophilic aryl and alkynyl groups in Derivatives A and B predictably increases the calculated logP, which can influence membrane permeability and potential off-target effects. This is a critical consideration in medicinal chemistry optimization cycles.
Performance Comparison with Alternative Scaffolds
The choice of starting material is a balance of reactivity, cost, and synthetic goals. While this compound is highly effective, other halogenated pyridines can be considered.
Caption: Decision logic for selecting a halogenated pyridine precursor.
-
3-Bromo- vs. 3-Chloro- Analogs: A 3-chloro analog would be less expensive but significantly less reactive in palladium-catalyzed cross-couplings due to the stronger C-Cl bond. This would necessitate harsher reaction conditions (higher temperatures, stronger bases, more specialized catalysts), potentially limiting functional group tolerance.[1]
-
3-Bromo- vs. 3-Iodo- Analogs: An iodo-substituted pyridine would be even more reactive than the bromo analog. However, iodo-aromatics are generally more expensive and less stable, making the bromo-substituted scaffold a well-balanced choice for both discovery and early process development.
Potential Applications and Biological Evaluation
Derivatives of methoxypyridine are prevalent in modern drug discovery. For instance, sulfonamide methoxypyridine derivatives have been investigated as potent PI3K/mTOR dual inhibitors for anti-tumor therapy.[13] Novel derivatives synthesized from the this compound scaffold could be evaluated in a variety of biological assays.
-
Enzyme Inhibition Assays: To screen for activity against specific targets like kinases or other enzymes.
-
Cell-Based Assays: To assess anti-proliferative activity (e.g., in cancer cell lines) or other cellular effects.[13]
-
Pharmacological Evaluation: In vivo studies in animal models to determine efficacy, toxicity, and pharmacokinetic properties.[14][15]
The unique substitution pattern offers a three-dimensional vector for optimization, allowing chemists to fine-tune potency, selectivity, and drug-like properties.
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel chemical entities. Its well-differentiated halogen atoms provide a clear and reliable handle for selective functionalization, primarily through robust palladium-catalyzed cross-coupling reactions. A systematic approach to characterization, employing NMR, MS, and X-ray crystallography, is essential to confirm the identity and purity of the resulting derivatives. By comparing their physicochemical properties and performance against alternative scaffolds, researchers can make informed decisions to accelerate their discovery and development programs, leveraging this scaffold to create next-generation pharmaceuticals and advanced materials.
References
- Various routes for the synthesis of functionalized pyridines. ResearchGate.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH.
- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- (PDF) The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. ResearchGate.
- Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. PMC - NIH.
- Pyridine synthesis. Organic Chemistry Portal.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Pyridine. Wikipedia.
- Sonogashira coupling. Wikipedia.
- Synthesis of Pyridines. YouTube.
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE. LookChem.
- A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
- 3-Bromo-2-chloro-5-methylpyridine. PubChem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. ACS Publications.
- 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- 3-Bromo-5-Chloro-2-Methoxy-Pyridine. ChemBK.
- Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. ResearchGate.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences.
- Comparing the Halogen Bond to the Hydrogen Bond by Solid-State NMR Spectroscopy: Anion Coordinated Dimers from 2- and 3-Iodoethynylpyridine Salts. PubMed.
- Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.
- 1H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Products from 3-Bromo-2-chloro-5-methoxypyridine
This guide provides an in-depth, technically-grounded framework for validating the products derived from this key intermediate. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring that every analytical step contributes to a self-validating system for structural confirmation. We will compare the primary reaction pathways—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—and detail the definitive analytical workflows required to unambiguously determine the resultant regiochemistry.
The Principle of Regioselective Reactivity
The core challenge in using 3-Bromo-2-chloro-5-methoxypyridine is controlling and subsequently verifying which halogen has reacted. The outcome is dictated by the reaction mechanism.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): These reactions typically proceed via an oxidative addition step. The carbon-halogen bond strength is a critical factor, with the weaker C-Br bond being significantly more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Cl bond.[1][2] Therefore, these reactions are expected to occur selectively at the C3-bromo position.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is governed by electronics. The pyridine nitrogen acts as a potent electron-withdrawing group, polarizing the ring and activating the α-positions (C2 and C6) towards nucleophilic attack.[1][3] The incoming nucleophile attacks the electron-deficient C2 carbon, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group.[4][5] The C3 position is not electronically activated in the same manner, leaving the bromide untouched.
This dichotomy in reactivity is the foundation of our validation strategy. We are primarily looking to confirm substitution at either the C3 position (for cross-coupling) or the C2 position (for SNAr).
Caption: A systematic workflow for validating synthetic product structures.
Step 1: Reaction Monitoring (TLC & LC-MS)
-
Causality: Before purification, it is essential to confirm that a reaction has occurred. Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment of the consumption of the starting material and the appearance of a new, typically less polar, product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is superior as it confirms the formation of a product with the expected molecular weight. For a Suzuki coupling with phenylboronic acid, you would expect to see the disappearance of the starting material (m/z ~222) and the appearance of a new peak corresponding to the product (C₁₂H₁₀ClNO, m/z ~219).
Step 2: High-Resolution Mass Spectrometry (HRMS)
-
Trustworthiness: HRMS provides the exact mass of the product, allowing for the unambiguous determination of its elemental composition. This is a critical validation gate. For the C3-arylated product (C₁₂H₁₀ClNO), the expected exact mass would be calculated and compared to the experimental value (typically within 5 ppm error). The presence of a single chlorine isotope pattern (M, M+2 in a ~3:1 ratio) and the absence of the bromine pattern (M, M+2 in a ~1:1 ratio) confirms the selective substitution of bromine.
Step 3: NMR Spectroscopy - The Definitive Proof of Regiochemistry
-
Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms. For this compound, the two pyridine protons at the C4 and C6 positions appear as distinct doublets due to coupling with each other (J ≈ 2-3 Hz). The key to validation is observing how these signals change upon substitution.
| Proton/Carbon | Starting Material (Expected δ) | C3-Arylated Product (Expected δ Change) | Rationale for Change |
| H4 | ~7.5 ppm (d) | Shifts downfield (~7.7-7.9 ppm); may become a singlet or a narrow multiplet. | The C3-substituent alters the electronic environment. Loss of coupling to H3 (which is now substituted). |
| H6 | ~8.1 ppm (d) | Minor downfield shift (~8.2-8.3 ppm); remains a doublet or broad singlet. | Less affected than H4, but still influenced by the change at the adjacent position. |
| ¹³C: C3 | ~110 ppm (C-Br) | Shifts significantly downfield (~130-140 ppm) to a quaternary carbon signal. | The C-Br bond is replaced by a C-C bond to an aromatic ring. |
| ¹³C: C2 | ~145 ppm (C-Cl) | Signal remains, confirming the chlorine is still present. | No reaction at this site. |
-
2D NMR for Unambiguous Confirmation:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter of regiochemistry. It reveals long-range (2-3 bond) correlations between protons and carbons. For a C3-arylated product, you would expect to see a correlation between the ortho-protons of the newly introduced aryl ring and the C3 carbon of the pyridine ring. This provides irrefutable evidence of the C-C bond at the C3 position. You would also see correlations from the H4 proton to C2, C3, and C5, confirming its position relative to the substitution site.
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid at the C3 position.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv). [1]2. Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) and degassed water (10% v/v of dioxane) via syringe. [6]4. Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure 3-aryl-2-chloro-5-methoxypyridine.
-
Analysis: Submit the purified product for HRMS and NMR (¹H, ¹³C, HMBC) analysis to confirm structure and purity.
Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) at C2
When employing strong nucleophiles, the reaction mechanism shifts dramatically to an SNAr pathway, with substitution occurring selectively at the C2 position.
Expected Product & Validation Strategy
The product will retain the bromine atom at C3 and feature the nucleophile at C2. The validation strategy mirrors the one used for cross-coupling, but the expected analytical signatures will be distinctly different.
| Reaction Type | Nucleophile | Typical Product Structure | Expected Yield Range | Key Conditions |
| SNAr | Secondary Amine (e.g., Piperidine) | 2-(Piperidin-1-yl)-3-bromo-5-methoxypyridine | 80-98% | K₂CO₃, DMF, 100-130 °C |
| SNAr | Thiol (e.g., Na₂S) | 2-Thio-3-bromo-5-methoxypyridine derivative | 70-90% | Na₂S, DMF, Microwave 130 °C |
Differentiating C2 vs. C3 Substitution with NMR
The key to validation is comparing the NMR data against the expected signatures for C2 substitution, which will differ significantly from C3 substitution.
| Proton/Carbon | Starting Material (Expected δ) | C2-Substituted Product (Expected δ Change) | Rationale for Change |
| H4 | ~7.5 ppm (d) | Minor shift. Remains a doublet coupled to H6 (J≈2-3 Hz). | The local electronic environment is less perturbed compared to C3 substitution. |
| H6 | ~8.1 ppm (d) | Significant upfield shift (~7.5-7.8 ppm). Remains a doublet coupled to H4. | The powerful electron-donating effect of the new C2-substituent (e.g., an amino group) shields H6. |
| ¹³C: C2 | ~145 ppm (C-Cl) | Shifts significantly downfield (~155-160 ppm) to a quaternary carbon signal. | The C-Cl bond is replaced by a C-N or C-S bond. |
| ¹³C: C3 | ~110 ppm (C-Br) | Signal remains, confirming the bromine is still present. | No reaction at this site. |
-
Definitive Proof with HMBC: For a C2-aminated product, an HMBC experiment would show a correlation between the α-protons of the amine substituent (e.g., the CH₂ protons adjacent to the nitrogen in piperidine) and the C2 carbon of the pyridine ring. This confirms the C-N bond at the C2 position.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the SNAr of an amine at the C2 position.
-
Reaction Setup: To a sealable reaction vial, add this compound (1.0 equiv), the amine nucleophile (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of ~0.2 M.
-
Reaction: Seal the vial and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Add deionized water and ethyl acetate. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
-
Analysis: Submit the purified product for HRMS and NMR (¹H, ¹³C, HMBC) analysis to confirm structure and purity, paying close attention to the chemical shifts of H6 and the HMBC correlations to C2.
Conclusion
The dual reactivity of this compound makes it a powerful synthetic intermediate, but this power can only be harnessed through rigorous and logical structure validation. By understanding the underlying mechanistic principles—preferential C-Br activation in cross-coupling and electronic activation of C2 in SNAr—researchers can anticipate the likely product structure. However, anticipation is not confirmation. The systematic application of a comprehensive analytical workflow, centered on the definitive power of 1D and 2D NMR spectroscopy, is non-negotiable. This guide provides the comparative data and experimental framework to ensure that the structures you assign are not just plausible, but proven.
References
- D. A. D. S. D. G. D. D. S. L. A. S. D. R. S. S. A. S. L. C. (2019). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- ResearchGate. (2020). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- PubMed. (2006). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- Chem-Impex. (n.d.). 3-Bromo-5-methoxypyridine. Chem-Impex. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
- ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Lumen Learning. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. (1990). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines.
- YouTube. (2019).
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Chemistry LibreTexts. (2023). 16.8: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Arkat USA. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs.
Sources
A Senior Application Scientist's Guide to 3-Bromo-2-chloro-5-methoxypyridine: A Comparative Analysis of Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated pyridines, prized for their versatility, are mainstays in the synthetic chemist's toolbox. Among these, 3-Bromo-2-chloro-5-methoxypyridine emerges as a uniquely functionalized intermediate, offering a nuanced reactivity profile that can be strategically exploited.[1] This guide provides an in-depth, objective comparison of this compound with other halopyridines, focusing on its performance in the workhorse reactions of modern synthesis: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in their synthetic endeavors.
Physicochemical Properties and Structural Uniqueness
This compound is a crystalline solid at room temperature.[2] Its utility as a synthetic intermediate is underscored by its applications in the synthesis of agrochemicals, pharmaceuticals, and dyes.[3][4] The inherent chemical structure, featuring a pyridine ring substituted with bromine, chlorine, and a methoxy group, endows it with exceptional and distinct reactivity.[1] This unique substitution pattern is pivotal in drug discovery, providing a scaffold for creating a diverse array of biologically active molecules.[1]
A comparative overview of the key physicochemical properties of this compound and related halopyridines is presented in Table 1.
| Property | This compound | 3-Bromo-5-methoxypyridine | 2,3-Dichloropyridine | 3,5-Dibromopyridine |
| CAS Number | 102830-75-1 | 50720-12-2 | 2402-77-9 | 625-92-3 |
| Molecular Formula | C₆H₅BrClNO | C₆H₆BrNO | C₅H₃Cl₂N | C₅H₃Br₂N |
| Molecular Weight | 222.47 g/mol | 188.02 g/mol | 147.99 g/mol | 236.89 g/mol |
| Appearance | White to off-white solid | Off-white solid | Colorless to light yellow liquid | White to yellow crystalline powder |
| Melting Point | 49-53 °C | 29 °C | 13-15 °C | 108-111 °C |
| Boiling Point | 215.8 °C | ~238 °C (predicted) | 179-180 °C | 222 °C |
The Decisive Role of Electronic and Steric Effects in Reactivity
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is a delicate interplay of several factors. Understanding these is key to predicting and controlling reaction outcomes.
Carbon-Halogen Bond Strength: The fundamental principle governing reactivity is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond, which follows the trend C-Cl > C-Br > C-I. Consequently, C-Br bonds are more readily cleaved in the rate-determining oxidative addition step to a palladium(0) catalyst compared to C-Cl bonds, rendering bromo-substituted positions generally more reactive.[5]
Positional Activation: The electron-withdrawing nature of the pyridine nitrogen atom activates ortho (C2/C6) and para (C4) positions towards nucleophilic attack and oxidative addition. This electronic activation can, in some cases, overcome the inherent bond strength differences between halogens.
Influence of Substituents:
-
Electronic Effects: The 5-methoxy group in this compound is an electron-donating group (EDG) which can influence the electron density of the pyridine ring. Conversely, the 2-chloro substituent acts as an electron-withdrawing group (EWG). The net electronic effect on the 3-position is a complex interplay of these opposing influences.
-
Steric Hindrance: The presence of a substituent at the 2-position, such as the chloro group in our target molecule, can sterically hinder the approach of the bulky palladium catalyst to the adjacent 3-position, potentially attenuating its reactivity compared to a less hindered halopyridine.
The following diagram illustrates the interplay of these factors in governing the reactivity of this compound.
Sources
A Senior Application Scientist's Guide to the Comparative Biological Activity of 3-Bromo-2-chloro-5-methoxypyridine Analogs
For researchers at the forefront of drug discovery and agrochemical development, the pyridine scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Among the vast library of pyridine-based building blocks, 3-Bromo-2-chloro-5-methoxypyridine stands out as a particularly versatile intermediate.[1][2] Its unique substitution pattern—featuring two distinct halogen atoms and a methoxy group—offers multiple reactive handles for synthetic diversification, enabling the creation of extensive analog libraries for biological screening.
This guide provides a framework for the systematic comparison of the biological activities of analogs derived from this core scaffold. While a direct head-to-head comparative study for a comprehensive series of this compound analogs is not yet prevalent in the public domain, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) from related pyridine derivatives. It offers field-proven insights into experimental design, detailed protocols for key biological assays, and a logical framework for interpreting the resulting data. Our objective is to empower researchers to rationally design and evaluate novel compounds based on this promising scaffold.
The Strategic Importance of the this compound Scaffold
The arrangement of substituents on the this compound ring is not arbitrary; it is a synthetically strategic platform. The bromine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The chlorine atom at the 2-position offers a secondary site for nucleophilic aromatic substitution, while the methoxy group at the 5-position modulates the electronic properties of the ring and can influence metabolic stability and receptor interactions.[3] This inherent synthetic flexibility makes it an ideal starting point for generating chemical diversity to probe biological targets.
Caption: General synthetic routes for analog generation.
Framework for Comparative Biological Evaluation
A systematic evaluation of novel analogs requires a multi-faceted approach, typically encompassing assessments of their cytotoxic, antimicrobial, and enzyme-inhibiting properties. The following sections outline the rationale and experimental protocols for these key assays.
Anticancer and Cytotoxicity Screening
Many pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5][6] The structure-activity relationships for these compounds can be complex, with small structural modifications leading to significant changes in potency and selectivity.[7]
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that provides a quantitative measure of cell viability. It is a widely accepted first-pass screening method to assess the cytotoxic potential of a compound library. The assay relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[8]
Experimental Protocol: MTT Assay for Cytotoxicity [8]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test analogs in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete growth medium. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity Evaluation
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been reported to possess significant antibacterial and antifungal properties.[9][10][11]
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[8] This method is preferred for screening compound libraries as it is reproducible, scalable, and provides a quantitative endpoint that allows for direct comparison of the potency of different analogs.
Experimental Protocol: Broth Microdilution for MIC Determination [8][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control (inoculum without any compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Enzyme Inhibition Assays
Pyridine-containing molecules are known to be effective enzyme inhibitors, targeting a wide range of enzymes such as kinases, proteases, and cholinesterases.[12][13][14]
Causality Behind Experimental Choices: The choice of enzyme and assay format depends on the therapeutic target of interest. For instance, if the goal is to develop neuroprotective agents, an acetylcholinesterase (AChE) inhibition assay would be relevant. The Ellman's method is a classic and reliable colorimetric assay for measuring AChE activity.[8] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, the absorbance of which can be measured spectrophotometrically.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay [8]
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 25 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add 125 µL of DTNB solution, followed by 25 µL of the ATCI substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration. The percentage of inhibition is calculated using the formula: [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR): A Predictive Framework
While awaiting empirical data from the screening of a novel analog series, we can extrapolate from existing literature on substituted pyridines to form a predictive SAR framework. This allows for the rational prioritization of synthetic targets.
Caption: Key principles of Structure-Activity Relationships.
-
Influence of Halogens: The nature and position of halogen substituents are critical. In some systems, chlorination enhances binding affinity more effectively than bromination, possibly due to size constraints in the target's binding pocket.[15] The relative positioning of the chloro and bromo groups in the core scaffold offers an interesting avenue for exploration. Studies have shown that moving a bromo substituent from a para to a meta position on a phenyl ring attached to a heterocycle can significantly increase antibacterial and antinociceptive activity, highlighting the importance of positional isomerism.[9]
-
Role of the Methoxy Group: The methoxy group is a common feature in many bioactive molecules. It can influence the molecule's conformation, polarity, and metabolic stability. Demethylation to a hydroxyl group is a common metabolic pathway, and in some cases, the resulting hydroxyl analog is the more active species.[7] Therefore, synthesizing both the methoxy and the corresponding hydroxy analogs is a valuable strategy.
-
Impact of Substituents at the 3-Position: The introduction of various aryl and heteroaryl groups via Suzuki coupling at the C3-Br position is a primary route for diversification. The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of these substituents will profoundly impact biological activity. For instance, in a series of 2-methoxypyridine-3-carbonitriles, substitutions on the 4-aryl ring with bromo, chloro, and methoxy groups led to compounds with promising antiproliferative effects in the low micromolar range.[5]
Data Presentation for Comparative Analysis
To facilitate a clear comparison between analogs, all quantitative data should be summarized in a structured table. This allows for the rapid identification of trends and promising candidates.
Table 1: Comparative Cytotoxicity of 2-Methoxypyridine-3-carbonitrile Analogs (Illustrative Example)
| Compound ID | R (Substitution on 4-Aryl Ring) | IC50 (µM) vs. HepG2 | IC50 (µM) vs. DU145 | IC50 (µM) vs. MBA-MB-231 | Reference |
| 5d | 4-Bromophenyl | 1.0 | 2.0 | 1.0 | [5] |
| 5g | 4-Chlorophenyl | 1.0 | 1.0 | 1.0 | [5] |
| 5h | 4-Nitrophenyl | 2.0 | 5.0 | 5.0 | [5] |
| 5i | 3-Bromo-4-methoxyphenyl | 1.0 | 1.0 | 1.0 | [5] |
Note: The data presented is for a different, yet related, pyridine scaffold and serves as an example of how to structure comparative data.
Conclusion and Forward Path
Caption: A typical workflow for drug discovery.
The this compound scaffold is a promising starting point for the development of novel therapeutic and agrochemical agents. This guide provides a comprehensive framework for designing, synthesizing, and evaluating a library of analogs based on this core. By employing standardized biological assays and systematically analyzing the structure-activity relationships, researchers can efficiently navigate the complex landscape of chemical space to identify lead compounds with enhanced potency and selectivity. The true potential of these analogs will be unlocked through the rigorous application of the experimental protocols and logical principles outlined herein.
References
- ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment.
- Ciufolini, M. A., & Spencer, C. (2009). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 11(15), 3362–3365. [Link]
- Al-Warhi, T., Al-Dies, A. M., Al-Ghorbani, M., Al-Shar'abi, A., Al-Salahi, R., & Marzouk, M. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6649. [Link]
- Khan, M. S., Akhtar, M., & Siddiqui, A. A. (2008). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. The Korean Journal of Physiology & Pharmacology, 12(4), 199–205. [Link]
- ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
- Wang, F., et al. (2017). Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. Chemical Biology & Drug Design, 91(3), 713-720. [Link]
- Journal of Pesticide Science. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. [Link]
- Hernández-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(8), 7485. [Link]
- Sroor, F. M., et al. (2024). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
- Singh, R. P., & Srivastava, V. K. (2012). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. Journal of the Korean Chemical Society, 56(5), 589-596. [Link]
- ResearchGate. (n.d.). Highly Functionalized Terpyridines as Competitive Inhibitors of AKAP-PKA Interactions.
- Al-Suhaimi, K. M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- J&K Scientific. (n.d.). 3-Bromo-5-chloro-2-methoxy-pyridine. J&K Scientific. [Link]
- ResearchGate. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- I.R.I.S. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. I.R.I.S. [Link]
- Ashburn, B. O., et al. (2018). Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 112-119. [Link]
- Ireland, E. W., T. T. T. Tran, and T. P. G. D. Le. (2020). "Chiral Alkyl Halides: Underexplored Motifs in Medicine." Marine Drugs 18.10: 489. [Link]
- Cyr, M. O., et al. (2006). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 607(1), 58-69. [Link]
- Głowacka, I. E., et al. (2021).
- Lesyk, R., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Scientia Pharmaceutica, 86(4), 47. [Link]
- ResearchGate. (n.d.). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one.
- Liu, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4333. [Link]
- ResearchGate. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- MDPI. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. [Link]
- Cuevas-Yañez, E., et al. (2015). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 13(5), 2927–2946. [Link]
- Google Patents. (n.d.). PRMT5 inhibitors.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eu-opensci.org [eu-opensci.org]
- 11. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Bromo-2-chloro-5-methoxypyridine
Introduction
3-Bromo-2-chloro-5-methoxypyridine is a substituted pyridine ring that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring bromo, chloro, and methoxy groups—provides multiple reactive sites for further chemical transformations. The purity and precise characterization of this intermediate are paramount, as any impurities can have significant downstream effects on the yield, purity, and safety of the final active ingredient.
This guide provides a comprehensive cross-validation of the primary analytical techniques used to characterize this compound. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to provide researchers, quality control analysts, and drug development professionals with the technical insights needed to select the appropriate method, understand its underlying principles, and interpret the resulting data with confidence. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone of quality control in the pharmaceutical industry for its ability to separate, identify, and quantify compounds in a mixture with high precision and accuracy. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate, leveraging the compound's moderate polarity.
Expertise & Experience: The "Why" Behind the Method
The choice of a C18 stationary phase is deliberate; its non-polar nature provides effective retention for the substituted pyridine ring, allowing for excellent separation from more polar starting materials or less polar byproducts. A gradient elution is selected over an isocratic one to ensure that any impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe, providing a comprehensive purity profile. UV detection is employed because the pyridine ring contains a chromophore that absorbs in the UV spectrum, enabling sensitive detection.
Experimental Protocol: A Self-Validating System
This protocol is designed to meet the validation requirements outlined in ICH Q2(R2).[2][4][5]
1.2.1. Instrumentation and Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
1.2.2. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard solution.
Data Presentation: Performance Characteristics
The following table summarizes the expected performance of this HPLC method based on a typical validation study.
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | Expected Performance |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak is spectrally pure and well-resolved from impurities. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate (inter-day): ≤ 2.0% | ≤ 0.5%; ≤ 1.5% |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | ~0.1 µg/mL / ~0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for small, deliberate changes (flow, temp, pH). | Method is robust to minor variations in conditions. |
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It excels at separating complex mixtures and providing structural information from the mass spectra, making it ideal for identifying unknown impurities or confirming the presence of known ones. Given its structure, this compound is amenable to GC analysis.
Expertise & Experience: The "Why" Behind the Method
The choice of a low-polarity phenyl-arylene polymer equivalent (e.g., DB-5ms) column is based on its versatility and thermal stability, which is suitable for separating a wide range of semi-volatile analytes. A temperature ramp is essential to first elute volatile impurities at lower temperatures before increasing the temperature to elute the main analyte and any higher-boiling impurities. Electron Ionization (EI) is used as the ionization source because it produces reproducible, fragment-rich mass spectra that can be compared against spectral libraries for identification.
Experimental Protocol: A Self-Validating System
2.2.1. Instrumentation and Conditions:
-
System: GC coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
2.2.2. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with Dichloromethane.
Data Presentation: Performance Characteristics
GC-MS is primarily used for identification and limit tests, but can be validated for quantitative purposes.[6][7]
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | Expected Performance |
| Specificity | Unique retention time and mass spectrum for the analyte. | Baseline separation and characteristic fragmentation pattern. |
| Linearity (Range) | r² ≥ 0.995 (if quantitative) | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 5.0% | ≤ 3.0% |
| LOD / LOQ | Identifiable mass spectrum / S/N ≥ 10 | ~0.05 µg/mL / ~0.15 µg/mL |
| Robustness | Consistent RT and spectral matching with minor variations. | Method is robust to minor changes in oven ramp or flow rate. |
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is the definitive method for elucidating the chemical structure of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the identity and substitution pattern of the pyridine ring, ensuring it is the correct isomer.
Expertise & Experience: The "Why" Behind the Method
Deuterated chloroform (CDCl₃) is chosen as the solvent because the compound is expected to be readily soluble in it, and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic protons of the analyte. ¹H NMR provides information on the number of different protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, two distinct aromatic proton signals are expected. ¹³C NMR complements this by showing the number of unique carbon atoms, confirming the presence of the methoxy group and the halogenated carbons.
Experimental Protocol: A Self-Validating System
3.2.1. Instrumentation and Conditions:
-
System: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Temperature: 25 °C (298 K).
3.2.2. Sample Preparation:
-
Dissolve ~10-15 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
3.2.3. Expected Spectral Features:
-
¹H NMR:
-
A singlet around 4.0 ppm (3H), corresponding to the methoxy (-OCH₃) protons.
-
Two doublets in the aromatic region (7.5 - 8.5 ppm), each integrating to 1H. The coupling constant between them will be small (meta-coupling).
-
-
¹³C NMR:
-
Six distinct signals: one for the methoxy carbon, and five for the pyridine ring carbons, each with a unique chemical shift due to the substitution pattern.
-
Data Presentation: Performance Characteristics
NMR is primarily a qualitative technique for identity, but quantitative NMR (qNMR) is also possible with appropriate standards.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity (Identity) | The spectrum must match the proposed structure. | Chemical shifts, coupling patterns, and integrations are consistent. |
| Precision (qNMR) | %RSD ≤ 2.0% for repeat measurements. | %RSD ≤ 1.5% |
| Accuracy (qNMR) | 98.0% - 102.0% of theoretical value. | 99.0% - 101.0% |
Visualization: NMR Workflow
Caption: Workflow for NMR analysis of this compound.
Cross-Validation and Comparative Summary
The choice of analytical technique is dictated by the question being asked. While all three methods are essential for full characterization, they serve different primary purposes.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative (Assay, Purity) | Qualitative (Impurity ID) | Qualitative (Structure ID) |
| Sensitivity | High (ng level) | Very High (pg level) | Low (mg level) |
| Selectivity | High (Chromatographic) | Very High (Chromatographic + MS) | High (Structural) |
| Quantitative Precision | Excellent | Good to Fair | Very Good (qNMR) |
| Information Provided | Purity, Concentration | Molecular Weight, Fragmentation | Atomic Connectivity, Isomerism |
| Speed | Moderate (~25 min/sample) | Moderate (~20 min/sample) | Slow (~1-2 hrs/sample) |
| Cost / Expertise | Moderate / Moderate | High / High | Very High / Very High |
Expert Recommendation:
-
For routine Quality Control (batch release, stability): HPLC is the method of choice. It is robust, precise, and provides accurate quantification of the main component and known impurities.
-
For impurity profiling and investigation of unknown peaks: GC-MS is indispensable. Its ability to provide mass information is critical for identifying process-related impurities or degradants.
-
For initial characterization of a new batch or reference standard qualification: NMR is non-negotiable. It provides unambiguous confirmation of the chemical structure, ensuring the correct isomer has been synthesized.
A comprehensive quality control strategy will utilize all three techniques in a complementary fashion: NMR to confirm the identity of the reference standard, HPLC for routine purity and assay testing, and GC-MS to investigate any out-of-specification results or unidentified peaks that appear during stability studies. This integrated approach ensures the highest level of confidence in the quality and integrity of this compound.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- ResearchGate. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ChemicalBook. (n.d.). This compound(1033202-44-6) 1H NMR spectrum.
- S. Losada, et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate.
- PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. wjarr.com [wjarr.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Benchmarking Guide to the Synthetic Routes of 3-Bromo-2-chloro-5-methoxypyridine
Introduction
3-Bromo-2-chloro-5-methoxypyridine is a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its trifunctionalized pyridine core offers a versatile platform for the synthesis of complex molecular architectures, enabling the exploration of novel chemical space in drug discovery and the development of new active ingredients for crop protection. The strategic placement of the bromo, chloro, and methoxy substituents allows for a range of selective chemical transformations, making it a valuable intermediate for lead optimization and the construction of compound libraries.
This in-depth technical guide provides a comparative analysis of plausible synthetic routes to this compound. As a self-validating system, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy. The causality behind experimental choices, potential challenges, and key optimization parameters are discussed to ensure scientific integrity and practical applicability.
Retrosynthetic Analysis and Proposed Synthetic Pathways
Caption: Retrosynthetic analysis of this compound, highlighting two plausible synthetic routes.
Route 1: Electrophilic Bromination of 2-Chloro-5-methoxypyridine
This route commences with the commercially available or readily synthesized 2-Chloro-5-methoxypyridine. The electron-donating methoxy group at the 5-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the ortho and para positions. In this case, the 3-position is ortho to the methoxy group and is the most likely site for bromination.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Experimental Protocol: Bromination of 2-Chloro-5-methoxypyridine
This protocol is adapted from the bromination of a similar substrate, 5-chloro-2-methoxypyridine[1].
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-Chloro-5-methoxypyridine (1.0 eq) and sodium acetate (1.0 eq) in glacial acetic acid.
-
Preparation of Brominating Agent: In a separate beaker, prepare a solution of bromine (1.0-1.2 eq) in glacial acetic acid.
-
Reaction Execution: Slowly add the bromine solution to the stirred solution of the pyridine derivative at room temperature. After the addition is complete, heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with a dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for halogenation reactions as it is polar enough to dissolve the reactants and is relatively inert to the reaction conditions.
-
Sodium Acetate: The addition of a weak base like sodium acetate helps to buffer the reaction mixture and neutralize the HBr formed during the reaction, which can otherwise lead to side reactions.
-
Temperature: Heating the reaction to 80°C provides the necessary activation energy for the electrophilic substitution to proceed at a reasonable rate.
Route 2: Chlorination of 3-Bromo-5-methoxypyridine
This alternative pathway begins with 3-Bromo-5-methoxypyridine, which can be synthesized from the readily available 3,5-dibromopyridine[2][3][4][5]. The subsequent step involves the introduction of a chlorine atom at the 2-position. Direct chlorination of the pyridine ring can be challenging and may lead to a mixture of products. A more controlled approach involves the N-oxidation of the pyridine ring, followed by chlorination using an agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), and subsequent deoxygenation.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine
This protocol is based on established literature procedures[2][3][4][5].
-
Preparation of Sodium Methoxide: Under an inert atmosphere, carefully add sodium metal (1.05 eq) to anhydrous methanol. Once the sodium has completely dissolved, remove the methanol under reduced pressure.
-
Reaction Setup: Dissolve the resulting sodium methoxide in anhydrous DMF. Add 3,5-dibromopyridine (1.0 eq) to this solution.
-
Reaction Execution: Heat the mixture to 70-90°C and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent. The crude product can then be purified by column chromatography.
Experimental Protocol: N-Oxidation and Chlorination
-
N-Oxidation: Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0-5°C. Allow the reaction to warm to room temperature and stir until completion.
-
Chlorination: To the crude 3-Bromo-5-methoxypyridine-N-oxide, add phosphorus oxychloride (POCl₃) and heat the mixture, typically at reflux, until the reaction is complete.
-
Work-up and Purification: Carefully quench the reaction mixture by pouring it onto ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.
Causality of Experimental Choices:
-
N-Oxidation: The N-oxide is formed to activate the pyridine ring for nucleophilic substitution at the 2- and 6-positions.
-
Chlorinating Agent: POCl₃ is a standard reagent for converting pyridine-N-oxides to 2-chloropyridines. It also serves as the solvent in many cases.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Electrophilic Bromination | Route 2: Chlorination via N-Oxide |
| Starting Material Availability | 2-Chloro-5-methoxypyridine may need to be synthesized. | 3,5-Dibromopyridine is commercially available. |
| Number of Steps | 1-2 steps (if starting material is synthesized). | 3 steps. |
| Potential Challenges | - Control of regioselectivity during bromination. - Potential for over-halogenation. | - N-oxidation can sometimes be sluggish. - The chlorination step with POCl₃ can be harsh. |
| Overall Yield (Estimated) | Moderate to good. | Moderate. |
| Scalability | Potentially more scalable due to fewer steps. | The multi-step nature may pose challenges for large-scale synthesis. |
| Safety Considerations | - Use of bromine requires caution. - Acetic acid is corrosive. | - m-CPBA can be shock-sensitive. - POCl₃ is highly corrosive and reacts violently with water. |
Conclusion and Recommendations
Both proposed synthetic routes offer viable pathways to this compound.
-
Route 1 is more direct and likely to be more efficient if the starting material, 2-Chloro-5-methoxypyridine, is readily accessible. The key challenge lies in controlling the regioselectivity of the bromination to favor the desired 3-isomer.
-
Route 2 , while longer, may offer better control over the introduction of the substituents. The synthesis of the starting material, 3-Bromo-5-methoxypyridine, is well-documented. The subsequent N-oxidation and chlorination are standard transformations in pyridine chemistry, although they require careful handling of hazardous reagents.
For researchers in an academic or early-stage drug discovery setting, Route 1 may be the preferred initial approach due to its conciseness. For process development and scale-up, a thorough evaluation of both routes would be necessary to determine the most robust and cost-effective method. Experimental validation of these proposed routes is essential to determine the optimal conditions and to fully assess their respective advantages and disadvantages.
References
Sources
A Researcher's Guide to Assessing the Novelty and Patentability of 3-Bromo-2-chloro-5-methoxypyridine Derivatives
For researchers, scientists, and drug development professionals, the pyridine ring system is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its adaptability allows for fine-tuning of molecular properties, making it a highly sought-after template in the quest for new therapeutic agents.[2][3] This guide provides an in-depth technical framework for assessing the novelty and patentability of a specific, highly functionalized subclass: derivatives of 3-Bromo-2-chloro-5-methoxypyridine.
We will move beyond a mere checklist of legal requirements, instead focusing on the practical synthesis of prior art analysis, strategic data generation, and the core scientific arguments needed to build a robust patent application.
Part 1: The Foundation of Patentability: A Rigorous Novelty Assessment
Before any synthetic work begins, a comprehensive prior art search is non-negotiable. An invention cannot be patented if it has been previously disclosed to the public.[4] For chemical entities, this means a new derivative must not have been previously synthesized or described in any patent, publication, or public forum.[5] A claim will lack novelty if a single prior art reference is found to contain all the features of the invention.[6]
The process is more than a simple keyword search; it requires a multi-faceted approach to deconstruct the molecule and search for its core components and potential variations.[7]
Systematic Prior Art Search Strategy
A thorough search combines several tactics to ensure comprehensive coverage of the chemical landscape.[8][9]
-
Exact Structure Search: The initial step is to determine if the exact molecule has been reported. Databases like CAS SciFinder-n, Reaxys, and public resources like PubChem are essential. These tools use the graphical structure of a compound to find exact matches.[10]
-
Substructure Search: This is arguably the most critical step. Here, the this compound core is used as a query to find all known molecules containing this scaffold. This reveals how the core has been modified by others, providing crucial context for the non-obviousness argument later.
-
Markush Structure Search: A specialized search for generic or "Markush" structures in patents is vital.[11] These are common in pharmaceutical patents and claim a core structure with variable R-groups. A thorough search of patent databases (USPTO, EPO, Google Patents) using tools that can interpret these generic formulas is necessary to ensure your derivative doesn't fall within a competitor's existing claims.[8]
dot graph "Prior_Art_Search_Workflow" { graph [rankdir="LR", splines=ortho, label="Systematic Prior Art Search Workflow", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Phase 1: Initial Search"; bgcolor="#F1F3F4"; A [label="Define Core Scaffold:\n3-Bromo-2-chloro-\n5-methoxypyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Exact Structure Search\n(e.g., PubChem, SciFinder)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Substructure Search\n(Identify known derivatives)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_1" { label="Phase 2: Patent Landscape"; bgcolor="#F1F3F4"; D [label="Markush Structure Search\n(e.g., PatSnap, CAS MARPAT)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Keyword & Classification Search\n(e.g., 'pyridine kinase inhibitors')", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_2" { label="Phase 3: Analysis"; bgcolor="#F1F3F4"; F [label="Analyze Results:\nIs the exact structure known?", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Evaluate Proximity of\nRelated Structures", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Novelty Confirmed?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; }
A -> B; A -> C; C -> D; A -> E; B -> F; D -> G; E -> G; F -> H; G -> H; } Caption: A workflow for a systematic prior art search.
Part 2: Beyond Novelty: Establishing the Inventive Step (Non-Obviousness)
If your derivative is indeed novel, the next, more subjective hurdle is "non-obviousness" or "inventive step."[12] This requirement asks whether a Person of Ordinary Skill in the Art (POSITA) would have found it obvious to make your specific modification to the known prior art with a reasonable expectation of success.[4][5]
Simply creating a new, structurally similar molecule is often not enough. The key to demonstrating non-obviousness for a chemical derivative lies in showing unexpected results .
Key Arguments for Non-Obviousness:
-
Unexpectedly Superior Properties: Does your derivative show a significant and unexpected improvement in a key property (e.g., potency, selectivity, solubility, reduced toxicity) compared to the closest prior art compounds?
-
Overcoming a Technical Prejudice: Did the prior art teach away from making your proposed modification? For example, did literature suggest that adding a bulky group at a certain position would eliminate activity, while your data proves otherwise?
-
New and Unobvious Use: Discovering a completely new and non-obvious use for a compound, even if the compound itself is known, can be patentable.[13]
dot graph "Non_Obviousness_Decision_Logic" { graph [splines=ortho, label="Decision Logic for Non-Obviousness", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Is the Derivative Novel?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Identify Closest Prior Art\n(Structurally similar compounds)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Generate Comparative Data\n(e.g., Potency, Selectivity, PK)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Are the Results\nUnexpectedly Superior?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Does the modification overcome\na known technical prejudice?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Strong Argument for\nNon-Obviousness", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; F [label="Likely Obvious Modification\n(Weak Patentability)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
Start -> A [label="Yes"]; A -> B; B -> C; C -> E [label="Yes"]; C -> D [label="No"]; D -> E [label="Yes"]; D -> F [label="No"]; } Caption: A logical flow for assessing non-obviousness.
Part 3: Generating Supporting Data: A Comparative Experimental Guide
To argue non-obviousness, you need robust, comparative data. The this compound scaffold is an excellent starting point for diversification via cross-coupling reactions. The C-Br bond at position 3 is generally more reactive than the C-Cl bond at position 2, allowing for selective functionalization.
Here, we provide a representative workflow for synthesizing a novel derivative and comparing its biological activity against a known alternative.
Experimental Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical derivative, 3-(4-fluorophenyl)-2-chloro-5-methoxypyridine, using the versatile Suzuki-Miyaura cross-coupling reaction.[14][15]
Objective: To couple 4-fluorophenylboronic acid to the 3-position of the pyridine core.
Materials:
-
This compound (1.0 eq)
-
4-fluorophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Seal the vessel and heat the mixture to 90 °C with vigorous stirring.
-
Causality Insight: The use of a palladium catalyst like Pd(dppf)Cl₂ is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (K₂CO₃) is required for the transmetalation step.[15]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Self-Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Experimental Protocol 2: Comparative Kinase Inhibition Assay
To demonstrate "unexpected results," we will compare our novel derivative against a hypothetical, structurally similar prior art compound in a kinase inhibition assay. Dysregulation of kinase activity is a hallmark of many diseases, making kinases a major class of drug targets.[16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel derivative and a known comparator against a target kinase (e.g., GSK3β).
Methodology: An ADP-Glo™ Luminescent Kinase Assay will be used. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[17]
Procedure:
-
Compound Preparation: Prepare 10-point, 1:3 serial dilutions of the novel derivative and the prior art compound in DMSO.[16] A "no inhibitor" control (DMSO only) is also required.
-
Kinase Reaction Setup (384-well plate):
-
Add 1 µL of serially diluted compound or DMSO control to appropriate wells.
-
Add 2 µL of GSK3β enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[17]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Data Presentation and Interpretation
The results should be summarized in a clear, comparative table.
| Compound | Structure | Target Kinase | IC50 (nM) |
| Prior Art: Cmpd-PA1 | (Structure of a known, similar inhibitor) | GSK3β | 150 |
| Novel Derivative: Cmpd-ND1 | 3-(4-fluorophenyl)-2-chloro-5-methoxypyridine | GSK3β | 12 |
Interpretation for Patentability:
The data in this hypothetical example shows that Cmpd-ND1 is more than 10-fold more potent than the structurally similar prior art compound, Cmpd-PA1. This significant and unexpected increase in potency provides a strong, data-driven argument for the non-obviousness of the invention. This quantitative evidence is precisely what patent examiners look for when evaluating the inventive step.[18]
Conclusion
Assessing the novelty and patentability of this compound derivatives is a systematic process that marries legal principles with rigorous scientific validation. It begins with an exhaustive prior art search to establish novelty and is solidified by generating compelling, comparative experimental data that demonstrates an unexpected and inventive advantage over existing compounds. By following a structured approach of searching, synthesizing, and testing, researchers can confidently evaluate the intellectual property potential of their novel chemical entities and build a formidable case for patent protection.
References
- Vertex AI Search. The Role of Pyridine Intermediates in Modern Drug Discovery.
- Get A FREE Consultation. Chemical Patents: What You Need To Know. Published December 6, 2023.
- Sharma A, Kumar V, Kharb R, Kumar S, Chander Sharma P. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals (Basel). 2021;14(10):1033. Published October 13, 2021.
- R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Published July 6, 2023.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development.
- Limoto D. A Brief View on Pyridine Compounds. J Med Org Chem. 2024;7(5).
- American Chemical Society. What Every Chemist Should Know About Patents.
- Gearhart Law, LLC. What Are Chemical Patents?. Published September 3, 2025.
- PatSnap. Chemical Structure Patent Search Tools: Top 6 for 2025. Published November 12, 2025.
- University of Rochester. Requirements for a Patent: Utility, Novelty, and Non-obviousness.
- Le-Minh K. Novelty in Chemical and Pharmaceutical Patents: A Concise Overview. Pharmaceutical Patent Analyst. 2011;1(1):35-38.
- BitLaw. Patent Requirements.
- Japan Patent Office. Construing Patentability of Chemical Technology Inventions, with Focus on their Patent Eligibility and Industrial Applicability. Published 2020.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Bailey Walsh. Chemistry Patents | Strategies for Chemical Formulations & Compositions. Published May 21, 2025.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Published July 2, 2024.
- DBL. Novelty and Non-Obviousness: How to Define a Patentable Invention. Published October 11, 2022.
- CAS. Three things every patent analyst should know when searching prior art.
- Buchwald SL. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl. 2008;47(34):6405-6406.
- ResearchGate. Can anyone suggest a protocol for a kinase assay?. Published March 25, 2015.
- Ingenious e-Brain. Chemical Structure Search | Identify Key Chemical Patents.
- Effectual Services. Chemical Structure Search.
- PatentPC. How to Conduct a Patent Search for Chemical Inventions. Published December 25, 2025.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
- PubChem. 3-Bromo-2-chloro-5-methylpyridine.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Requirements for a Patent:Â Utility, Novelty, and Non-obviousness [brettoniplaw.com]
- 5. dbllawyers.com [dbllawyers.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemical Structure Search | Identify Key Chemical Patents [iebrain.com]
- 8. Three things every patent analyst should know when searching prior art | CAS [cas.org]
- 9. patentpc.com [patentpc.com]
- 10. Chemical Structure Search - Effectual Services [effectualservices.com]
- 11. patsnap.com [patsnap.com]
- 12. paulandpaul.com [paulandpaul.com]
- 13. gearhartlaw.com [gearhartlaw.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. promega.com [promega.com]
- 18. acs.org [acs.org]
Safety Operating Guide
Guide to the Proper Disposal of 3-Bromo-2-chloro-5-methoxypyridine
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Bromo-2-chloro-5-methoxypyridine (CAS No. 102830-75-1). As a halogenated pyridine derivative, this compound requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Assessment and Immediate Safety
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. This compound is a solid, often a white to off-white powder or crystal, with specific hazards that must be managed.[1][2][3]
The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1][4] The causality is clear: the chemical's structure and reactivity can cause significant irritation upon contact with biological tissues.
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [4] |
Immediate first aid measures are critical in the event of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[4][5][6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4][6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[4][7]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Contact a physician or Poison Information Centre.[5][8]
Required Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The equipment specified below is selected to create a barrier against the specific hazards identified in Section 1.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving with nitrile gloves may be acceptable for incidental contact. | Standard laboratory gloves may not offer sufficient protection against prolonged contact with halogenated organic compounds. Always inspect gloves before use and use proper removal technique.[5][8][9] |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash risk.[5][9][10] | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[1][4] |
| Body Protection | A fully-buttoned laboratory coat. Consider impervious clothing if handling large quantities.[5][9] | Prevents skin contact from spills or contaminated surfaces. |
| Respiratory Protection | For nuisance exposures or handling of fine powder, use a NIOSH-approved N95 (US) or P1 (EU) particle respirator. For higher-level protection or in poorly ventilated areas, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[8] | Mitigates the risk of respiratory tract irritation from inhaling the dust form of the chemical.[4] |
Waste Identification and Regulatory Classification
Proper disposal begins with correct classification. This compound falls into a strictly regulated category of chemical waste.
-
Halogenated Organic Compound: The presence of both bromine and chlorine atoms in its molecular structure makes this a halogenated organic compound .[11][12] This is the single most important factor for its disposal. Halogenated wastes cannot be mixed with non-halogenated wastes because their disposal requires high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[13][14]
-
Hazardous Waste Classification: Under the U.S. Environmental Protection Agency (EPA) regulations, many pyridine-containing wastes are listed as hazardous (U196 waste code for Pyridine).[10][15] As a halogenated derivative, this compound must be managed as a regulated hazardous waste according to federal and local regulations.[10][13]
Step-by-Step Waste Collection & Segregation Protocol
Follow this protocol meticulously to ensure safety and compliance. All waste generation and handling should occur within a certified chemical fume hood.
1. Designate a Hazardous Waste Satellite Accumulation Area (SAA):
- Choose a location within the laboratory, under the direct control of the generating personnel.
- The SAA must be at or near the point of generation (e.g., in or under the fume hood where the work is performed).
- Ensure the area is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[16]
2. Select the Correct Waste Container:
- For Solid Waste (unused chemical, contaminated lab consumables like weigh boats or gloves): Use a high-density polyethylene (HDPE) container with a screw-top lid. Ensure it is clearly labeled for "Solid Halogenated Organic Waste."
- For Liquid Waste (solutions containing the compound): Use a compatible, tightly sealed container, such as an HDPE carboy.[9] The container must be labeled for "Liquid Halogenated Organic Waste." Never use metal containers, which can corrode.[9]
3. Label the Container Before Adding Waste:
- The label must be securely attached and clearly legible.
- It must include the words "Hazardous Waste ."
- List the full chemical name: "This compound " and the names of any solvents or other chemicals in the mixture, with approximate percentages.[9]
- Indicate the primary hazards (e.g., "Irritant").
4. Waste Segregation and Transfer:
- NEVER mix halogenated waste with non-halogenated waste.[9] This is critical for proper disposal and cost management.
- When transferring solid waste, use tools (spatulas, scoops) that will not generate excessive dust.[6]
- Keep the waste container closed at all times, except when adding waste.[4][16]
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Sources
- 1. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 2. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1|lookchem [lookchem.com]
- 3. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE CAS#: 102830-75-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. media.laballey.com [media.laballey.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Synthesis of 3-Bromo-2-chloro-5-methoxypyridine: A Guide to Safe Handling and Disposal
For the researcher navigating the complex landscape of pharmaceutical and agrochemical development, the introduction of novel reagents is a constant. Among these, halogenated pyridines such as 3-Bromo-2-chloro-5-methoxypyridine serve as critical building blocks. However, their utility in synthesis is matched by the imperative for meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile: More Than Just a Reagent
This compound is a substituted pyridine, and like many compounds in its class, it presents a multi-faceted hazard profile. It is crucial to move beyond viewing it as a mere reactant and to understand its inherent chemical properties that dictate our safety protocols.
According to available safety data, this compound is classified as a skin and eye irritant.[1][2] Inhalation and ingestion are also routes of exposure that can lead to harmful effects.[3][4] The presence of halogen atoms (bromine and chlorine) on the pyridine ring can influence its reactivity and toxicological properties. Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.
Key Hazard Statements:
-
H335: May cause respiratory irritation.[1]
-
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
It is imperative to always consult the most current Safety Data Sheet (SDS) for the specific batch of this compound you are using, as hazard information can be updated.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations of the rationale behind each choice.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[5][6] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[7][8] |
| Hand Protection | Nitrile or Neoprene Gloves | Latex gloves are not recommended due to their poor chemical resistance to many organic compounds.[5] Nitrile or neoprene gloves offer better protection.[5] It is advisable to double-glove, especially during prolonged handling or when there is a high risk of contamination.[9][10] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully-buttoned, long-sleeved laboratory coat made of a chemical-resistant material is mandatory to protect against skin contact from spills.[5][11] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of any dust or vapors.[5][12] If there is a potential for aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator (e.g., an N95 dust mask for solids or a respirator with organic vapor cartridges) is necessary.[9] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13][14] The storage location should be clearly labeled, and access should be restricted to authorized personnel.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. All weighing and transfers of the material should be done inside the fume hood.
-
In-Reaction Use: When adding the reagent to a reaction vessel, do so slowly and in a controlled manner. Ensure the reaction setup is secure and properly vented.
-
Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[15]
The following diagram illustrates the decision-making process for ensuring adequate protection during handling.
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 3. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwyo.edu [uwyo.edu]
- 11. youtube.com [youtube.com]
- 12. actylislab.com [actylislab.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
